Cholesteryl sulfate sodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVQXVJTZWENW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Functions of Cholesteryl Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl sulfate (B86663) (CS) is a sulfated derivative of cholesterol ubiquitously present in mammalian tissues and fluids. Far from being an inert metabolite, CS has emerged as a critical signaling molecule with pleiotropic biological functions. It plays integral roles in maintaining skin barrier integrity, modulating immune responses, regulating steroidogenesis, and influencing cell differentiation and proliferation. The enzymatic activities of cholesterol sulfotransferase (SULT2B1b) and steroid sulfatase (STS) tightly control its endogenous levels, and dysregulation of this metabolic axis is implicated in various pathologies, including X-linked ichthyosis, cancer, and inflammatory diseases. This technical guide provides a comprehensive overview of the biological functions of cholesteryl sulfate, with a focus on its molecular mechanisms of action. It includes a summary of quantitative data, detailed experimental protocols for its study, and visual representations of key signaling pathways and experimental workflows to facilitate further research in this dynamic field.
Introduction
Cholesteryl sulfate (CS) is a naturally occurring sterol sulfate that is widely distributed throughout the human body, including in the skin, adrenal glands, liver, brain, and plasma.[1] For many years, its physiological significance was underappreciated, often considered merely a metabolic byproduct of cholesterol. However, a growing body of evidence has solidified its role as a key regulatory molecule in a multitude of cellular processes.[2]
The synthesis of CS from cholesterol is primarily catalyzed by the enzyme cholesterol sulfotransferase SULT2B1b, while its hydrolysis back to cholesterol is mediated by steroid sulfatase (STS).[3][4] This "cholesterol sulfate cycle" is crucial for maintaining cellular homeostasis, and its disruption can lead to disease.[5][6] This guide will delve into the multifaceted biological functions of CS, presenting the current understanding of its roles in cellular signaling, physiology, and pathology.
Quantitative Data
The concentration of cholesteryl sulfate varies significantly across different tissues and physiological states. The following tables summarize key quantitative data related to CS levels and the kinetics of its metabolizing enzymes.
Table 1: Cholesteryl Sulfate Concentrations in Human Tissues and Fluids
| Sample Type | Concentration | Reference(s) |
| Plasma (Normal Adult) | < 350 µ g/100 ml | [7] |
| Plasma (Steroid Sulfatase Deficiency) | 2,700 - 4,000 µ g/100 ml | [7] |
| Red Blood Cell Membranes (Normal) | < 300 µ g/100 ml erythrocytes | [7] |
| Red Blood Cell Membranes (Steroid Sulfatase Deficiency) | 5,200 - 9,800 µ g/100 ml erythrocytes | [7] |
| Platelets | 164 - 512 pmol/mL | [5] |
Table 2: Kinetic Parameters of Enzymes Involved in Cholesteryl Sulfate Metabolism
| Enzyme | Substrate | Km | Vmax | Reference(s) |
| Human SULT2B1b | DHEA | 3.8 µM (in the presence of 10 mM MgCl2) | Not Specified | [8] |
| Human SULT2B1b | (24S)-hydroxycholesterol | 23.5 µM | Not Specified | [8] |
| Mouse SULT2B1b | Cholesterol | Not Specified | 45.0 ± 7.3 pmol/min/mg | [9] |
| Human Placental Steroid Sulfatase | DHEA Sulfate | 15.4 µM (Tris buffer) | 1420 pmol/min/mg protein | [10] |
| Human Ovarian Steroid Sulfatase | DHEA Sulfate | 14.3 µM (Tris buffer) | 27.6 pmol/min/mg protein | [10] |
Note: Specific kinetic data for human SULT2B1b with cholesterol as a substrate and human STS with cholesteryl sulfate as a substrate are not consistently reported in the literature. The provided data for related substrates offer an approximation of their enzymatic activity.
Key Biological Functions and Signaling Pathways
Cholesteryl sulfate exerts its biological effects through various mechanisms, including direct interaction with proteins, modulation of enzyme activity, and alteration of cell membrane properties.
Epidermal Differentiation and Skin Barrier Function
In the epidermis, a "cholesterol sulfate cycle" is essential for proper differentiation and desquamation.[5][6] CS is synthesized in the lower, proliferating layers of the epidermis and is hydrolyzed to cholesterol by STS in the outer, cornified layers.[5] An accumulation of CS, as seen in the genetic disorder X-linked ichthyosis (caused by STS deficiency), leads to defective skin barrier function and abnormal scaling.[5][11]
CS promotes keratinocyte differentiation by activating specific isoforms of protein kinase C (PKC), particularly PKCη.[12] It also induces the expression of key differentiation markers like filaggrin and loricrin.[13]
Immune System Modulation
Cholesteryl sulfate has emerged as a significant regulator of immune responses, primarily through its interaction with the Dedicator of cytokinesis 2 (DOCK2) protein.[14][15] DOCK2 is a guanine (B1146940) nucleotide exchange factor (GEF) crucial for the activation of the small GTPase Rac, which is essential for lymphocyte migration and activation.[14] CS directly binds to the catalytic DHR-2 domain of DOCK2, inhibiting its GEF activity.[14] This inhibitory action can suppress T-cell activation and migration, contributing to immune evasion in certain cancers.[14]
Regulation of Nuclear Receptors
Cholesteryl sulfate can act as a ligand for nuclear receptors, thereby directly influencing gene expression. It has been identified as a natural ligand for the Retinoic acid-related orphan receptor alpha (RORα).[16] The binding of CS to the ligand-binding domain of RORα is of higher affinity than that of cholesterol, suggesting a significant role in modulating RORα's transcriptional activity.[16] RORα is involved in regulating genes related to lipid metabolism and inflammation.
Role in Steroidogenesis
Cholesteryl sulfate can serve as a precursor for the synthesis of various steroid hormones. The enzyme steroid sulfatase (STS) hydrolyzes CS to cholesterol, which can then be utilized in the steroidogenic pathway.[17] This is particularly important in tissues like the placenta and adrenal glands.[18]
Experimental Protocols
The study of cholesteryl sulfate's biological functions requires a range of specialized techniques. Below are detailed methodologies for key experiments.
Quantification of Cholesteryl Sulfate by LC-MS/MS
This protocol describes the quantification of CS in biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Internal standard (e.g., d7-cholesteryl sulfate)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: To 100 µL of plasma or tissue homogenate, add a known amount of internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the lipids with 1 mL of methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate volume of the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify cholesteryl sulfate and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
In Vitro Steroid Sulfatase (STS) Activity Assay
This assay measures the activity of STS by quantifying the conversion of a sulfated substrate to its desulfated product.
Materials:
-
Cell or tissue lysate containing STS
-
Radiolabeled substrate (e.g., [³H]estrone sulfate) or a fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter (for radiolabeled assay) or a fluorescence plate reader (for fluorogenic assay)
Procedure (using a radiolabeled substrate):
-
Enzyme Preparation: Prepare a lysate from cells or tissues known to express STS. Determine the protein concentration.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, assay buffer, and the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction and extract the desulfated product (which is more hydrophobic) using an organic solvent (e.g., toluene).
-
Quantification: Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.
Keratinocyte Differentiation Assay
This protocol assesses the effect of cholesteryl sulfate on the differentiation of keratinocytes in culture.
Materials:
-
Primary human keratinocytes or a keratinocyte cell line
-
Keratinocyte growth medium
-
Cholesteryl sulfate sodium salt
-
Antibodies against differentiation markers (e.g., involucrin, filaggrin)
-
Reagents for immunofluorescence or Western blotting
Procedure:
-
Cell Culture: Culture keratinocytes in their specific growth medium.
-
Treatment: Treat the cells with varying concentrations of cholesteryl sulfate for a specified duration (e.g., 24-72 hours).
-
Analysis of Differentiation Markers:
-
Immunofluorescence: Fix and permeabilize the cells, then stain with primary antibodies against differentiation markers, followed by fluorescently labeled secondary antibodies. Visualize the expression and localization of the markers using a fluorescence microscope.
-
Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the differentiation markers.
-
-
Assessment of Cornified Envelope Formation: Induce cornified envelope formation and quantify their number to assess terminal differentiation.
Conclusion
Cholesteryl sulfate is a pleiotropic signaling molecule with diverse and critical biological functions. Its roles in skin health, immune regulation, and steroidogenesis highlight its importance in maintaining physiological homeostasis. The intricate control of its metabolism by SULT2B1b and STS underscores the significance of the cholesterol sulfate cycle. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers investigating the multifaceted biology of cholesteryl sulfate and its potential as a therapeutic target in a range of human diseases. Further research into the precise molecular interactions and regulatory networks governed by this fascinating molecule will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased cholesterol sulfate in plasma and red blood cell membranes of steroid sulfatase deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Mouse cytosolic sulfotransferase SULT2B1b interacts with cytoskeletal proteins via a proline/serine-rich C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroid sulfatase in the human ovary and placenta: enzyme kinetics and phosphate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steroid sulfatase deficiency causes cellular senescence and abnormal differentiation by inducing Yippee-like 3 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholesterol sulfate, an activator of protein kinase C mediating squamous cell differentiation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cancer-derived cholesterol sulfate is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesterol sulfate is a DOCK2 inhibitor that mediates tissue-specific immune evasion in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystal structure of the human RORalpha Ligand binding domain in complex with cholesterol sulfate at 2.2 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Cholesteryl Sulfate Sodium: A Technical Guide on its Impact on Steroidogenesis Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Steroidogenesis, the intricate process of converting cholesterol into vital steroid hormones, is a cornerstone of endocrine physiology. The rate-limiting step of this pathway is the transport of cholesterol from the outer to the inner mitochondrial membrane, a function critically mediated by the Steroidogenic Acute Regulatory (StAR) protein. This technical guide provides an in-depth examination of cholesteryl sulfate (B86663) (CS), an endogenous sulfated sterol, and its significant role as a negative regulator of steroidogenesis. We will explore its mechanisms of action, present quantitative data from key studies, detail relevant experimental protocols, and illustrate the involved signaling pathways. This document serves as a comprehensive resource for professionals investigating endocrine pathways and developing novel therapeutic agents.
Introduction to Steroidogenesis and its Regulation
The synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids, originates from a common precursor: cholesterol.[1] The conversion process involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and hydroxysteroid dehydrogenases.[2][3] The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588) by the cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1), located on the inner mitochondrial membrane.[2][4]
Due to its hydrophobic nature, cholesterol cannot passively cross the aqueous space between the outer and inner mitochondrial membranes.[5] This crucial transport step is facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[4][5] The expression and activity of StAR are tightly regulated, making it the primary locus for acute control of steroid output. Cholesteryl sulfate (CS), a ubiquitous sulfated form of cholesterol found in various mammalian tissues, has emerged as a key endogenous inhibitor of this critical process.[6][7][8] This guide will elucidate the multifaceted impact of CS on the regulation of steroidogenesis.
Mechanism of Action: How Cholesteryl Sulfate Inhibits Steroidogenesis
Cholesteryl sulfate exerts its inhibitory effects on steroid production through a dual mechanism primarily targeting the StAR protein and its function.
Transcriptional Repression of the StAR Gene
Studies utilizing the human adrenocortical carcinoma H295R cell line have demonstrated that CS directly suppresses the synthesis of the StAR protein.[6][8] This is not due to post-translational modification or protein degradation but occurs at the level of gene expression. Treatment of steroidogenic cells with CS leads to a significant reduction in StAR mRNA levels.[6][8] Further investigation using promoter-reporter assays has confirmed that CS decreases the promoter activity of the StAR gene.[6][8] This transcriptional downregulation is a key mechanism by which CS chronically reduces the steroidogenic capacity of a cell.
Inhibition of Intramitochondrial Cholesterol Transport
Beyond its effects on gene expression, CS also acutely inhibits the function of the cholesterol transport machinery. Research using isolated rat adrenal mitochondria has shown that CS inhibits the conversion of cholesterol to pregnenolone by specifically impeding the intramitochondrial movement of cholesterol, without affecting the enzymatic activity of P450scc itself.[7] Kinetic analyses revealed the inhibition to be noncompetitive with respect to cholesterol, suggesting an allosteric mechanism.[7] This indicates that CS likely binds to a regulatory site on the StAR protein or an associated transport complex, distinct from the cholesterol-binding site, thereby reducing the efficiency of cholesterol translocation.
Quantitative Data on the Inhibitory Effects of Cholesteryl Sulfate
The following tables summarize key quantitative findings from foundational studies, providing a clear overview of the potent inhibitory effects of CS.
Table 1: Effect of Exogenous Cholesteryl Sulfate on Steroidogenesis in H295R Cells
| Parameter Measured | CS Concentration | Observation | Significance | Reference |
|---|---|---|---|---|
| Pregnenolone Production | > 50 µg/mL | Decreased production compared to control cells | P < 0.05 | [6][8] |
| StAR Protein Level | 50 µg/mL | Decreased protein level detected by Western blot | - | [6][8] |
| StAR mRNA Level | 50 µg/mL | Decreased mRNA level detected by RT-PCR | - | [6] |
| StAR Promoter Activity | 50 µg/mL | Decreased activity in luciferase reporter assays | - |[6] |
Table 2: Endogenous Cholesteryl Sulfate and Steroidogenic Activity in Isolated Rat Adrenal Mitochondria
| Parameter Measured | Observation | Correlation | Reference |
|---|---|---|---|
| Endogenous CS Content | Ranged from 0.05 to 0.8 nmol/mg protein | - | [7] |
| CS Level vs. Side-Chain Cleavage Activity | Inverse correlation between CS level and the rate of pregnenolone synthesis | - | [7] |
| Effect of Endogenous CS Removal | Removal of CS resulted in a 3-fold activation of cholesterol side-chain cleavage | - |[7] |
Signaling Pathways and Regulatory Models
Visualizing the complex interactions within steroidogenic pathways is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the core processes and the inhibitory role of cholesteryl sulfate.
Caption: Core pathway of steroidogenesis initiation in the mitochondrion.
Caption: Transcriptional inhibition of StAR by Cholesteryl Sulfate.
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies employed in the key studies investigating the effects of cholesteryl sulfate.
Protocol 1: H295R Cell Culture and Cholesteryl Sulfate Treatment
-
Cell Line: Human adrenocortical carcinoma H295R cells, which express the key enzymes for steroidogenesis.[6][8][9]
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For experiments, cells are seeded in multi-well plates. Once they reach desired confluency, the medium is replaced with serum-free medium containing various concentrations of cholesteryl sulfate (e.g., 0, 10, 25, 50 µg/mL).[6][8] A vehicle control (e.g., ethanol (B145695) or DMSO) is run in parallel.
-
Incubation: Cells are incubated with CS for a specified period (e.g., 24-48 hours) before harvesting the cells or culture medium for downstream analysis.
Protocol 2: Quantification of Pregnenolone Production
-
Sample Collection: After the treatment period with CS, the cell culture medium is collected.
-
Assay Method: Pregnenolone concentrations in the medium are quantified. While various methods exist, radioimmunoassay (RIA) is a commonly cited technique for its high sensitivity and specificity.[8] Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for robust and precise quantification.
-
Data Analysis: Pregnenolone levels from CS-treated cells are compared to those from vehicle-treated control cells. Data are typically normalized to total protein content per well to account for variations in cell number.
Protocol 3: Western Blot Analysis for StAR Protein
-
Cell Lysis: After CS treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard method, such as the Bradford or BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for the StAR protein. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.[6]
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Protocol 4: StAR Promoter Activity Assay (Luciferase Reporter Assay)
-
Plasmid Constructs: H295R cells are transiently transfected with a reporter plasmid containing the StAR gene promoter region cloned upstream of a luciferase reporter gene (e.g., pGL2-StAR).[6][8] A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is performed to normalize for transfection efficiency.
-
Transfection and Treatment: Transfection is carried out using a suitable lipid-based reagent. Following transfection, cells are allowed to recover before being treated with cholesteryl sulfate as described in Protocol 1.
-
Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity (from the StAR promoter) is normalized to the Renilla luciferase activity. The resulting relative luciferase units (RLU) from CS-treated cells are compared to the vehicle control.[8]
Experimental and Logical Workflows
A systematic workflow is essential for investigating the bioactivity of compounds like cholesteryl sulfate. The diagram below outlines a typical experimental approach.
Caption: Experimental workflow for assessing CS impact on steroidogenesis.
Conclusion and Future Directions
The evidence strongly establishes cholesteryl sulfate as a potent, physiologically relevant negative regulator of steroidogenesis. Its dual-action mechanism—suppressing StAR gene transcription and acutely inhibiting cholesterol transport—positions it as a critical modulator of steroid hormone production. For researchers in endocrinology and drug development, understanding the role of CS is vital. It may represent a novel therapeutic target for conditions characterized by steroid overproduction. Conversely, its presence must be considered when developing and interpreting results from in vitro steroidogenesis screening assays, as endogenous or exogenous CS could be a significant confounding factor. Future research should focus on elucidating the specific transcription factors and nuclear receptors through which CS mediates its effects on the StAR promoter and further characterizing the allosteric site involved in the inhibition of cholesterol transport.
References
- 1. UpToDate 2018 [doctorabad.com]
- 2. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroidogenic acute regulatory protein - Wikipedia [en.wikipedia.org]
- 6. Cholesterol sulphate affects production of steroid hormones by reducing steroidogenic acute regulatory protein level in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol sulfate is a naturally occurring inhibitor of steroidogenesis in isolated rat adrenal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
The Role of Cholesteryl Sulfate in Cellular Signaling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl sulfate (B86663) (CS), an endogenous sulfated sterol, is increasingly recognized not merely as a metabolic intermediate but as a potent signaling molecule with pleiotropic effects on cellular function. Long implicated in epidermal differentiation and membrane stabilization, recent evidence has unveiled its critical roles in modulating complex intracellular signaling cascades. This technical guide provides an in-depth exploration of the mechanisms of action of cholesteryl sulfate sodium in cell signaling. It details its interactions with key protein targets, delineates the downstream consequences on major signaling pathways, summarizes key quantitative data, and provides detailed protocols for relevant experimental investigation. This document is intended to serve as a comprehensive resource for researchers investigating the physiological functions of CS and for professionals exploring its therapeutic potential.
Introduction to Cholesteryl Sulfate
Cholesteryl sulfate is synthesized from cholesterol by the sulfotransferase enzyme SULT2B1b and is catabolized back to cholesterol by steroid sulfatase (STS). This metabolic cycle is crucial for maintaining cellular and tissue homeostasis, particularly in the epidermis where it regulates desquamation and barrier function.[1] Beyond its structural roles, CS functions as a direct modulator of protein activity and gene expression, influencing a diverse range of biological processes from immune responses to cholesterol homeostasis.[2][3] This guide focuses on four primary mechanisms of CS action: activation of Protein Kinase C (PKC), regulation of the nuclear receptor RORα, inhibition of T-Cell Receptor (TCR) signaling, and control of cellular cholesterol metabolism.
Core Signaling Pathways Modulated by Cholesteryl Sulfate
Cholesteryl sulfate exerts its influence through direct interaction with several key signaling proteins. The following sections detail the molecular mechanisms and downstream effects of these interactions.
Activation of Protein Kinase C η (PKCη) in Epidermal Differentiation
In epithelial tissues, particularly keratinocytes, CS acts as a direct activator of the novel protein kinase C eta isoform (PKCη).[4][5] This interaction is a cornerstone of its role in promoting squamous cell differentiation.
Mechanism: Unlike conventional PKC isoforms that require diacylglycerol (DAG) and calcium for activation, PKCη can be robustly activated by CS.[6] This activation is more potent than that achieved by the combination of phosphatidylserine (B164497) and phorbol (B1677699) esters. The Vmax for PKCη activation by CS is reportedly 3.6 times greater than with phosphatidylserine and phorbol ester, indicating that CS is a highly efficacious activator.[5] Upon activation by CS, PKCη phosphorylates downstream target proteins, initiating a cascade that promotes the expression of key differentiation markers.
Downstream Effects:
-
Gene Expression: CS-activated PKCη signaling leads to the transcriptional upregulation of genes involved in forming the cornified envelope of keratinocytes.[6] This includes genes such as involucrin (B1238512) and transglutaminase 1.
-
AP-1 Transcription Factor Regulation: The mechanism for this gene regulation involves the Activator Protein-1 (AP-1) transcription factor complex. CS treatment increases the cellular levels of the AP-1 components Fra-1, Fra-2, and JunD, which then bind to AP-1 sites in the promoter regions of differentiation-specific genes to drive their transcription.
Regulation of Retinoic Acid-related Orphan Receptor α (RORα)
CS is an endogenous ligand for the nuclear receptor RORα, a key regulator of metabolism, inflammation, and development.[1]
Mechanism: CS binds directly to the ligand-binding domain (LBD) of RORα. The sulfate group of CS forms additional hydrogen bonds with three residues in the LBD (Gln289, Tyr290, and Arg370) that are not engaged by the hydroxyl group of cholesterol.[1] This results in a higher binding affinity for CS compared to cholesterol, which translates into an increased transcriptional activity of RORα.[1] While a precise dissociation constant (Kd) is not firmly established, competitive binding assays suggest a significantly higher affinity than cholesterol.[7]
Downstream Effects:
-
Lipid Metabolism: As a RORα agonist, CS influences the expression of genes involved in lipid homeostasis. RORα is known to regulate genes such as those for apolipoproteins (e.g., APOA1), which are critical for high-density lipoprotein (HDL) metabolism, and reverse cholesterol transporters like ABCA1 and ABCG1.[7]
-
Immune Cell Function: In CD8+ T cells, activation of RORα by CS is crucial for maintaining cholesterol homeostasis and has been shown to enhance effector responses, suggesting a role in anti-cancer immunity.[8] RORα achieves this, in part, by attenuating NF-κB signaling, which represses the expression of genes involved in cholesterol esterification (Acat1) and efflux (Abcg1).[8]
Inhibition of T-Cell Receptor (TCR) Signaling
In the adaptive immune system, CS acts as a negative regulator of T-cell activation.
Mechanism: The T-cell receptor (TCR) complex requires cholesterol binding to its β subunit (TCRβ) to form multimers or "nanoclusters," a process essential for robust signal transduction upon antigen recognition. CS directly competes with cholesterol for this binding site on TCRβ. By displacing cholesterol, CS disrupts the formation of these TCR nanoclusters.[9] This leads to a reduction in the avidity of the TCR for its peptide-MHC ligand and inhibits the crucial first step of T-cell activation: the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 subunits.[9]
Regulation of Cellular Cholesterol Homeostasis
CS plays a multifaceted role in regulating intracellular cholesterol levels, acting through a feedback system that controls both cholesterol synthesis and uptake.
Mechanism: The master transcriptional regulator of cholesterol homeostasis is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[10] When cellular cholesterol is low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi, where it is cleaved to its active form. Active SREBP-2 then moves to the nucleus to activate genes for cholesterol synthesis and uptake. CS inhibits this pathway at multiple points:
-
HMG-CoA Reductase (HMGCR) Degradation: CS promotes the proteasomal degradation of HMGCR, the rate-limiting enzyme in cholesterol synthesis.[10]
-
SREBP-2 Processing: CS suppresses the proteolytic activation of SREBP-2, reducing the amount of active transcription factor available to drive gene expression.[10]
-
LDL Receptor (LDLR) Endocytosis: CS blocks the endocytosis of the LDL receptor, thereby reducing the uptake of cholesterol from circulating low-density lipoproteins.[10]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on the interactions and effects of cholesteryl sulfate.
| Parameter | Target/System | Value/Observation | Reference(s) |
| Enzyme Kinetics | PKCη Activation | Vmax is 3.6-fold greater with CS compared to phosphatidylserine + phorbol ester. | [5] |
| Binding Affinity | RORα | Higher affinity than cholesterol, attributed to additional H-bonds with Gln289, Tyr290, Arg370. | [1] |
| Binding Affinity | RORα | Binds with lower affinity than 7-oxygenated sterols (Ki ~12-18 nM for oxysterols). | [11] |
| In Vivo Effect | Mouse Skin Carcinogenesis | 400 µg topical CS application resulted in an 81% decrease in tumors per mouse. | [12] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the signaling functions of cholesteryl sulfate.
Protocol: In Vitro PKCη Kinase Assay with Cholesteryl Sulfate
This protocol is adapted from standard non-radioactive, ELISA-based PKC activity assays to specifically measure the activation of PKCη by CS.
Objective: To quantify the kinase activity of purified or immunoprecipitated PKCη in the presence of varying concentrations of this compound.
Materials:
-
Purified recombinant human PKCη
-
PKC Substrate Microtiter Plate (pre-coated with a specific peptide substrate)
-
This compound (CS) stock solution (e.g., 10 mM in DMSO)
-
Kinase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 1-2 mM DTT)
-
ATP solution (e.g., 100 µM in kinase buffer)
-
Phosphospecific Substrate Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate and Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. A typical concentration range to test would be 1 µM to 100 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest CS sample).
-
Dilute the purified PKCη to the desired working concentration in ice-cold Kinase Assay Buffer immediately before use.
-
-
Plate Preparation:
-
Add 100 µL of Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate. Incubate for 10 minutes at room temperature (RT).
-
Aspirate the buffer from all wells.
-
-
Kinase Reaction:
-
To appropriate wells, add 20 µL of the diluted PKCη enzyme.
-
Add 20 µL of the corresponding CS dilution or vehicle control.
-
Initiate the reaction by adding 20 µL of the ATP solution to each well. The final volume should be 60 µL.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Terminate the reaction by emptying the wells and washing three times with 200 µL of 1X Wash Buffer per well.
-
Add 50 µL of the diluted phosphospecific primary antibody to each well. Incubate for 60 minutes at RT.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 50 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at RT.
-
Wash the wells three times with 1X Wash Buffer.
-
-
Data Acquisition:
-
Add 100 µL of TMB Substrate to each well and incubate at RT for 30-60 minutes, monitoring for color development.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background (no enzyme control) and plot the absorbance versus CS concentration to generate a dose-response curve.
-
Protocol: Surface Plasmon Resonance (SPR) for CS-RORα Interaction
This protocol outlines the general steps for analyzing the binding of cholesteryl sulfate (as the analyte) to immobilized RORα (as the ligand) using SPR.
Objective: To determine the binding kinetics (association rate, k_a; dissociation rate, k_d) and affinity (dissociation constant, K_D) of the cholesteryl sulfate-RORα interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5 chip for amine coupling)
-
Amine Coupling Kit (EDC, NHS, ethanolamine)
-
Purified recombinant human RORα Ligand Binding Domain (LBD)
-
This compound (CS)
-
SPR Running Buffer (e.g., HBS-EP+, pH 7.4)
-
Immobilization Buffers (e.g., 10 mM Sodium Acetate at various pH values for pre-concentration scouting)
-
Regeneration Solution (e.g., low pH glycine (B1666218) or high salt buffer, to be determined empirically)
Workflow Diagram:
Procedure:
-
Ligand Immobilization (RORα-LBD):
-
Equilibrate a CM5 sensor chip with SPR Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified RORα-LBD (typically at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5-5.5) over the activated surface. The protein will covalently bind via its primary amine groups.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without the RORα-LBD injection.
-
-
Analyte Injection (Cholesteryl Sulfate):
-
Prepare a series of precise dilutions of cholesteryl sulfate in the SPR Running Buffer. Due to the nature of lipids, the buffer may need to include a low percentage of a non-ionic detergent (e.g., 0.05% P20) to prevent aggregation. A typical concentration range might be from low nanomolar to mid-micromolar.
-
A "zero analyte" (buffer only) injection is crucial for double referencing.
-
-
Binding Analysis:
-
Perform a binding cycle for each CS concentration. Each cycle consists of:
-
Association Phase: Inject the CS dilution over both the RORα and reference flow cells for a defined period (e.g., 120-180 seconds) to monitor binding.
-
Dissociation Phase: Switch back to flowing only the Running Buffer for a defined period (e.g., 300-600 seconds) to monitor the dissociation of CS from RORα.
-
-
-
Surface Regeneration:
-
After each binding cycle, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip any remaining bound CS without denaturing the immobilized RORα. This step must be optimized to ensure complete removal and retention of ligand activity.
-
-
Data Analysis:
-
The raw sensorgram data is processed by subtracting the reference channel signal and the "zero analyte" signal (double referencing).
-
The resulting binding curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).
-
Conclusion and Future Directions
This compound is a multifaceted signaling molecule that operates through distinct, context-dependent mechanisms. Its ability to activate PKCη in the skin, modulate the nuclear receptor RORα in metabolic and immune cells, inhibit T-cell activation, and regulate cellular cholesterol homeostasis underscores its importance in physiology. The convergence of these pathways highlights CS as a critical node in the integration of lipid metabolism with cellular signaling and gene regulation.
For drug development professionals, these pathways present novel therapeutic opportunities. Modulating CS levels or targeting its downstream effectors could be a viable strategy for dermatological conditions, metabolic disorders, autoimmune diseases, and certain cancers. Future research should focus on obtaining high-resolution structural data for CS-protein complexes, precisely quantifying binding affinities in various cellular contexts, and further mapping the downstream signaling networks to fully harness the therapeutic potential of this endogenous lipid.
References
- 1. Crystal structure of the human RORalpha Ligand binding domain in complex with cholesterol sulfate at 2.2 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 5. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the RORα Transcriptional Network Contributes to the Search for Therapeutic Targets in Atherosclerosis [jstage.jst.go.jp]
- 8. RORα Regulates Cholesterol Metabolism of CD8+ T Cells for Anticancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 10. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [en.bio-protocol.org]
- 12. mdpi.com [mdpi.com]
The Pivotal Role of Cholesteryl Sulfate in Skin Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The skin barrier, primarily orchestrated by the stratum corneum (SC), is essential for protecting the organism from external insults and preventing excessive water loss. Cholesteryl sulfate (B86663) (CS), a cholesterol metabolite synthesized in the epidermis, plays a multifaceted and critical role in the formation, maintenance, and regulation of this vital barrier. This technical guide provides an in-depth exploration of the involvement of cholesteryl sulfate in skin barrier function, detailing its synthesis and metabolism, its impact on SC lipid organization and corneodesmosome degradation, and the intricate signaling pathways it modulates. Quantitative data from comparative studies of normal and diseased skin, along with detailed experimental protocols for key assays, are presented to offer a comprehensive resource for researchers in dermatology, cosmetology, and drug development.
Introduction
The epidermal permeability barrier is a complex and dynamic structure, with the intercellular lipid matrix of the stratum corneum at its core. This matrix, composed primarily of ceramides, free fatty acids, and cholesterol, forms a highly organized lamellar structure that impedes the transepidermal water loss (TEWL) and prevents the entry of harmful substances.[1] Cholesteryl sulfate, though a minor component by weight, exerts a profound influence on the structural integrity and physiological processes of the epidermis.
An optimal balance of CS is crucial for skin homeostasis. This is vividly illustrated in the genetic disorder X-linked ichthyosis (XLI), where a deficiency in the enzyme steroid sulfatase (STS) leads to an accumulation of CS in the stratum corneum.[2] This accumulation results in a defective skin barrier, characterized by abnormal desquamation (scaling) and increased TEWL.[3] Understanding the precise mechanisms by which CS contributes to both normal and pathological skin conditions is therefore of paramount importance for the development of novel therapeutic and cosmetic interventions.
The Cholesterol Sulfate Cycle in the Epidermis
In the viable layers of the epidermis, a dynamic process known as the "cholesterol sulfate cycle" meticulously regulates the concentration of CS.[4][5] This cycle involves the synthesis of CS in the lower epidermis and its subsequent desulfation in the upper stratum corneum.
-
Synthesis: Cholesterol is sulfated to form cholesteryl sulfate by the enzyme cholesterol sulfotransferase (SULT2B1b) , which is predominantly active in the basal and spinous layers of the epidermis.[4][6]
-
Desulfation: As corneocytes mature and move towards the skin surface, the enzyme steroid sulfatase (STS) , located in the outer stratum corneum, hydrolyzes CS back into cholesterol.[4][5]
This tightly regulated cycle ensures a gradient of CS across the epidermis, with higher concentrations in the lower layers and a progressive decrease towards the surface. This gradient is essential for the orderly processes of keratinocyte differentiation and desquamation.
Quantitative Data: Stratum Corneum Lipid Composition
The accumulation of cholesteryl sulfate in X-linked ichthyosis provides a valuable model for understanding its impact on the lipid architecture of the stratum corneum. The following table summarizes the quantitative differences in the major lipid classes between normal human stratum corneum and the scale from individuals with XLI.
| Lipid Class | Normal Stratum Corneum (% of total lipid) | X-Linked Ichthyosis Scale (% of total lipid) | Reference |
| Cholesteryl Sulfate | ~1-5% | 10-12% | [4][7] |
| Cholesterol | ~25% | Reduced by ~50% | [4] |
| Ceramides | ~50% | Unchanged | [7] |
| Free Fatty Acids | ~10-15% | Unchanged | [7] |
Note: The significant increase in cholesteryl sulfate in XLI is accompanied by a marked decrease in free cholesterol, which has profound implications for the structure and function of the intercellular lipid lamellae.
Impact of Cholesteryl Sulfate on Skin Barrier Function
Cholesteryl sulfate influences multiple aspects of skin barrier function, from the molecular organization of lipids to the regulation of cellular processes.
Modulation of Stratum Corneum Lipid Organization
The precise arrangement of lipids in the stratum corneum is critical for its barrier properties. Excess cholesteryl sulfate disrupts this organization in several ways:
-
Lamellar Phase Separation: High concentrations of CS lead to the separation of the intercellular lipids into distinct lamellar and non-lamellar phases, creating defects in the permeability barrier.[4]
-
Fluidization of Sterol Domains: CS increases the fluidity of the sterol-rich domains within the lipid matrix, which can contribute to increased permeability.[8][9]
-
Inhibition of Cholesterol Crystallization: CS helps to prevent the crystallization of cholesterol within the lipid lamellae, which is important for maintaining the flexibility and integrity of the barrier.[10]
Regulation of Desquamation
The shedding of dead skin cells, or desquamation, is a tightly controlled enzymatic process involving the degradation of corneodesmosomes, the protein structures that hold corneocytes together. Cholesteryl sulfate plays a key inhibitory role in this process:
-
Inhibition of Serine Proteases: CS acts as an inhibitor of serine proteases, such as kallikreins (KLKs), which are responsible for the breakdown of corneodesmosomal proteins.[4][11] In XLI, the accumulation of CS leads to the persistence of intact corneodesmosomes in the upper layers of the stratum corneum, resulting in impaired desquamation and the characteristic scaling of the skin.[4][11]
Signaling Pathways Modulated by Cholesteryl Sulfate
Cholesteryl sulfate is not merely a structural component of the epidermis; it also functions as a signaling molecule that actively regulates keratinocyte differentiation and gene expression.
Protein Kinase C (PKC) Pathway
Cholesteryl sulfate is a known activator of the novel protein kinase C (PKC) isoforms, particularly PKCη (eta).[3][12] Activation of PKCη by CS initiates a signaling cascade that promotes the expression of key proteins involved in the formation of the cornified envelope, such as loricrin and filaggrin.[8]
Caption: Cholesteryl sulfate activates PKCη to promote keratinocyte differentiation.
AP-1 Transcription Factor Pathway
Cholesteryl sulfate has been shown to upregulate the expression and activity of the Activator Protein-1 (AP-1) family of transcription factors, including Fra-1, Fra-2, and JunD.[13][14] AP-1 plays a crucial role in regulating the transcription of genes involved in keratinocyte differentiation, such as involucrin (B1238512) and transglutaminase-1.[5][15]
Caption: Cholesteryl sulfate enhances AP-1 activity, driving differentiation gene transcription.
RORα Signaling Pathway
Cholesteryl sulfate has been identified as an endogenous ligand for the Retinoic acid receptor-related Orphan Receptor alpha (RORα). Binding of CS to RORα enhances its transcriptional activity, leading to the expression of target genes involved in epidermal differentiation, such as filaggrin.[16]
Caption: Cholesteryl sulfate activates the nuclear receptor RORα to regulate gene expression.
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the role of cholesteryl sulfate in skin barrier function.
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a fundamental measure of the skin's barrier integrity.
-
Principle: An open-chamber evaporimeter measures the rate of water vapor diffusing from the skin surface.
-
Instrumentation: A Tewameter® (or similar device) with a probe containing temperature and relative humidity sensors.
-
Procedure:
-
Acclimatize the subject in a temperature and humidity-controlled room (e.g., 21-23°C, 40-60% RH) for at least 20-30 minutes.
-
Gently place the probe perpendicularly on the skin site of interest (e.g., volar forearm) without applying excessive pressure.
-
Allow the reading to stabilize, which typically takes 30-60 seconds.
-
Record the TEWL value, usually expressed in g/m²/h.
-
Take multiple readings at each site and calculate the average to ensure accuracy.
-
Analysis of Stratum Corneum Lipids by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for separating and quantifying the major lipid classes in the stratum corneum.
-
Sample Collection:
-
Use adhesive tape strips (e.g., D-Squame®) to sequentially remove layers of the stratum corneum from the skin surface.
-
For quantitative analysis, the amount of SC removed can be determined by weighing the tape before and after stripping or by protein content analysis of the strips.
-
-
Lipid Extraction:
-
Pool the tape strips for a given site.
-
Extract the lipids from the tapes using a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Vortex the mixture thoroughly and then centrifuge to pellet the tape and any cellular debris.
-
Carefully collect the supernatant containing the lipid extract.
-
Dry the extract under a stream of nitrogen gas.
-
-
HPTLC Analysis:
-
Redissolve the dried lipid extract in a known volume of chloroform:methanol.
-
Apply the lipid extract and appropriate lipid standards (cholesteryl sulfate, cholesterol, ceramides, free fatty acids) to an HPTLC plate (e.g., silica (B1680970) gel 60).
-
Develop the plate in a chromatography tank containing a suitable solvent system to separate the lipid classes. A multi-step development with different solvent systems may be required for optimal separation.
-
After development, dry the plate.
-
Visualize the lipid bands by spraying with a primuline (B81338) solution and viewing under UV light, or by charring with a copper sulfate/phosphoric acid solution and heating.
-
Quantify the lipid bands using a densitometer and compare the integrated peak areas to those of the known standards.
-
In Vitro Keratinocyte Differentiation Assay
This assay allows for the study of the direct effects of cholesteryl sulfate on keratinocyte differentiation in a controlled environment.
-
Cell Culture:
-
Culture normal human epidermal keratinocytes (NHEK) in a low-calcium (e.g., 0.03-0.07 mM) keratinocyte growth medium.
-
-
Induction of Differentiation:
-
When the cells reach a desired confluency (e.g., 70-80%), switch to a high-calcium medium (e.g., 1.2-1.8 mM) to induce differentiation.
-
Simultaneously, treat the cells with varying concentrations of cholesteryl sulfate (solubilized in a suitable vehicle, such as ethanol (B145695) or DMSO) or the vehicle control.
-
-
Assessment of Differentiation Markers:
-
After a specified incubation period (e.g., 24-72 hours), harvest the cells.
-
Analyze the expression of differentiation markers at the protein level (e.g., Western blotting for involucrin, loricrin, filaggrin) or at the mRNA level (e.g., qRT-PCR).
-
Immunofluorescence Staining for Corneodesmosomes
This technique allows for the visualization of corneodesmosome distribution and integrity within skin sections.
-
Tissue Preparation:
-
Obtain skin biopsies and fix them in formalin, then embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.
-
-
Immunostaining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes (e.g., heat-induced epitope retrieval in a citrate (B86180) buffer).
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific for a corneodesmosomal protein (e.g., anti-desmoglein 1 or anti-corneodesmosin).
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488).
-
Wash the sections to remove unbound secondary antibody.
-
Counterstain the nuclei with a fluorescent nuclear stain (e.g., DAPI).
-
Mount the slides with an anti-fade mounting medium.
-
-
Visualization:
-
Examine the stained sections using a fluorescence microscope. The distribution and intensity of the fluorescent signal will indicate the location and relative abundance of the targeted corneodesmosomal protein.
-
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflows for investigating the effects of cholesteryl sulfate on skin barrier function.
Caption: Workflow for investigating cholesteryl sulfate's effects on skin barrier.
Caption: Logical relationship of cholesteryl sulfate's roles in skin barrier function.
Conclusion
Cholesteryl sulfate is a key regulator of epidermal homeostasis, with a profound impact on skin barrier function. Its synthesis and degradation are tightly controlled by the cholesterol sulfate cycle, and disruptions in this cycle, as seen in X-linked ichthyosis, lead to significant barrier defects. Through its influence on stratum corneum lipid organization, corneodesmosome degradation, and intracellular signaling pathways, cholesteryl sulfate plays a dual role: essential for normal epidermal differentiation and desquamation at physiological concentrations, yet detrimental to barrier integrity when in excess.
A thorough understanding of the mechanisms of action of cholesteryl sulfate is critical for the development of targeted therapies for skin disorders characterized by impaired barrier function. Furthermore, this knowledge can be leveraged to design innovative cosmetic formulations aimed at maintaining and restoring a healthy and resilient skin barrier. The experimental approaches detailed in this guide provide a robust framework for future research in this important area of dermatology and skin science.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased cholesterol sulfate and cholesterol sulfotransferase activity in relation to the multi-step process of differentiation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]
- 4. Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. licorbio.com [licorbio.com]
- 9. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein kinase C eta (PKC eta): its involvement in keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of epidermal damage by tape stripping to evaluate skin mildness of cleansing regimens for the premature epidermal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Skin Whole-Mount Immunofluorescent Staining Protocol, 3D Visualization, and Spatial Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Significance of Cholesteryl Sulfate in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, is a significant and multifaceted molecule in human physiology. Present in plasma at concentrations comparable to dehydroepiandrosterone (B1670201) sulfate (DHEA-S), CS is far more than a simple metabolite. It plays crucial roles in maintaining cell membrane integrity, regulating epidermal differentiation and desquamation, modulating steroid hormone synthesis, and influencing the immune system. Dysregulation of CS homeostasis is implicated in various pathological conditions, including X-linked ichthyosis, liver disease, and potentially cardiovascular disorders. This technical guide provides an in-depth overview of the physiological significance of cholesteryl sulfate in plasma, with a focus on its synthesis, metabolism, and diverse biological functions. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Cholesteryl sulfate is an amphipathic molecule synthesized from cholesterol by the action of sulfotransferase enzymes.[1][2] Unlike free cholesterol, which is transported in lipoproteins, the sulfated form is water-soluble, allowing for its free circulation in the plasma.[3] While its full range of functions is still under investigation, it is clear that CS is a key player in numerous physiological processes. This guide will explore the synthesis and metabolism of CS, its diverse physiological roles, and its implications in various disease states.
Synthesis and Metabolism of Cholesteryl Sulfate
The synthesis of cholesteryl sulfate is a two-step process primarily mediated by the sulfotransferase SULT2B1b.[1] The first step involves the activation of inorganic sulfate to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor. In the second step, SULT2B1b catalyzes the transfer of the sulfonyl group from PAPS to the 3β-hydroxyl group of cholesterol.
The reverse reaction, the desulfation of cholesteryl sulfate back to cholesterol, is catalyzed by the enzyme steroid sulfatase (STS). The balance between the activities of SULT2B1b and STS is crucial for maintaining CS homeostasis in various tissues.
Below is a diagram illustrating the biosynthesis and hydrolysis of cholesteryl sulfate.
Quantitative Data: Cholesteryl Sulfate Levels in Plasma
The concentration of cholesteryl sulfate in plasma can vary significantly depending on the physiological or pathological state. The following tables summarize the reported quantitative data for CS in human plasma under different conditions.
| Condition | Subject Group | Plasma Cholesteryl Sulfate Concentration (μg/dL) | Reference(s) |
| Healthy | Normal Adults | < 35 | [1] |
| Control Subjects | 253.0 ± 24.6 (mean ± SE) | [4] | |
| Steroid Sulfatase Deficiency (X-linked Ichthyosis) | Patients (age 3 months - 74 years) | 3,300 (range: 2,700 - 4,000) | [1] |
| Liver Disease | Patients with Liver Cirrhosis | 444.6 ± 51.7 (mean ± SE) | [4] |
| Hypercholesterolemia | Patients | 413.7 ± 44.5 (mean ± SE) | [4] |
Note: Values are presented as reported in the cited literature and may have been determined using different analytical methods.
Physiological Roles of Cholesteryl Sulfate
Cholesteryl sulfate exerts a wide range of effects on various physiological systems.
Skin Physiology and Barrier Function
In the epidermis, a "cholesteryl sulfate cycle" plays a critical role in regulating differentiation, barrier function, and desquamation.[5] CS is synthesized in the lower layers of the epidermis and its concentration decreases towards the stratum corneum due to the action of steroid sulfatase.[5] An accumulation of CS, as seen in X-linked ichthyosis due to STS deficiency, leads to abnormal corneocyte adhesion and a characteristic scaly skin phenotype.[5]
Cholesteryl sulfate stimulates keratinocyte differentiation by activating protein kinase C (PKC) and influencing gene transcription.[6] It has been shown to increase the expression of key structural proteins of the cornified envelope, such as involucrin (B1238512), loricrin, and filaggrin.[6][7]
The signaling pathway for CS-induced involucrin expression is depicted below.
Steroidogenesis
Cholesteryl sulfate acts as a negative regulator of steroid hormone production. It has been shown to reduce the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in the transport of cholesterol into the mitochondria for conversion to pregnenolone, the precursor for all steroid hormones.[8][9] By inhibiting StAR expression, CS effectively dampens the steroidogenic pathway.
The proposed mechanism of CS action on steroidogenesis is illustrated below.
Immune System Modulation
Cholesteryl sulfate has emerged as a significant regulator of the immune system, particularly T-cell function. It has been shown to inhibit T-cell receptor (TCR) signaling, a critical step in the activation of adaptive immune responses.[2][10] CS appears to exert this effect by binding to the TCRβ transmembrane region with a much higher affinity than cholesterol, thereby disrupting the formation of TCR-ligand complexes and inhibiting downstream signaling cascades.[11] This suggests that CS may play a role in maintaining immune tolerance and preventing excessive T-cell activation.
The interaction of cholesteryl sulfate with the T-cell receptor is depicted in the following diagram.
Other Physiological Roles
-
Erythrocyte Membrane Stabilization: Cholesteryl sulfate contributes to the stability of red blood cell membranes, protecting them from osmotic lysis.
-
Sperm Capacitation: It plays a role in the complex process of sperm capacitation, the final maturation step required for fertilization.[12]
-
Platelet Adhesion: CS can support platelet adhesion, which may have implications in thrombosis and atherosclerosis.
Experimental Protocols
This section provides detailed methodologies for the quantification of cholesteryl sulfate in plasma and for studying some of its key physiological effects.
Quantification of Cholesteryl Sulfate in Plasma
This protocol is a composite of established methods for the analysis of sterol sulfates.
a. Sample Preparation (Extraction and Derivatization):
-
To 200 µL of plasma, add an internal standard (e.g., deuterated cholesteryl sulfate).
-
Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture to separate the lipid fraction.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
To cleave the sulfate group, perform solvolysis by dissolving the residue in a solution of ethyl acetate (B1210297) and sulfuric acid and incubating at 37°C.
-
Extract the resulting free cholesterol with an organic solvent (e.g., hexane).
-
Evaporate the solvent and derivatize the cholesterol to a volatile trimethylsilyl (B98337) (TMS) ether by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubating at 60°C.[13]
b. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polar column).
-
Use a temperature program that allows for the separation of cholesterol-TMS from other plasma components.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for cholesterol-TMS and the internal standard.
-
Quantify the amount of cholesteryl sulfate in the original plasma sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of cholesteryl sulfate.
This method allows for the direct quantification of intact cholesteryl sulfate.
a. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated cholesteryl sulfate).
-
Precipitate proteins by adding a threefold excess of cold acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
b. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
The mass spectrometer should be a triple quadrupole instrument operated in negative electrospray ionization (ESI-) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific transition of the precursor ion (m/z of cholesteryl sulfate) to a characteristic product ion.
-
Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Functional Assays
This assay assesses the stability of red blood cell membranes in response to osmotic stress.
-
Prepare a series of saline (NaCl) solutions with decreasing concentrations (e.g., from 0.9% down to 0.1%).
-
Prepare a stock solution of cholesteryl sulfate in a suitable solvent (e.g., ethanol) and add it to a portion of the saline solutions to achieve the desired final concentrations. A control set of saline solutions should contain the solvent alone.
-
Obtain a fresh sample of heparinized whole blood.
-
Add a small, standardized volume of whole blood to each of the saline solutions (with and without cholesteryl sulfate).
-
Incubate the tubes at room temperature for a set period (e.g., 30 minutes).
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the degree of hemolysis.
-
Plot the percentage of hemolysis against the saline concentration for both the control and cholesteryl sulfate-treated samples to determine if CS alters the osmotic fragility of the erythrocytes.[3][14]
This assay evaluates the effect of cholesteryl sulfate on the ability of sperm to undergo capacitation.
-
Prepare a suitable sperm capacitation medium (e.g., modified Tyrode's medium) containing an energy source and a protein supplement like bovine serum albumin (BSA).
-
Prepare a stock solution of cholesteryl sulfate and add it to the capacitation medium at various concentrations. A control medium should contain the solvent alone.
-
Obtain a fresh semen sample and prepare a motile sperm fraction using a density gradient centrifugation method.
-
Incubate the motile sperm in the control and cholesteryl sulfate-containing capacitation media for a period sufficient to induce capacitation (typically 3-6 hours).
-
After incubation, assess capacitation status using one or more of the following methods:
-
Acrosome Reaction Induction: Treat the sperm with a physiological inducer of the acrosome reaction (e.g., progesterone (B1679170) or calcium ionophore A23187). Stain the sperm with a fluorescent lectin (e.g., fluorescein (B123965) isothiocyanate-conjugated peanut agglutinin, FITC-PNA) that binds to the acrosomal contents. Use fluorescence microscopy to quantify the percentage of acrosome-reacted sperm. A change in the percentage of acrosome-reacted sperm in the presence of cholesteryl sulfate indicates an effect on capacitation.[15]
-
Chlortetracycline (CTC) Staining: This fluorescent probe binds to sperm and exhibits different staining patterns depending on the capacitation state. Use fluorescence microscopy to categorize sperm into non-capacitated, capacitated, and acrosome-reacted populations based on the CTC staining pattern.
-
Conclusion
Cholesteryl sulfate is a dynamic and physiologically significant molecule with a broad spectrum of activities. From maintaining the integrity of the skin barrier to fine-tuning the immune response and regulating steroid hormone production, its importance in human health is becoming increasingly apparent. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the multifaceted roles of cholesteryl sulfate. A deeper understanding of its synthesis, metabolism, and signaling pathways will undoubtedly open new avenues for therapeutic intervention in a variety of diseases. The continued exploration of this fascinating molecule holds great promise for advancing our knowledge of human physiology and developing novel therapeutic strategies.
References
- 1. Increased cholesterol sulfate in plasma and red blood cell membranes of steroid sulfatase deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrocyte Fragility Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Higher levels of plasma cholesterol sulfate in patients with liver cirrhosis and hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol sulfate stimulates involucrin transcription in keratinocytes by increasing Fra-1, Fra-2, and Jun D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Steroidogenic Acute Regulatory (STAR) Gene Anatomy, Expression, and Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The steroidogenic acute regulatory protein (StAR): a window into the complexities of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Localization of cholesteryl sulfate in human spermatozoa in support of a hypothesis for the mechanism of capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. uomosul.edu.iq [uomosul.edu.iq]
- 15. researchgate.net [researchgate.net]
The Pivotal Interaction of Cholesteryl Sulfate with Cell Membrane Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted interactions between cholesteryl sulfate (B86663) sodium (CS), a crucial endogenous sulfated sterol, and key cell membrane-associated proteins. This guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the intricate signaling pathways governed by these interactions, offering valuable insights for researchers in cellular biology, pharmacology, and drug discovery.
Quantitative Analysis of Cholesteryl Sulfate-Protein Interactions
The binding affinity of cholesteryl sulfate to its protein targets is a critical determinant of its biological function. While quantitative data for all interactions remain an active area of research, studies on the nuclear orphan receptor RORα have provided valuable insights into the thermodynamics of this specific interaction.
| Target Protein | Ligand | Method | Affinity (Ki) | Reference |
| Retinoic acid-related orphan receptor α (RORα) | 7-oxygenated sterols | Radioligand Binding Assay | ~10-20 nmol/l | [1] |
| Retinoic acid-related orphan receptor α (RORα) | Cholesteryl Sulfate | (Not explicitly quantified, but noted as higher than cholesterol) | - | [1][2] |
| Retinoic acid-related orphan receptor α (RORα) | Cholesterol | (Not explicitly quantified, but noted as lower than 7-oxygenated sterols and CS) | - | [1] |
Signaling Pathways Modulated by Cholesteryl Sulfate
Cholesteryl sulfate is a key player in several critical signaling cascades, influencing cellular processes ranging from proliferation and differentiation to inflammation and metabolism. Its interactions with PKC, PI3K, and RORα are central to these regulatory roles.
Protein Kinase C (PKC) Activation Pathway
Cholesteryl sulfate has been identified as a direct activator of novel PKC isoforms, specifically PKCη, PKCδ, and PKCε, in a dose-dependent manner. This activation is crucial for processes such as keratinocyte differentiation.[3]
Figure 1: Activation of specific PKC isoforms by Cholesteryl Sulfate.
Phosphoinositide 3-Kinase (PI3K) Signaling Pathway
Cholesteryl sulfate modulates the substrate specificity of PI3K, a key enzyme in the insulin (B600854) signaling pathway and other cellular processes. By influencing PI3K, CS can impact cell survival, growth, and metabolism.
Figure 2: Modulation of the PI3K signaling pathway by Cholesteryl Sulfate.
Retinoic Acid-Related Orphan Receptor α (RORα) Signaling Pathway
Cholesteryl sulfate is a natural ligand for the nuclear receptor RORα. The binding of CS to the ligand-binding domain of RORα leads to the recruitment of coactivators and the transcriptional regulation of target genes involved in metabolism and inflammation.[2][4]
Figure 3: RORα signaling pathway activated by Cholesteryl Sulfate.
Experimental Protocols
Detailed and robust experimental protocols are essential for elucidating the intricacies of cholesteryl sulfate-protein interactions. The following sections provide methodologies for key experiments.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the ability of cholesteryl sulfate to activate specific PKC isoforms by quantifying the phosphorylation of a peptide substrate.
Figure 4: Workflow for the in vitro PKC activity assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the purified PKC isoform (e.g., 10-50 ng), varying concentrations of cholesteryl sulfate sodium (e.g., 0-100 µM), a specific PKC peptide substrate (e.g., 20 µM), and kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT) to a final volume of 40 µL.
-
Pre-incubation: Incubate the mixture at 30°C for 10 minutes to allow for the interaction between CS and PKC.
-
Initiation of Kinase Reaction: Add 10 µL of 100 µM [γ-³²P]ATP (specific activity ~3000 Ci/mmol) to initiate the phosphorylation reaction.
-
Incubation: Continue the incubation at 30°C for 10-20 minutes.
-
Termination: Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Washing: Wash the paper discs three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the washed discs into scintillation vials with scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of PKC (in pmol of phosphate (B84403) incorporated per minute per mg of enzyme) and plot it against the concentration of cholesteryl sulfate to determine the dose-response relationship.
PI3K Lipid Kinase Activity Assay
This assay determines the effect of cholesteryl sulfate on the substrate specificity of PI3K by measuring the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2).
Figure 5: Workflow for the PI3K lipid kinase activity assay.
Methodology:
-
Substrate Preparation: Prepare sonicated vesicles of phosphatidylserine (B164497) (PS) and PIP2 (e.g., in a 4:1 molar ratio) in a suitable buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine purified PI3K (e.g., 50 ng), varying concentrations of this compound (e.g., 0-100 µM), and the PIP2-containing vesicles in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Initiation: Start the reaction by adding [γ-³²P]ATP (to a final concentration of 50 µM).
-
Incubation: Incubate the reaction at 30°C for 15-30 minutes.
-
Termination: Stop the reaction by adding 1N HCl.
-
Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform:methanol (1:1) solution.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica (B1680970) gel TLC plate and develop the chromatogram using a solvent system such as chloroform:acetone:methanol:acetic acid:water (40:15:13:12:8).
-
Autoradiography and Quantification: Expose the dried TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled PIP3. Quantify the spot intensity using densitometry to determine the effect of cholesteryl sulfate on PI3K activity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity between cholesteryl sulfate and a membrane protein.
Figure 6: Workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Chip Preparation and Protein Immobilization: Covalently immobilize the purified membrane protein of interest (e.g., RORα ligand-binding domain, a specific PKC isoform, or PI3K) onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer).
-
Binding Measurement:
-
Association: Inject the different concentrations of cholesteryl sulfate over the sensor surface at a constant flow rate and monitor the change in the resonance signal (response units, RU) over time.
-
Dissociation: After the association phase, switch to flowing only the running buffer over the sensor surface and monitor the decrease in the RU as the cholesteryl sulfate dissociates from the immobilized protein.
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).
-
This technical guide provides a foundational understanding of the critical interactions between cholesteryl sulfate and key membrane proteins. The provided data, pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers aiming to further unravel the complex roles of this sulfated sterol in cellular function and disease.
References
- 1. Ligand regulation of retinoic acid receptor-related orphan receptors: implications for development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New Nonsteroidal RORα Ligands; Related Structure–Activity Relationships and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol sulfate, an activator of protein kinase C mediating squamous cell differentiation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of the human RORalpha Ligand binding domain in complex with cholesterol sulfate at 2.2 A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Physiological Significance of Cholesteryl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, has evolved from being considered a minor metabolite to a molecule of significant interest in human physiology. Initially identified decades ago, it is now recognized as a key regulator in a multitude of biological processes, including epidermal differentiation and barrier function, steroidogenesis, cholesterol homeostasis, and cellular signaling. This technical guide provides an in-depth overview of the discovery, history, and multifaceted roles of cholesteryl sulfate. It details the enzymatic pathways governing its synthesis and degradation, summarizes its tissue distribution with quantitative data, outlines key experimental protocols for its analysis, and illustrates its involvement in critical signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the pathways involving this crucial biomolecule.
Discovery and History
The existence of cholesteryl sulfate in human tissues was established through concerted efforts in the mid-20th century. Though initially considered a simple trace metabolite, its significance grew as its presence was confirmed in a wide array of human tissues and fluids, including plasma, red blood cells, skin, bile, and seminal fluid[1][2]. It is quantitatively one of the most important sterol sulfates in human plasma, with concentrations that can overlap with dehydroepiandrosterone (B1670201) sulfate (DHEA-S)[1][3]. Early research focused on its role as a potential precursor for steroid hormones, with studies demonstrating its in vivo conversion to urinary C19 and C21 steroidal sulfates[4][5]. Subsequent investigations, particularly those related to the skin disorder X-linked ichthyosis (XLI), were pivotal. The discovery that XLI is caused by a deficiency in the enzyme steroid sulfatase (STS), leading to a massive accumulation of CS in the epidermis, firmly established its critical role in skin physiology and barrier function[6][7][8][9]. This finding catalyzed further research into its broader physiological functions, revealing it to be an active signaling molecule and metabolic regulator[1][3].
Biosynthesis and Metabolism
The homeostasis of cholesteryl sulfate is tightly regulated by the balanced activities of two key enzymes: a sulfotransferase for its synthesis and a sulfatase for its hydrolysis.
Biosynthesis: The synthesis of CS is primarily mediated by the cytosolic sulfotransferase SULT2B1b[10][11]. This enzyme catalyzes the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3β-hydroxyl group of cholesterol[10][12][13]. The SULT2B1 gene produces two isoforms, SULT2B1a and SULT2B1b, through alternative splicing[1][10]. While both can sulfate DHEA, SULT2B1b shows a distinct preference for cholesterol, whereas SULT2B1a preferentially sulfates pregnenolone[10].
Metabolism/Degradation: The reverse reaction, the hydrolysis of CS back to cholesterol, is catalyzed by steroid sulfatase (STS)[2][10]. This microsomal enzyme is located on the endoplasmic reticulum and Golgi membranes[10]. The human STS gene is located on the X chromosome (Xp22.3), and its deficiency leads to X-linked ichthyosis[6][10]. The liberated cholesterol can then be used for various cellular processes, including the synthesis of steroid hormones[10][14].
This enzymatic balance, often referred to as the "cholesterol sulfate cycle," is particularly crucial in the epidermis, where it regulates differentiation, desquamation, and permeability barrier homeostasis[6][7].
Caption: The Cholesterol Sulfate Cycle.
Quantitative Data: Tissue and Fluid Distribution
Cholesteryl sulfate is widely distributed throughout the human body. Its concentration varies significantly between different tissues and fluids, reflecting its diverse physiological roles.
| Biological Matrix | Concentration Range | Reference |
| Plasma/Serum | 1.3 - 2.6 µg/mL (approx. 2.8 - 5.6 µmol/L) | [10] |
| 0.2 - 11 µmol/L (in healthy male infants) | [15] | |
| Red Blood Cells | Present, contributes to membrane stability | [1][10] |
| Platelets | Present, supports adhesion | [1][10] |
| Skin (Epidermis) | ~1% to 5% of total lipids (increases from basal to granular layer) | [6] |
| Can exceed 10% of total lipid mass in X-linked ichthyosis | [6][7] | |
| Adrenal Glands | 0.05 - 0.8 nmol/mg protein (in rat mitochondria) | [16] |
| Other Tissues | Found in liver, kidney, lung, brain, uterine endometrium, seminal plasma | [1][10] |
| Excretions (Urine, Feces) | Present, CS in feces constitutes 2-20% of total cholesterol | [1][10] |
Physiological Functions and Signaling Pathways
CS is not merely an inert metabolite but an active signaling molecule with pleiotropic effects.
Epidermal Function and the "Cholesterol Sulfate Cycle"
In the skin, CS is a master regulator of keratinocyte differentiation and the formation of the stratum corneum, the outermost skin barrier[6][17]. SULT2B1b activity is highest in the lower, proliferating layers of the epidermis, leading to an accumulation of CS as keratinocytes differentiate and move upwards[6][7]. In the outer granular layer, STS activity increases, hydrolyzing CS back to cholesterol. This process is critical for:
-
Desquamation: High levels of CS inhibit the proteases that break down corneodesmosomes (the "glue" holding skin cells together). The degradation of CS in the outermost layer is necessary for normal skin shedding[6][7]. In XLI, the lack of STS activity leads to CS accumulation and the characteristic scaly skin phenotype[8].
-
Barrier Formation: The cholesterol liberated from CS contributes to the formation of the extracellular lipid lamellae, which are essential for the skin's permeability barrier[6][7].
-
Gene Expression: CS itself acts as a signaling molecule, inducing the expression of key differentiation markers like involucrin, transglutaminase 1, and filaggrin[6][17].
Caption: Regulation of epidermal homeostasis by CS.
Regulation of Cholesterol Homeostasis
Recent evidence has highlighted CS as a negative regulator of cellular cholesterol levels, acting through multiple mechanisms[2].
-
Inhibition of Cholesterol Synthesis: CS promotes the proteasomal degradation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis[2][10]. It achieves this by enhancing the ubiquitination of HMGCR[2].
-
Inhibition of Cholesterol Uptake: CS has been shown to block the endocytosis of the low-density lipoprotein receptor (LDLR), thereby reducing the uptake of LDL cholesterol[2].
-
Suppression of SREBP-2: CS suppresses the proteolytic activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcription factor that governs the expression of genes involved in both cholesterol synthesis (like HMGCR) and uptake (LDLR)[2].
Caption: Mechanisms of CS-mediated cholesterol reduction.
Role in Steroidogenesis
CS plays a dual role in the adrenal glands and other steroidogenic tissues.
-
Precursor: CS can serve as a substrate for the mitochondrial cytochrome P450 side-chain cleavage (P450scc) system, resulting in the formation of pregnenolone (B344588) sulfate[1]. This suggests a "sulfate pathway" for steroid synthesis.
-
Inhibitor: Paradoxically, CS is also a potent inhibitor of steroidogenesis[14][16]. It has been shown to inhibit the intramitochondrial movement of cholesterol, which is the rate-limiting step in steroid hormone production[16][18]. Furthermore, CS can reduce the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is essential for transporting cholesterol into the mitochondria[14][18][19].
Other Key Physiological Roles
-
Membrane Stabilization: With its amphipathic nature, CS integrates into cell membranes, where it acts as a stabilizer. It is known to protect red blood cells from osmotic lysis[1][3][10].
-
Sperm Capacitation: CS plays a regulatory role in sperm capacitation, the final maturation step required for fertilization. Its removal from the sperm membrane is a key event in this process[2][3][10].
-
Platelet Adhesion and Coagulation: CS is present in platelet membranes and supports platelet adhesion[1][3]. It can also regulate the activity of serine proteases involved in blood clotting and fibrinolysis[1][3][20].
-
Immune System Modulation: CS can inhibit T-cell receptor signaling, thereby participating in the shaping of the T-cell repertoire[10][11][17].
-
Nuclear Receptor Ligand: CS acts as an endogenous ligand for the retinoic acid receptor-related orphan receptor alpha (RORα), a transcription factor involved in regulating metabolism and development[10].
Experimental Protocols: Quantification of Cholesteryl Sulfate
Accurate quantification of CS is essential for research and clinical diagnostics, particularly for conditions like X-linked ichthyosis. Isotope dilution-mass spectrometry is considered a gold standard method due to its high specificity and accuracy[15].
Key Method: Isotope Dilution-Gas Chromatography-Mass Spectrometry (ID-GC-MS)
This protocol provides a general workflow based on established methods for serum analysis[15].
1. Sample Preparation and Internal Standard Spiking:
-
A known amount of a stable isotope-labeled internal standard (e.g., ²H₇-cholesteryl sulfate) is added to the biological sample (e.g., serum). This is crucial for correcting for sample loss during extraction and processing.
2. Extraction:
-
The serum is extracted with an organic solvent, such as butanol, to isolate the lipids, including CS and the internal standard[15]. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing the lipids is collected.
3. Purification:
-
The lipid extract is purified, often using thin-layer chromatography (TLC), to separate CS from other interfering lipids[15]. The area corresponding to CS is scraped from the TLC plate and the CS is eluted with a solvent.
4. Solvolysis (Desulfation):
-
The purified CS is solvolyzed to cleave the sulfate group, converting both the endogenous CS and the isotope-labeled internal standard into their respective free sterols (cholesterol and ²H₇-cholesterol)[15].
5. Derivatization:
-
The resulting cholesterol molecules are converted into volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers, to improve their chromatographic properties and fragmentation patterns in the mass spectrometer[15].
6. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The GC separates the cholesterol-TMS ether from other components.
-
The MS is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the unlabeled cholesterol derivative (e.g., m/z 458) and the labeled internal standard derivative (e.g., m/z 465)[15].
7. Quantification:
-
The concentration of CS in the original sample is calculated by comparing the ratio of the peak areas of the endogenous analyte to the internal standard against a standard curve prepared with known concentrations[15].
Caption: Experimental workflow for CS quantification.
Pathophysiological Implications and Therapeutic Potential
Dysregulation of CS metabolism is directly linked to human disease.
-
X-Linked Ichthyosis (XLI): As discussed, STS deficiency leads to CS accumulation, causing defective skin barrier function and abnormal scaling[6][7][9].
-
Junctional Epidermolysis Bullosa (JEB): In contrast to XLI, some forms of this severe blistering disease are associated with a loss of cholesterol and an upregulation of CS in the epidermis, suggesting a disrupted lipid homeostasis that contributes to the pathology[21][22][23].
-
Diabetes: CS has been shown to mitigate diabetes in mouse models by increasing pancreatic β-cell mass and function, partly through its regulation of cholesterol metabolism[10].
-
Cancer: The role of CS in cancer is complex. It has been implicated in regulating cancer metastasis, with altered levels found in various tumors[10][11].
-
Neurodegenerative Diseases: CS is involved in neurosteroid synthesis and may have neuroprotective effects, with altered levels observed in conditions like Alzheimer's disease and schizophrenia[10][11].
The central role of CS in these diverse physiological and pathological processes makes the enzymes of the cholesterol sulfate cycle, SULT2B1b and STS, attractive targets for therapeutic intervention in dermatology, endocrinology, and oncology.
Conclusion
Cholesteryl sulfate has emerged from obscurity to be recognized as a critical regulatory molecule in human health and disease. Its functions are remarkably diverse, ranging from structural roles in cell membranes to potent signaling effects in gene expression, metabolism, and cell differentiation. The intricate balance maintained by its synthesizing (SULT2B1b) and degrading (STS) enzymes is vital for homeostasis, particularly in the skin. A thorough understanding of the discovery, history, and complex physiology of cholesteryl sulfate provides a solid foundation for future research and the development of novel therapeutic strategies targeting this fascinating and important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol sulfate in human physiology: what's it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cholesterol sulfate in epidermal structure and function: lessons from X-linked ichthyosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recessive x-linked ichthyosis: role of cholesterol-sulfate accumulation in the barrier abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cholesterol sulphate affects production of steroid hormones by reducing steroidogenic acute regulatory protein level in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of cholesteryl sulphate by isotope dilution-mass spectrometry for diagnosis of steroid sulphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholesterol sulfate is a naturally occurring inhibitor of steroidogenesis in isolated rat adrenal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiological function of cholesterol sulfate and its role in related diseases [xuebao.shsmu.edu.cn]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Cholesterol sulfate in human physiology: what's it all about? | Semantic Scholar [semanticscholar.org]
- 21. biorxiv.org [biorxiv.org]
- 22. biorxiv.org [biorxiv.org]
- 23. biorxiv.org [biorxiv.org]
Cholesteryl Sulfate: An Endogenous Modulator of Cell Membrane Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, is an essential endogenous component of mammalian cell membranes.[1] While structurally similar to cholesterol, the addition of a sulfate moiety imparts unique biophysical properties, influencing membrane fluidity, organization, and surface charge. Beyond its structural role, cholesteryl sulfate is a dynamic signaling molecule, modulating a variety of cellular processes including epidermal differentiation, sperm capacitation, platelet aggregation, and immune responses. This technical guide provides a comprehensive overview of the current understanding of cholesteryl sulfate's role in cell membranes, with a focus on its quantitative distribution, the experimental methodologies used for its study, and its involvement in key signaling pathways.
Introduction
Cholesteryl sulfate is a ubiquitous yet often overlooked lipid in the intricate tapestry of the cell membrane. It is synthesized from cholesterol by the action of sulfotransferase enzymes, primarily SULT2B1b, and can be hydrolyzed back to cholesterol by steroid sulfatase (STS).[2] This dynamic interplay creates a "cholesterol sulfate cycle" that is critical for tissue homeostasis, particularly in the epidermis.[3] The anionic nature of the sulfate group positions CS at the membrane-water interface, where it exerts significant influence on the biophysical properties of the lipid bilayer and interacts with membrane-associated proteins to trigger downstream signaling events. This guide delves into the multifaceted roles of cholesteryl sulfate, providing researchers with a foundational understanding of its importance in cellular physiology and pathology.
Quantitative Distribution of Cholesteryl Sulfate
The concentration of cholesteryl sulfate varies significantly across different cell types, tissues, and even within subcellular membrane compartments. This differential distribution is key to its diverse physiological functions. The following tables summarize the available quantitative data on CS levels.
| Cell Type/Tissue | Cholesteryl Sulfate Concentration | Reference |
| Erythrocyte Membranes | 343 ± 57 µg/10¹² RBCs | [4] |
| 646 ± 113 µg/10¹² RBCs (in Diabetes Mellitus Type I) | [4] | |
| Spermatozoa | 15 µg/10⁹ cells | [5] |
| ~6% of total lipids in sperm membranes | [6] | |
| Epidermis (Stratum Corneum) | 1% to 5% of total lipids (declines from inner to outer layers) | [3] |
| Can exceed 10% of total lipid mass in X-linked ichthyosis | [3] | |
| Platelets | Supports platelet adhesion in a concentration-dependent manner | [7] |
| Mitochondria | Nanomolar concentrations increase maximal respiratory capacity | [3] |
| Subcellular Fraction | Relative Cholesteryl Sulfate Abundance | Reference |
| Plasma Membrane | High, often localized in lipid rafts | [8] |
| Mitochondrial Membranes | Present and functionally active | [3][9] |
| Endoplasmic Reticulum | Lower compared to plasma membrane |
Biophysical Effects on Cell Membranes
The presence of cholesteryl sulfate significantly alters the physical properties of the lipid bilayer.
-
Membrane Fluidity and Order: In cholesterol-poor membranes, increasing amounts of CS can lead to a slight decrease in membrane fluidity.[1] However, in the context of the stratum corneum, which is rich in ceramides (B1148491) and free fatty acids, a higher CS to cholesterol ratio can fluidize the sterol fraction, increasing the permeability of the skin barrier.[10]
-
Membrane Stability: Cholesteryl sulfate plays a crucial role in stabilizing cell membranes. For instance, it protects erythrocytes from osmotic lysis.[11]
-
Surface Charge: Due to its negatively charged sulfate group, the incorporation of CS into membranes decreases the surface potential.[1] This alteration in surface charge can influence the interaction of the membrane with proteins and other charged molecules.
Involvement in Cellular Signaling Pathways
Cholesteryl sulfate is not merely a structural component but an active participant in cellular signaling. It modulates the activity of various enzymes and receptors, initiating downstream cascades that regulate a wide array of cellular functions.
Protein Kinase C (PKC) Signaling
Cholesteryl sulfate is a known activator of specific protein kinase C (PKC) isoforms, particularly PKCη, which is predominantly expressed in epithelial tissues.[12][13] This activation is crucial for mediating squamous cell differentiation.
References
- 1. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesteryl ester accumulation induced by PTEN loss and PI3K/AKT activation underlies human prostate cancer aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Akt signaling by exclusion from lipid rafts in normal and transformed epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoinositide 3-kinase signaling to Akt promotes keratinocyte differentiation versus death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol sulfate inhibits adrenal mitochondrial cholesterol side chain cleavage at a site distinct from cytochrome P-450scc. Evidence for an intramitochondrial cholesterol translocator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Regulatory Role of Cholesteryl Sulfate in Protein Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl sulfate (B86663) (CS), an endogenous sulfated derivative of cholesterol, is increasingly recognized as a critical signaling molecule with diverse physiological and pathological functions. While structurally similar to cholesterol, the addition of a sulfate moiety dramatically alters its physicochemical properties, rendering it more water-soluble and enabling it to interact with a distinct set of protein targets. This technical guide provides an in-depth exploration of the mechanisms by which cholesteryl sulfate modulates the activity of key proteins, with a focus on its roles in cellular differentiation, immune responses, and cancer progression. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Cholesteryl sulfate is synthesized from cholesterol by the enzyme cholesterol sulfotransferase (SULT2B1b) and is catabolized back to cholesterol by steroid sulfatase (STS). This "cholesterol sulfate cycle" is crucial for maintaining cellular homeostasis, particularly in the epidermis.[1][2] Dysregulation of this cycle is implicated in various pathological conditions, highlighting the importance of understanding the molecular interactions of CS.
This guide will delve into the specific interactions of cholesteryl sulfate with three key protein targets: Protein Kinase C eta (PKCη), Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα), and Dedicator of cytokinesis protein 2 (DOCK2). For each interaction, we will present the available quantitative data, detail the relevant experimental methodologies, and provide visual representations of the signaling pathways and experimental workflows.
Modulation of Protein Kinase C η (PKCη) Activity
Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in various cellular signaling pathways. The eta isoform of PKC (PKCη) is predominantly expressed in epithelial tissues and is closely associated with cellular differentiation.[3][4] Cholesteryl sulfate has been identified as a novel and specific activator of PKCη.[3][5]
Quantitative Data on PKCη Activation
Cholesteryl sulfate has been shown to be a potent activator of PKCη, with its efficacy being greater than the combination of phosphatidylserine (B164497) and phorbol (B1677699) ester, which are common PKC activators.[3] The activation of PKCη by cholesteryl sulfate exhibits distinct kinetic parameters.
| Parameter | Value | Reference |
| Vmax (relative to Phosphatidylserine + Phorbol Ester) | 3.6-fold higher | [3] |
| Km | Approximately equal to Phosphatidylserine + Phorbol Ester | [3] |
Table 1: Kinetic parameters of PKCη activation by cholesteryl sulfate.
Signaling Pathway of PKCη Activation by Cholesteryl Sulfate
The activation of PKCη by cholesteryl sulfate is a key step in the signaling cascade that promotes squamous cell differentiation. This pathway involves the direct binding of CS to PKCη, leading to its activation and subsequent phosphorylation of downstream targets.
Experimental Protocol: In Vitro Protein Kinase C (PKC) Assay
This protocol outlines a method to measure the in vitro activation of PKCη by cholesteryl sulfate using a radioactive filter-binding assay.
Materials:
-
Recombinant human PKCη enzyme
-
Cholesteryl sulfate (CS)
-
Phosphatidylserine (PS) and Phorbol 12-myristate 13-acetate (PMA) as control activators
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM H₃PO₄)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Lipid Vesicles:
-
Prepare lipid mixtures of PS and CS (or PS and PMA for control) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas.
-
Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles (containing CS or PS/PMA), and the PKC substrate peptide.
-
Add the recombinant PKCη enzyme to the mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.
-
-
Stopping the Reaction:
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Place the washed P81 papers in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKCη in the presence of varying concentrations of cholesteryl sulfate.
-
Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation.
-
Regulation of Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα)
Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα) is a nuclear receptor that acts as a transcription factor, playing a crucial role in development, metabolism, and immunity. Cholesteryl sulfate has been identified as a putative natural ligand for RORα.[2][6]
Quantitative Data on RORα Interaction
While cholesteryl sulfate is considered a ligand for RORα, other endogenous molecules, such as 7-oxygenated sterols, have been shown to bind with significantly higher affinity. The precise binding affinity of cholesteryl sulfate for RORα is not well-defined in the literature with a specific Kd value. However, studies have shown that it can induce RORα expression and subsequently increase the expression of its target genes, such as filaggrin.[2][6]
| Ligand | Binding Affinity (Ki) for RORα | Reference |
| 7-oxygenated sterols | ~20 nM | [5] |
| Cholesteryl Sulfate | Lower affinity than 7-oxygenated sterols | [5] |
Table 2: Comparative binding affinities of ligands for RORα.
Signaling Pathway of RORα Modulation by Cholesteryl Sulfate
Cholesteryl sulfate can modulate RORα activity through two main mechanisms: by directly binding to the receptor and by inducing its expression. This leads to the transcriptional activation of RORα target genes.
References
- 1. benchchem.com [benchchem.com]
- 2. Cholesterol sulfate induces expression of the skin barrier protein filaggrin in normal human epidermal keratinocytes through induction of RORα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol sulfate, a novel activator for the eta isoform of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol sulfate, an activator of protein kinase C mediating squamous cell differentiation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Cholesteryl Sulfate Sodium as a Substrate for Steroid Sulfatase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cholesteryl sulfate (B86663) sodium as a substrate for the enzyme steroid sulfatase (STS). It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the biochemical interactions, relevant signaling pathways, and experimental methodologies pertinent to the study of this substrate-enzyme system.
Introduction
Steroid sulfatase (STS) is a microsomal enzyme that plays a crucial role in the endocrine system by hydrolyzing a variety of sulfated steroids into their biologically active, unconjugated forms.[1][2] One of the key substrates for this enzyme is cholesteryl sulfate (CS), a sulfated form of cholesterol that is involved in numerous physiological and pathological processes. The desulfation of cholesteryl sulfate by STS yields cholesterol, a fundamental component of cell membranes and a precursor for the synthesis of steroid hormones.[1][3]
An understanding of the interaction between cholesteryl sulfate and STS is critical for several areas of research. A deficiency in STS activity leads to the accumulation of cholesteryl sulfate, a hallmark of the genetic disorder X-linked ichthyosis, which is characterized by dry, scaly skin.[3][4] Conversely, the overexpression of STS is implicated in hormone-dependent cancers, such as breast and prostate cancer, making it a significant target for therapeutic intervention.[2]
This guide will delve into the quantitative aspects of the STS-cholesteryl sulfate interaction, provide detailed experimental protocols for its study, and illustrate the key signaling pathways in which cholesteryl sulfate participates.
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters of human steroid sulfatase with DHEAS in different tissues. This data can serve as a comparative baseline for researchers investigating the kinetics of cholesteryl sulfate.
| Tissue | Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Buffer Conditions |
| Placenta | DHEA Sulfate | 15.4 | 1420 | 0.1 M Tris, pH 7.4 |
| Placenta | DHEA Sulfate | 26.8 | 523 | 0.1 M Phosphate, pH 7.4 |
| Ovary | DHEA Sulfate | 14.3 | 27.6 | 0.1 M Tris, pH 7.4 |
| Ovary | DHEA Sulfate | 33.0 | 11.0 | 0.1 M Phosphate, pH 7.4 |
Data sourced from a study on steroid sulfatase in human ovary and placenta.
It is important to note that kinetic parameters can be significantly influenced by the experimental conditions, including buffer composition, pH, and the presence of inhibitors.
Signaling Pathways Involving Cholesteryl Sulfate
Cholesteryl sulfate is not merely a metabolic byproduct; it is an active signaling molecule involved in several cellular pathways. Two of the most well-characterized pathways are its activation of Protein Kinase C (PKC) and its role as a ligand for the Retinoic acid-related orphan receptor alpha (RORα).
Protein Kinase C (PKC) Activation Pathway
Cholesteryl sulfate has been identified as an activator of the novel isoform of Protein Kinase C, PKCη (eta). This activation is implicated in the regulation of keratinocyte differentiation and the maintenance of the skin barrier.
Retinoic acid-related orphan receptor alpha (RORα) Signaling Pathway
Cholesteryl sulfate also functions as an endogenous ligand for the nuclear receptor RORα. This interaction is involved in the regulation of gene expression related to metabolism and inflammation.
Experimental Protocols
The measurement of steroid sulfatase activity using cholesteryl sulfate as a substrate can be challenging due to the lack of a chromogenic or fluorogenic product. Therefore, radiometric assays using radiolabeled cholesteryl sulfate are often the method of choice. Below is a detailed methodology for a representative radiometric assay.
Radiometric Assay for Steroid Sulfatase Activity
This protocol is designed to determine the kinetic parameters of steroid sulfatase using [³H]-cholesteryl sulfate as the substrate.
Materials:
-
[³H]-Cholesteryl sulfate (specific activity ~50-60 Ci/mmol)
-
Unlabeled cholesteryl sulfate sodium salt
-
Recombinant human steroid sulfatase or microsomal preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Stopping Solution: 0.1 M NaOH
-
Scintillation fluid
-
Organic solvent for extraction (e.g., Toluene or a mixture of Chloroform:Methanol)
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of unlabeled cholesteryl sulfate in the assay buffer.
-
Prepare working solutions of [³H]-cholesteryl sulfate by diluting the stock with the unlabeled cholesteryl sulfate solution to achieve the desired final concentrations and a specific radioactivity that allows for sensitive detection.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer and the steroid sulfatase enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the [³H]-cholesteryl sulfate working solution. The final reaction volume is typically 100-200 µL.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding the stopping solution (e.g., 100 µL of 0.1 M NaOH).
-
Add an organic solvent (e.g., 500 µL of toluene) to extract the product, [³H]-cholesterol. The unreacted [³H]-cholesteryl sulfate will remain in the aqueous phase.
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the aqueous and organic phases.
-
-
Quantification:
-
Carefully transfer a known volume of the organic (upper) phase containing the [³H]-cholesterol to a scintillation vial.
-
Add scintillation fluid to the vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Create a standard curve using known amounts of [³H]-cholesteryl sulfate to convert CPM to moles of product formed.
-
Calculate the reaction velocity (V) at each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and use non-linear regression analysis (e.g., Michaelis-Menten kinetics in GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
Experimental Workflow for STS Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of steroid sulfatase with cholesteryl sulfate.
Conclusion
This compound is a physiologically significant substrate for steroid sulfatase, with implications in skin biology, cancer progression, and cellular signaling. While the determination of its kinetic parameters with STS requires specialized radiometric assays, a thorough understanding of these interactions is paramount for the development of novel therapeutics targeting STS. The methodologies and pathway diagrams presented in this guide offer a robust framework for researchers to design and execute experiments aimed at elucidating the role of cholesteryl sulfate in health and disease. Further research to precisely define the kinetic constants of STS with cholesteryl sulfate will be invaluable to the field.
References
- 1. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Stratum corneum lipids in disorders of cornification. Steroid sulfatase and cholesterol sulfate in normal desquamation and the pathogenesis of recessive X-linked ichthyosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cholesteryl Sulfate Cycle in the Epidermis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cholesteryl sulfate (B86663) cycle is a critical metabolic pathway in the epidermis, playing a pivotal role in keratinocyte differentiation, stratum corneum homeostasis, and the formation of the skin's permeability barrier. This cycle involves the synthesis of cholesteryl sulfate from cholesterol by the enzyme cholesterol sulfotransferase (SULT2B1b) in the lower epidermal layers, and its subsequent hydrolysis back to cholesterol by steroid sulfatase (STS) in the outer layers of the stratum corneum. Dysregulation of this cycle is implicated in skin disorders such as X-linked ichthyosis, highlighting its importance in maintaining healthy skin function. This technical guide provides a comprehensive overview of the cholesteryl sulfate cycle, including its core components, regulatory mechanisms, and the functional significance of its intermediates. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.
The Core Cholesteryl Sulfate Cycle
The concept of an epidermal cholesteryl sulfate cycle was first proposed to explain the dynamic changes in cholesteryl sulfate concentrations across the different layers of the epidermis. Cholesteryl sulfate levels increase from the basal layer to the granular layer, and then decrease towards the outer stratum corneum.[1] This gradient is established by the spatially distinct activities of two key enzymes: cholesterol sulfotransferase (SULT2B1b) and steroid sulfatase (STS).
-
Cholesterol Sulfotransferase (SULT2B1b): This cytosolic enzyme catalyzes the sulfation of cholesterol to form cholesteryl sulfate. In the epidermis, the SULT2B1b isoform is the primary enzyme responsible for this reaction.[2] Its expression and activity are highest in the granular layer of the epidermis, coinciding with the peak concentration of cholesteryl sulfate.[3]
-
Steroid Sulfatase (STS): This microsomal enzyme hydrolyzes cholesteryl sulfate, releasing cholesterol and a sulfate group. STS activity is low in the lower epidermis but increases significantly in the stratum corneum, leading to a decrease in cholesteryl sulfate levels in the outermost layers of the skin.[4]
This cyclical process is not merely a metabolic curiosity; it is intrinsically linked to the process of keratinocyte differentiation and the maintenance of the skin barrier.
Quantitative Data
The following tables summarize key quantitative data related to the cholesteryl sulfate cycle in the epidermis.
Table 1: Cholesteryl Sulfate Concentration in Epidermal Layers
| Epidermal Layer | Cholesteryl Sulfate Concentration (% of total lipids) | Reference |
| Basal Layer | Low | [1] |
| Granular Layer | High (Peak concentration) | [1] |
| Stratum Corneum (inner) | Decreasing | [1] |
| Stratum Corneum (outer) | Low | [1] |
Table 2: Regulation of SULT2B1b mRNA Expression in Human Keratinocytes
| Regulator | Fold Change in SULT2B1b mRNA | Cell Type | Reference |
| Ciglitazone (PPARγ activator) | ~26-fold increase | Cultured Human Keratinocytes | [5] |
| LXR activator | Significant increase | Cultured Human Keratinocytes | [5] |
| Retinoic Acid | Inhibition | Cultured Human Keratinocytes | [6] |
Table 3: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Tissue/Cell Type | Reference |
| Steroid Sulfatase (STS) | DHEA Sulfate | 15.4 µM | 1420 pmol/min/mg protein | Human Placenta | [7] |
| Steroid Sulfatase (STS) | DHEA Sulfate | 14.3 µM | 27.6 pmol/min/mg protein | Human Ovary | [7] |
| SULT2B1b | Pregnenolone | - | - | Recombinant Human | [8] |
Signaling Pathways
The cholesteryl sulfate cycle is tightly regulated by a network of signaling pathways that control keratinocyte differentiation and lipid metabolism. Furthermore, cholesteryl sulfate itself acts as a signaling molecule, influencing gene expression and cellular processes.
Regulation of SULT2B1b Expression
The expression of SULT2B1b, the rate-limiting enzyme for cholesteryl sulfate synthesis, is controlled by nuclear receptors that are key regulators of lipid metabolism and keratinocyte differentiation.
Caption: Regulation of SULT2B1b expression by nuclear receptors.
Downstream Signaling of Cholesteryl Sulfate
Cholesteryl sulfate is not just a structural lipid; it also functions as a signaling molecule that promotes keratinocyte differentiation through multiple pathways.
Caption: Downstream signaling pathways activated by cholesteryl sulfate.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cholesteryl sulfate cycle.
Cholesterol Sulfotransferase (SULT2B1b) Activity Assay
This protocol is adapted from methods described for measuring sulfotransferase activity using a radiolabeled substrate.
Materials:
-
Cultured human keratinocytes
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.25 M sucrose)
-
[³H]-Cholesterol (radiolabeled substrate)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS; co-factor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
Chloroform (B151607)/Methanol (B129727) (2:1, v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured keratinocytes and wash with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and homogenize on ice.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50-100 µg of cytosolic protein
-
Reaction buffer to a final volume of 100 µL
-
[³H]-Cholesterol (e.g., 1 µCi)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding PAPS to a final concentration of 20 µM.
-
Incubate at 37°C for 30-60 minutes.
-
-
Extraction of Cholesteryl Sulfate:
-
Stop the reaction by adding 500 µL of chloroform/methanol (2:1).
-
Vortex vigorously to extract the lipids.
-
Centrifuge to separate the phases.
-
Carefully transfer the lower organic phase to a new tube.
-
-
Quantification:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of [³H]-cholesteryl sulfate formed based on the specific activity of the [³H]-cholesterol.
-
Caption: Workflow for SULT2B1b activity assay.
Steroid Sulfatase (STS) Activity Assay
This protocol is based on a radiometric assay for STS activity in skin biopsies or cultured cells.[9]
Materials:
-
Skin biopsy or cultured keratinocytes
-
Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
[³H]-Dehydroepiandrosterone sulfate ([³H]-DHEAS) or [³H]-Cholesteryl sulfate (radiolabeled substrate)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Sample Preparation:
-
Homogenize the skin biopsy or cultured keratinocytes in ice-cold homogenization buffer.
-
Determine the protein concentration of the homogenate.
-
-
Enzyme Reaction:
-
In a glass tube, combine:
-
50-100 µg of protein homogenate
-
Homogenization buffer to a final volume of 200 µL
-
[³H]-DHEAS or [³H]-Cholesteryl sulfate (e.g., 0.5 µCi)
-
-
Incubate at 37°C for 1-2 hours.
-
-
Extraction of the Unsulfated Steroid:
-
Stop the reaction by adding 1 mL of toluene.
-
Vortex vigorously to extract the de-sulfated, radiolabeled steroid into the toluene phase.
-
Centrifuge briefly to separate the phases.
-
-
Quantification:
-
Transfer a known volume of the upper toluene phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the substrate.
-
Caption: Workflow for STS activity assay.
Lipid Extraction from Epidermis (Modified Bligh & Dyer Method)
This protocol is a standard method for extracting total lipids, including cholesteryl sulfate, from epidermal samples.[9][10][11]
Materials:
-
Epidermal tissue or cultured keratinocytes
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
Procedure:
-
Sample Homogenization:
-
Weigh the epidermal tissue or cell pellet.
-
Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v). Use a solvent volume that is 20 times the sample weight (e.g., 20 mL for 1 g of tissue).
-
-
Phase Separation:
-
To the homogenate, add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).
-
Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
-
Storage:
-
Resuspend the dried lipid extract in a small, known volume of chloroform/methanol (2:1, v/v) for storage at -20°C or for immediate analysis.
-
Caption: Workflow for lipid extraction from epidermal samples.
Conclusion
The cholesteryl sulfate cycle is a fundamental process in epidermal biology, intricately linked to the regulation of keratinocyte differentiation and the maintenance of a functional skin barrier. A thorough understanding of this cycle, its key enzymatic players, and its complex regulatory networks is essential for researchers and clinicians working on skin health and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for future investigations aimed at elucidating the finer points of this cycle and exploring its potential as a therapeutic target for various dermatological conditions. Further research into the precise kinetic properties of the cycle's enzymes within the epidermal environment and the detailed molecular interactions within its regulatory pathways will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of cholesterol sulfotransferase (SULT2B1b) in human skin and primary cultures of human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol sulfate activates transcription of transglutaminase 1 gene in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 5. LXR and PPAR activators stimulate cholesterol sulfotransferase type 2 isoform 1b in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C isozymes regulate proliferation and high cell density-mediated differentiation in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid sulfatase in the human ovary and placenta: enzyme kinetics and phosphate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 10. biochem.wustl.edu [biochem.wustl.edu]
- 11. tabaslab.com [tabaslab.com]
The Influence of Cholesteryl Sulfate on T Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl sulfate (B86663) (CS), a naturally occurring sulfated derivative of cholesterol, has emerged as a significant modulator of T cell receptor (TCR) signaling. This technical guide provides an in-depth analysis of the molecular mechanisms by which CS influences T cell activation, backed by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways. Evidence demonstrates that CS acts as an endogenous inhibitor of TCR signaling by disrupting the formation of TCR nanoclusters, a critical step for signal amplification. This is achieved by displacing cholesterol from the TCRβ subunit, leading to a cascade of inhibitory effects, including the suppression of CD3 immunoreceptor tyrosine-based activation motif (ITAM) phosphorylation, reduced cytokine production, and decreased expression of activation markers. Understanding the intricate role of cholesteryl sulfate in T cell biology opens new avenues for therapeutic intervention in autoimmune diseases and cancer immunotherapy.
Core Mechanism: Cholesteryl Sulfate as an Inhibitor of TCR Signaling
T cell activation is a cornerstone of the adaptive immune response, initiated by the binding of the T cell receptor (TCR) to peptide-MHC complexes on antigen-presenting cells. This event triggers a signaling cascade that ultimately leads to T cell proliferation, differentiation, and cytokine release. A key feature of the initial phase of TCR signaling is the formation of TCR nanoclusters, which are dynamic assemblies of TCRs on the T cell surface that enhance the avidity of T cells for their ligands and facilitate signal amplification.[1]
Cholesteryl sulfate has been identified as a potent inhibitor of this crucial first step in T cell activation.[2][3] It exerts its inhibitory effect by directly interfering with the cholesterol-dependent organization of TCRs in the plasma membrane.
Displacement of Cholesterol from the TCRβ Subunit
Cholesterol is known to bind directly to the transmembrane domain of the TCRβ subunit, a process that is essential for the formation and stability of TCR nanoclusters.[2] Cholesteryl sulfate, with a reported binding affinity for the TCRβ transmembrane region 300-fold greater than that of cholesterol, competitively displaces cholesterol from this binding site.[4] This displacement is a key event that initiates the disruption of TCR signaling.
Disruption of TCR Nanoclusters
By displacing cholesterol, cholesteryl sulfate disrupts the formation and integrity of TCR nanoclusters.[1][2] This has been demonstrated through techniques such as Blue Native PAGE, which allows for the analysis of protein complexes in their native state.[2][5] The disruption of these higher-order TCR structures leads to a significant reduction in the avidity of the TCR for its peptide-MHC ligand.[2]
Inhibition of CD3 ITAM Phosphorylation
The immediate downstream consequence of TCR engagement and clustering is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits (γ, δ, ε, and ζ) by Src-family kinases, primarily Lck.[6] Cholesteryl sulfate-mediated disruption of TCR nanoclusters prevents this critical phosphorylation event, effectively blocking the initiation of the TCR signaling cascade at its earliest point.[2][3]
Quantitative Data on the Effects of Cholesteryl Sulfate
The inhibitory effects of cholesteryl sulfate on T cell function have been quantified in several key studies. The following tables summarize these findings.
| Parameter | Cell Type | CS Concentration | Observation | Reference |
| IL-2 Production | 5C.C7 T cells | 100 µM | Decreased IL-2 secretion compared to DMSO-treated cells upon stimulation with pMCC-I-Ek loaded lipid bilayers. | [2] |
| CD3+ T blasts | 1-500 µM | Dose-dependent reduction in IL-2 release upon stimulation with immobilized anti-CD3/CD28 antibodies. | [7] | |
| TCR Avidity | 5C.C7 T cells | Not specified | Strongly decreased binding of pMCC-I-Ek tetramers. | [2] |
| 5C.C7 T cells | Not specified | Reduced binding of divalent anti-Vβ3 and anti-Cβ antibodies. | [2] | |
| CD69 Expression | T cells | Not specified | Inhibited TCR-induced up-regulation of CD69. | [2] |
| In vivo mouse model | 100 or 200 µM | Reduced expression of CD69 on CD3+ T cells in response to anti-CD3/CD28 stimulation. | [7] | |
| TCR Nanoclustering | M.mζ-SBP hybridoma T cells | Not specified | Strong reduction of TCR nanoclusters extracted from CS-treated cells. | [2] |
| Cholesterol Displacement | T cells | Not specified | 200-fold accumulation of CS co-purified with the TCR compared to less than 100-fold with the transferrin receptor. | [2] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by cholesteryl sulfate.
Caption: Normal TCR signaling pathway initiated by pMHC engagement.
Caption: Cholesteryl sulfate-mediated inhibition of TCR signaling.
Caption: A generalized workflow for studying CS effects on T cells.
Detailed Experimental Protocols
The following are synthesized protocols for key experiments cited in the literature, providing a framework for replication and further investigation.
T Cell Isolation and Cholesteryl Sulfate Treatment
-
Isolate T cells: Isolate naïve CD3+ T cells from the spleen and lymph nodes of mice using a negative selection kit.[7]
-
T cell culture: Culture isolated T cells in complete RPMI-1640 medium. To generate T cell blasts, stimulate cells on plates coated with anti-CD3 (2 µg/ml) and anti-CD28 (2 µg/ml) antibodies in the presence of IL-2 (100 U/ml) for 48 hours. Continue to culture for 5-7 days with IL-2.[7]
-
Cholesteryl sulfate treatment: Prior to stimulation for downstream assays, incubate T cell blasts with 100 µM cholesteryl sulfate (or a range of concentrations from 1-500 µM for dose-response experiments) or a DMSO vehicle control in RPMI-1640 medium supplemented with 1% lipid-free BSA or 5% lipid-deficient FCS for 2-3 hours at 37°C.[2][7]
Western Blot for Phosphorylation Events
-
Cell stimulation and lysis: After CS treatment, stimulate T cells with anti-CD3ε antibody (10 µg/mL) for 15 minutes at 37°C.[2] Immediately place the cells on ice and wash with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 3% BSA in TBST. Incubate the membrane with primary antibodies against phospho-CD3ζ, phospho-Lck (Tyr505), or phospho-ZAP-70 (Tyr319, Tyr493) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IL-2 ELISA
-
Cell stimulation: After CS treatment, stimulate T cells by plating them on 96-well plates pre-coated with anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for 24 hours at 37°C.[7]
-
Supernatant collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Perform an IL-2 ELISA on the supernatants according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody against IL-2. Block the plate, then add the collected supernatants and standards. After incubation and washing, add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate. Finally, add a substrate solution and measure the absorbance at 450 nm.
Blue Native PAGE for TCR Nanocluster Analysis
-
Cell lysis: After CS treatment, lyse the T cells in a buffer containing a mild non-ionic detergent such as 1% digitonin (B1670571) or 0.5% Brij96 to preserve protein complexes.[5][9]
-
TCR purification (optional but recommended): If using T cells expressing a tagged TCR (e.g., SBP-tagged), affinity purify the TCR complexes using streptavidin beads. Elute the complexes with biotin.[9]
-
Sample preparation: Add BN-PAGE sample buffer containing Coomassie G-250 to the lysate or purified TCR complexes.
-
Electrophoresis: Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%). Perform electrophoresis at 4°C.
-
Western blotting: Transfer the protein complexes to a PVDF membrane and perform immunoblotting with an anti-TCRβ or anti-CD3ε antibody to visualize the TCR complexes of different sizes (monomers vs. nanoclusters).[2]
Photoactivatable Cholesterol Crosslinking
-
Labeling with photocholesterol: Culture T cells in a lipid-free medium containing [5,6-³H]7-Azi-5α-cholestan-3β-ol (photoactivatable tritiated cholesterol) for approximately 18 hours.[10]
-
CS treatment: Add cholesteryl sulfate to the culture medium to compete with the pre-bound photocholesterol.
-
UV crosslinking: Activate the diazirine group on the photocholesterol by exposing the cells to UV light. This will covalently crosslink the photocholesterol to proteins in close proximity.[9]
-
Immunoprecipitation and analysis: Lyse the cells and immunoprecipitate the TCR complexes using an anti-CD3 antibody. Separate the immunoprecipitated proteins by non-reducing SDS-PAGE and analyze by autoradiography to detect the radiolabeled TCRβ subunit.[2][9]
Conclusion and Future Directions
The evidence presented in this technical guide solidifies the role of cholesteryl sulfate as a critical negative regulator of T cell receptor signaling. By competitively displacing cholesterol from the TCRβ subunit, CS effectively dismantles the TCR nanoclusters essential for signal initiation, leading to a profound inhibition of T cell activation. This mechanism has significant implications for both physiological and pathological immune responses.
For researchers and scientists, the detailed protocols provided herein offer a robust framework for further investigating the nuances of CS-mediated immune regulation. Future studies could explore the precise kinetics of CS-TCR interaction, the role of other membrane lipids in modulating this interaction, and the downstream signaling events beyond the initial phosphorylation cascade that are affected by CS.
For drug development professionals, the inhibitory properties of cholesteryl sulfate on T cell activation present a compelling therapeutic opportunity. Targeting the CS pathway could lead to the development of novel immunomodulatory agents for the treatment of autoimmune diseases where T cell hyperactivity is a key driver of pathology. Conversely, inhibiting the production or action of CS in the tumor microenvironment, where it can contribute to immune evasion, could enhance the efficacy of cancer immunotherapies. A deeper understanding of the regulation of CS biosynthesis and its receptors will be pivotal in translating these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Regulation of the T Cell Antigen Receptor's Activity by Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipids Regulate Lck Protein Activity through Their Interactions with the Lck Src Homology 2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Immunosuppressive Potential of Cholesterol Sulfate Through T Cell Microvilli Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]
The Dichotomous Role of Cholesteryl Sulfate in the Landscape of Lipid Rafts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid rafts, specialized microdomains enriched in cholesterol and sphingolipids, are critical hubs for cellular signaling and protein trafficking. While the role of cholesterol in the formation and stabilization of these platforms is well-established, the contribution of its sulfated derivative, cholesteryl sulfate (B86663) (CS), remains a subject of intricate investigation. This technical guide delves into the current understanding of the role of cholesteryl sulfate in lipid raft formation, presenting a nuanced perspective that challenges the simple assumption of it being a structural component. Evidence suggests that rather than promoting raft formation, cholesteryl sulfate may act as a modulator, potentially fluidizing sterol-rich domains and influencing the partitioning of key signaling molecules. This paper synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the complex interplay of CS in raft-associated signaling pathways, providing a comprehensive resource for researchers in cellular biology and drug development.
Introduction: Cholesteryl Sulfate at the Membrane Interface
Cholesteryl sulfate (CS) is a naturally occurring metabolite of cholesterol, present in various tissues and cell membranes. Due to its amphipathic nature, with a bulky hydrophobic sterol backbone and a negatively charged sulfate group, CS primarily localizes at the water-lipid interface of cellular membranes[1]. This positioning allows it to interact with both the aqueous environment and the lipid bilayer, suggesting a significant role in modulating membrane properties and functions. While structurally similar to cholesterol, the addition of the sulfate moiety dramatically alters its biophysical properties and interactions with other membrane components.
Lipid rafts are dynamic, liquid-ordered (Lo) phase domains within the more fluid, liquid-disordered (Ld) bulk membrane. Their formation is driven by the favorable interactions between cholesterol, with its rigid ring structure, and the saturated acyl chains of sphingolipids[2][3][4]. These microdomains serve as platforms for the concentration and interaction of specific proteins, thereby facilitating a variety of cellular processes, including signal transduction and membrane trafficking[5]. Given the structural analogy between cholesterol and CS, the question of whether CS participates in, promotes, or perturbs the formation of lipid rafts is of fundamental importance.
The Influence of Cholesteryl Sulfate on Membrane Properties and Lipid Raft Formation
Current research presents a complex, and at times conflicting, view of the role of cholesteryl sulfate in lipid raft formation. While some studies suggest its presence in cholesterol-rich domains, others indicate it may have a fluidizing effect, potentially inhibiting the formation of ordered lipid phases.
Effects on Membrane Fluidity and Order
Studies on model membrane systems have provided valuable insights into the biophysical effects of CS. In cholesterol-poor membranes, increasing concentrations of CS have been shown to slightly decrease membrane fluidity[6]. However, in cholesterol-rich membrane models, which mimic the composition of lipid rafts, the effect of CS is less pronounced[6].
One key study using 2H solid-state NMR spectroscopy on stratum corneum lipid models demonstrated that a high ratio of Cholesteryl Sulfate to Cholesterol leads to an increased fluidization of the sterol fraction of the membrane[7]. This fluidizing effect is significant as it suggests that CS may counteract the ordering effect of cholesterol, a cornerstone of lipid raft stability. Furthermore, the study noted that the phase separation of crystalline cholesterol, often observed in high-cholesterol membranes, was diminished in the presence of a 50:50 ratio of CS to cholesterol[7]. This finding lends support to the hypothesis that CS may disrupt the formation of highly ordered sterol-rich domains.
Contrasting evidence comes from studies that suggest some sterol derivatives, including cholesteryl sulfate, can inhibit the formation of lipid domains in model membranes[8]. This inhibitory effect is correlated with a decrease in the insolubility of raft-associated lipids, further questioning the role of CS as a structural component of lipid rafts[8].
Interaction with Raft-Associated Lipids
The stability of lipid rafts is highly dependent on the specific interactions between cholesterol and sphingolipids[2][3][4]. Research has shown that cholesteryl sulfate can form a stable salt with sphingosine, the backbone of sphingolipids, in lipid extracts of the stratum corneum[9]. This interaction is stoichiometric and suggests a potential mechanism by which CS could be anchored within or at the periphery of sphingolipid-rich domains.
The following diagram illustrates the potential interaction between cholesteryl sulfate and sphingosine, forming a salt bridge that could influence their localization and interaction within the membrane.
This salt formation could sequester sphingosine, making it less available for interaction with cholesterol and potentially altering the dynamics of raft formation.
Quantitative Data on the Effects of Cholesteryl Sulfate
The following tables summarize the available quantitative data on the effects of cholesteryl sulfate on membrane properties.
| Membrane Model | CS Concentration (mol%) | Effect on Anisotropy | Effect on Membrane Order (GP Value) | Effect on Surface Zeta Potential (mV) | Reference |
| Cholesterol-poor (PLPC/Chol 95:5) | 2, 5, 10 | Slight increase at 10 mol% | Slight increase at 10 mol% | Decrease (more negative) | [6][10] |
| Cholesterol-rich (PLPC/Chol/SM/DMPE 30:25:30:15) | 2, 5, 10 | Negligible | Slight increase | Decrease (more negative) | [6][10] |
Table 1: Biophysical Effects of Cholesteryl Sulfate on Model Membranes
| Stratum Corneum Lipid Model | CS/Chol Ratio | Effect on Sterol Fluidity | Effect on Cholesterol Phase Separation | Effect on Permeability | Reference |
| High CS Model | 1:1 | Increased fluidity | Disappeared | Increased | [7] |
| Low CS Model | 0.15:0.85 | Moderately increased fluidity | Present | Slightly increased | [7] |
| No CS Model | 0:1 | Low fluidity | Prominent | Low | [7] |
Table 2: Effects of Varying Cholesteryl Sulfate to Cholesterol Ratios in Stratum Corneum Models
Cholesteryl Sulfate in Raft-Mediated Signaling Pathways
Despite the questions surrounding its structural role, there is compelling evidence that cholesteryl sulfate modulates signaling pathways known to be associated with lipid rafts.
T-Cell Receptor (TCR) Signaling
T-cell activation is initiated at the T-cell receptor (TCR) complex, which is known to be organized in lipid rafts. A key study demonstrated that cholesteryl sulfate inhibits the first crucial step in T-cell activation, the phosphorylation of CD3 ITAMs[11][12]. Biochemical analyses revealed that CS disrupts TCR multimers, likely by displacing cholesterol that normally binds to the TCRβ subunit[11][12]. This suggests a competitive interaction between CS and cholesterol within the raft microenvironment, where CS acts as a negative regulator of TCR signaling.
The following diagram illustrates the proposed mechanism of CS-mediated inhibition of TCR signaling.
References
- 1. Cholesterol's Interfacial Interactions with Sphingomyelins and Phosphatidylcholines: Hydrocarbon Chain Structure Determines the Magnitude of Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of cholesterol with sphingomyelins and acyl-chain-matched phosphatidylcholines: a comparative study of the effect of the chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingomyelin-cholesterol interactions in biological and model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of cholesterol with sphingomyelin in monolayers and vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol and Lipid Rafts as Regulators of Signaling Through the EGF Receptor in Keratinocytes [opendermatologyjournal.com]
- 10. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteoliposomes for Studying Lipid-protein Interactions in Membranes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Preparation of Cholesteryl Sulfate Sodium Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of anionic liposomes incorporating cholesteryl sulfate (B86663) sodium. The inclusion of cholesteryl sulfate, an endogenous component of cell membranes, can impart unique pH-sensitive properties and enhance stability, making these liposomes promising carriers for targeted drug delivery.
Introduction
Liposomes are versatile nanocarriers for both hydrophilic and lipophilic drugs. Anionic liposomes, which carry a negative surface charge, often exhibit increased stability in solution and can be designed for specific cellular interactions. Cholesteryl sulfate sodium is a sulfated derivative of cholesterol that can be incorporated into liposomal bilayers to modulate their physical and chemical properties. Notably, liposomes containing cholesteryl sulfate, in combination with other lipids like palmitic acid and cholesterol, can exhibit pH-dependent stability and release characteristics. This protocol details the preparation of Large Unilamellar Vesicles (LUVs) composed of Palmitic Acid (PA), Cholesterol (Chol), and this compound (Schol) using the thin-film hydration and extrusion method.
Materials and Equipment
Materials
-
Palmitic Acid (PA)
-
Cholesterol (Chol)
-
Cholesteryl Sulfate, sodium salt (Schol)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Deionized water
Equipment
-
Rotary evaporator
-
Round-bottom flask (50 mL or 100 mL)
-
Water bath or heating block
-
Vortex mixer
-
Liposome (B1194612) extrusion device (e.g., mini-extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes (1 mL or 5 mL, gas-tight)
-
Glass vials
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer (for encapsulation efficiency determination)
Experimental Protocols
Liposome Formulation
The following formulation is based on literature describing the preparation of pH-sensitive anionic liposomes. The molar ratio of the lipid components is crucial for the formation of stable vesicles.
| Component | Molar Ratio |
| Palmitic Acid (PA) | 30 |
| Cholesterol (Chol) | 28 |
| This compound (Schol) | 42 |
Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of LUVs with a nominal diameter of 100 nm.
Step 1: Lipid Film Formation
-
Weigh the appropriate amounts of Palmitic Acid, Cholesterol, and this compound based on the desired total lipid concentration and the molar ratios specified in Table 1.
-
Dissolve the lipids in a sufficient volume of a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 40-50°C) to ensure proper mixing.
-
Reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
Step 2: Hydration of the Lipid Film
-
Add the desired volume of pre-warmed hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process leads to the spontaneous formation of Multilamellar Vesicles (MLVs).
-
To ensure complete hydration and detachment of the lipid film, the suspension can be gently vortexed intermittently.
Step 3: Liposome Extrusion
-
Assemble the liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Draw the MLV suspension into a syringe and place it in the extruder.
-
Force the suspension through the membrane by applying gentle pressure to the syringe plunger.
-
Pass the liposome suspension through the membrane a sufficient number of times (typically 11-21 passes) to ensure a uniform size distribution.
-
The resulting translucent suspension contains Large Unilamellar Vesicles (LUVs).
Step 4: Characterization
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the liposomes by measuring their zeta potential using a DLS instrument equipped with an electrode.
-
Encapsulation Efficiency (for drug-loaded liposomes): To determine the amount of encapsulated drug, the unencapsulated (free) drug must be separated from the liposomes. This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugation. The amount of encapsulated drug is then quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). The encapsulation efficiency (EE%) is calculated as follows: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Quantitative Data Summary
The following table summarizes expected characteristics of liposomes prepared with a Palmitic Acid:Cholesterol:this compound molar ratio of 30:28:42. Actual results may vary depending on specific experimental conditions.
| Parameter | Expected Value | Method of Analysis |
| Vesicle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV to -50 mV | DLS with Zeta Potential Measurement |
| Encapsulation Efficiency | Dependent on the encapsulated drug's properties | Spectrophotometry / HPLC after separation of free drug |
Visualizations
Experimental Workflow
Application Notes and Protocols for Cholesteryl Sulfate Sodium in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl sulfate (B86663) sodium is a naturally occurring, sulfated derivative of cholesterol found in various tissues, with particularly high concentrations in the epidermis.[1][2] It plays a crucial role in numerous cellular processes, including membrane stabilization, lipid metabolism, and signal transduction.[3][4] In cell culture applications, cholesteryl sulfate sodium serves as a valuable tool for investigating and modulating cellular functions, most notably in the differentiation of keratinocytes, regulation of cancer cell behavior, and modulation of immune responses.[5][6][7]
These application notes provide a comprehensive guide to utilizing this compound in cell culture media, including detailed protocols for preparation, application in various cell types, and analysis of its effects.
Data Presentation
Table 1: Recommended Working Concentrations of this compound for Various Cell Types
| Cell Type | Application | Recommended Concentration Range | Incubation Time | Reference(s) |
| Murine Keratinocytes | Induction of Differentiation | 5 - 20 µM | 24 hours | [8] |
| Human Epidermal Keratinocytes | Induction of Profilaggrin Expression | Not specified | Not specified | [9] |
| T Cells (5C.C7) | Inhibition of TCR Signaling | 80 - 100 µM | 5 hours | [9] |
| HT-29 (Colon Cancer Cells) | Upregulation of Cholesterol Biosynthesis Genes | 50 µM | 24 hours | |
| 4T1, CT26 (Cancer Cells) | Enhanced Mitoxantrone Accumulation (as nanoparticles) | 0.025 - 5 µM | 2 - 4 hours | |
| Osteoclasts | Inhibition of Differentiation | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound, which can be further diluted to the desired working concentration in cell culture media.
Materials:
-
This compound salt (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (1.5 mL or 2 mL)
-
Sterile, filtered pipette tips
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM. For example, to prepare a 10 mM stock solution, dissolve 4.89 mg of this compound (molecular weight: 488.7 g/mol ) in 1 mL of DMSO.[11][12]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent).[11]
Protocol 2: Supplementing Cell Culture Media with this compound
This protocol outlines the steps for diluting the stock solution to the final working concentration in your cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: In a sterile tube, perform a serial dilution of the stock solution with your complete cell culture medium to achieve the desired final concentration.
-
Example for a 20 µM working solution: Add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium for a final volume of 1 mL.
-
-
Application: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
Protocol 3: Induction and Analysis of Keratinocyte Differentiation
This protocol provides a method to induce keratinocyte differentiation using this compound and assess the expression of differentiation markers.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte growth medium
-
This compound stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein or RNA extraction
-
Antibodies for Western blotting (e.g., anti-filaggrin, anti-involucrin)
-
Reagents for qRT-PCR
Procedure:
-
Cell Seeding: Seed NHEK cells in appropriate culture vessels and grow them to the desired confluency in keratinocyte growth medium.
-
Treatment: Replace the growth medium with fresh medium containing the desired concentration of this compound (e.g., 5-20 µM).[8] Include a vehicle control (medium with the same concentration of DMSO as the treatment group).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours).
-
Analysis of Differentiation Markers:
-
Western Blotting:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against differentiation markers such as filaggrin and involucrin, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
qRT-PCR:
-
Wash the cells with PBS and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for genes encoding differentiation markers (e.g., FLG, IVL).
-
Normalize the expression levels to a housekeeping gene.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways, depending on the cell type.
Experimental Workflow for Investigating the Effects of this compound
The following diagram illustrates a general workflow for studying the impact of this compound on cultured cells.
Conclusion
This compound is a versatile and potent modulator of various cellular functions. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their cell culture experiments. By carefully selecting the appropriate concentrations and analytical methods, investigators can effectively elucidate the roles of cholesteryl sulfate in their specific cellular models.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Increased cholesterol sulfate and cholesterol sulfotransferase activity in relation to the multi-step process of differentiation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-derived cholesterol sulfate is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Cholesterol sulfate activates multiple protein kinase C isoenzymes and induces granular cell differentiation in cultured murine keratinocytes. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Cell Type and Culture Medium on Determining Cancer Selectivity of Cold Atmospheric Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T5239-1mL | this compound [2864-50-8] Clinisciences [clinisciences.com]
- 12. This compound | Endogenous Metabolite | PKC | TargetMol [targetmol.com]
Application Notes and Protocols: Cholesteryl Sulfate Sodium in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile roles of cholesteryl sulfate (B86663) sodium in various drug delivery systems. Detailed protocols for the formulation and evaluation of these systems are included to facilitate practical implementation in a research and development setting.
Introduction to Cholesteryl Sulfate Sodium
This compound is an endogenous sulfated sterol found in cell membranes, where it contributes to membrane stabilization and participates in lipid metabolism.[1][2] Its amphiphilic nature, biocompatibility, and ability to interact with lipid bilayers make it a valuable excipient in the design of advanced drug delivery systems.[3][4] In drug delivery, it is utilized to modulate the physicochemical properties and biological performance of nanocarriers such as liposomes, solid lipid nanoparticles, and polymeric nanoparticles.[3][]
Applications in Liposomal Drug Delivery
This compound is incorporated into liposomal formulations to influence their stability, surface charge, and interaction with biological systems. The sulfate group imparts a negative charge to the liposome (B1194612) surface, which can prevent aggregation and influence the pharmacokinetic profile.
Quantitative Data on Liposome Characteristics
| Formulation Component | Parameter | Value | Reference |
| Phosphatidylcholine, Cholesterol | Average Size | 129 nm | [3] |
| Phosphatidylcholine, Cholesterol | Doxorubicin Encapsulation Efficiency | 97% | [3] |
| Phosphatidylcholine, Cholesterol | Chloroquine Encapsulation Efficiency | 96% | [3] |
Experimental Protocol: Preparation of Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound, which can be further processed to form small unilamellar vesicles (SUVs).
Materials:
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol
-
This compound
-
Organic Solvent (e.g., Chloroform/Methanol mixture)
-
Aqueous Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Drug to be encapsulated
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.[6]
-
The molar ratio of the components should be optimized for the specific application.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.[6][7]
-
Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Sizing (Optional):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion.[6][8]
-
Sonication: Use a bath or probe sonicator to sonicate the MLV suspension.[6] This process can produce small unilamellar vesicles (SUVs) in the range of 15-50 nm.[6]
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with defined pore sizes using an extruder.[8] This method allows for the production of liposomes with a more uniform size distribution.
-
Caption: Workflow for liposome preparation using the thin-film hydration method.
Applications in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound can be incorporated into the formulation of SLNs and NLCs to modify their surface properties and drug release characteristics.
Quantitative Data on SLN/NLC Characteristics
| Formulation Component | Parameter | Value | Reference |
| Cholesteryl Oleate-loaded SLNs | Mean Diameter | 150-200 nm | [9] |
| Cholesteryl Oleate-loaded SLNs | Zeta Potential | 25-40 mV | [9] |
| Vitamin C-loaded NLCs | Mean Particle Size | 271.3 ± 9.4 nm | [10] |
| Vitamin C-loaded NLCs | Polydispersity Index | 0.242 | [10] |
| Vitamin C-loaded NLCs | Zeta Potential | -1.6 mV | [10] |
Experimental Protocol: Preparation of NLCs by High-Shear Homogenization and Ultrasonication
This protocol is suitable for the preparation of NLCs for topical delivery.
Materials:
-
Solid Lipid (e.g., Compritol 888 ATO)
-
Liquid Lipid (e.g., Oleic Acid)
-
This compound
-
Surfactant (e.g., Tween 80)
-
Purified Water
-
Drug to be encapsulated
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid, liquid lipid, and this compound together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve the drug in this molten lipid mixture.
-
Heat the aqueous phase, containing the surfactant, to the same temperature.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at high speed for a few minutes to form a coarse emulsion.[11]
-
-
Ultrasonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.[11]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
The dispersion can then be incorporated into a suitable vehicle for topical application, such as a gel or cream.
-
Caption: Workflow for NLC preparation by high-shear homogenization and ultrasonication.
Applications in Gene Delivery
This compound can be used in the formulation of non-viral vectors for the delivery of nucleic acids like siRNA and plasmid DNA. The cholesterol moiety facilitates interaction with cell membranes, potentially enhancing cellular uptake.
Quantitative Data on Gene Delivery Systems
| Formulation Component | Parameter | Result | Reference |
| Cholesteryl oleate-loaded SLNs | Cellular Uptake | Superior transient transfection efficiency | [9] |
| PEI-Cholesterol | Gene Delivery | Enhanced gene delivery and reduced toxicity | [12] |
Experimental Protocol: Preparation of Cationic SLNs for Gene Delivery
This protocol outlines the preparation of cationic SLNs incorporating a cholesterol derivative for complexing with nucleic acids.
Materials:
-
Cationic Lipid (e.g., DOTAP)
-
Solid Lipid (e.g., a triglyceride)
-
This compound
-
Surfactant (e.g., Polysorbate 80)
-
Nucleic Acid (pDNA or siRNA)
-
Nuclease-free water
Procedure:
-
SLN Formulation:
-
Prepare the SLNs using a method such as microemulsion dilution or high-pressure homogenization.
-
The lipid phase will contain the cationic lipid, solid lipid, and this compound.
-
-
Lipoplex Formation:
-
Dilute the nucleic acid in a suitable buffer.
-
Add the nucleic acid solution to the cationic SLN dispersion and incubate at room temperature to allow for the formation of SLN-nucleic acid complexes (lipoplexes).
-
-
Characterization:
-
Characterize the resulting lipoplexes for particle size, zeta potential, and nucleic acid binding efficiency (e.g., using a gel retardation assay).
-
Evaluate transfection efficiency and cytotoxicity in a relevant cell line.
-
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Cholesterol Sulfate - CD Bioparticles [cd-bioparticles.net]
- 3. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Documents download module [ec.europa.eu]
- 11. wjpsonline.com [wjpsonline.com]
- 12. Recent Advances in Nanomaterials for Gene Delivery—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cholesteryl Sulfate in Tissues by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cholesteryl sulfate (B86663) (CS) is a sulfated form of cholesterol present in various mammalian tissues and fluids, playing a crucial role in cellular processes such as membrane stabilization, cell differentiation, and signaling pathways.[1][2][3] Altered levels of cholesteryl sulfate have been implicated in several pathological conditions, including skin disorders and cancer, making its accurate quantification in tissues a significant area of research for drug development and biomarker discovery. This application note provides a detailed protocol for the extraction and quantitative analysis of cholesteryl sulfate sodium in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cholesteryl sulfate is involved in various biological functions, including the regulation of skin barrier function and platelet adhesion.[4] It is synthesized from cholesterol by the enzyme sulfotransferase 2B1b (SULT2B1b) and can be converted back to cholesterol by steroid sulfatase (STS).[5] Dysregulation of this metabolic process can lead to an accumulation or deficiency of CS, which has been linked to diseases. For instance, elevated levels of cholesteryl sulfate are observed in X-linked ichthyosis, a genetic skin disorder. Furthermore, studies have suggested a potential role of cholesteryl sulfate in cancer progression.
This protocol details a robust and sensitive method for the quantification of cholesteryl sulfate in various tissues, employing a modified Folch extraction for lipid isolation followed by LC-MS/MS analysis with electrospray ionization (ESI) in negative ion mode. The use of a deuterated internal standard (d7-cholesteryl sulfate) ensures high accuracy and precision.
Experimental Protocols
Sample Preparation: Tissue Homogenization and Lipid Extraction
Materials:
-
Tissue sample (e.g., liver, brain, adrenal gland), stored at -80°C
-
Phosphate-buffered saline (PBS), ice-cold
-
0.9% NaCl solution
-
d7-cholesteryl sulfate internal standard (IS) solution (1 µg/mL in methanol)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge tubes (glass, Teflon-lined caps)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold PBS to the tissue in a pre-chilled tube.
-
Spike the sample with a known amount of d7-cholesteryl sulfate internal standard solution. The amount should be optimized based on the expected endogenous levels in the tissue.
-
Homogenize the tissue sample on ice until a uniform suspension is achieved.
-
Add 2 mL of chloroform and 1 mL of methanol to the homogenate.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1 mL of 0.9% NaCl solution and vortex for another 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipid solution under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., 80:20 methanol:water with 5 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 5 mM Ammonium Acetate in Methanol |
| Gradient | 0-2 min: 80% B, 2-10 min: 80-100% B, 10-15 min: 100% B, 15.1-18 min: 80% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Cholesteryl Sulfate | 465.3 | 97.0 | 45 |
| d7-Cholesteryl Sulfate (IS) | 472.3 | 97.0 | 45 |
Data Presentation
Quantitative Levels of Cholesteryl Sulfate in Various Tissues
The following table summarizes the reported concentrations of cholesteryl sulfate in different mammalian tissues. These values can serve as a reference range for experimental studies.
| Tissue | Species | Concentration (ng/mg wet weight) | Reference |
| Kidney | Rat | 0.25 - 0.30 | [6] |
| Spleen | Rat | ~0.077 | [6] |
| Adrenal Gland | Rat | 0.05 - 0.07 | [6] |
| Lung | Rat | 0.05 - 0.057 | [6] |
| Brain | Rat | 0.015 - 0.05 | [6] |
| Liver | Rat | ~0.06 | [6] |
| Brain (AD vs Control) | Human | 0.77 ± 0.07 vs 1.56 ± 0.11 | [7] |
Note: Concentrations can vary depending on the species, age, and physiological condition.
Visualizations
Caption: Experimental workflow for cholesteryl sulfate analysis.
Caption: Cholesteryl sulfate metabolism and signaling.
References
- 1. Cholesterol sulfate in human physiology: what's it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological function of cholesterol sulfate and its role in related diseases [xuebao.shsmu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol sulfate in rat tissues. Tissue distribution, developmental change and brain subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxysterols and Oxysterol Sulfates in Alzheimer’s Disease Brain and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cholesteryl Sulfate in Human Serum by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl sulfate (B86663) (CS) is a key endogenous steroid sulfate present in human circulation and tissues. It plays a significant role in various physiological processes, including cell membrane stabilization, epidermal barrier function, and signal transduction.[1][2][3][4] Dysregulation of CS levels has been implicated in conditions such as X-linked ichthyosis, a genetic skin disorder caused by steroid sulfatase deficiency.[2][5] Consequently, accurate and reliable quantification of cholesteryl sulfate in serum is crucial for both clinical diagnostics and biomedical research.[5] This application note provides a detailed protocol for the quantification of cholesteryl sulfate in human serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]
Principle
This method utilizes a robust and sensitive LC-MS/MS assay for the simultaneous quantification of cholesteryl sulfate and other steroid sulfates in human serum.[5] The procedure involves protein precipitation and solid-phase extraction (SPE) to isolate the analytes from the serum matrix. Chromatographic separation is achieved using a reversed-phase HPLC column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[7] Quantification is performed using an internal standard to ensure accuracy and precision.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of cholesteryl sulfate in human serum.[5][7]
| Parameter | Performance |
| **Linearity (R²) ** | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 80 ng/mL |
| Upper Limit of Quantification (ULOQ) | Not explicitly stated, but calibration curves extend to high concentrations (e.g., 480,000 ng/mL for CS)[7] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%RE) | < 10% |
| Recovery | 85.5% - 111.6% |
Experimental Protocol
Materials and Reagents
-
Cholesteryl sulfate sodium salt (analytical standard)
-
Deuterated cholesteryl sulfate (internal standard, e.g., d7-CS)[7]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Zinc sulfate
-
Hexane
-
Chloroform
-
Sep-Pak C18 cartridges
-
Human serum samples (store at -80°C)
-
Charcoal-stripped serum (for calibration standards)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200SL)[7]
-
Triple quadrupole mass spectrometer with ESI source (e.g., Thermo Fisher TSQ Quantum Ultra)[7]
-
Analytical column (e.g., Accucore Phenyl-X, 100 x 2.1 mm, 2.6 µm)[7]
-
Centrifuge
-
Nitrogen evaporator
-
Solid-phase extraction manifold
-
Vortex mixer
Sample Preparation
-
Thaw serum samples on ice.
-
To 300 µL of serum, add 50 µL of the internal standard mix (containing d7-CS at 6 µg/mL).[7]
-
Incubate for 15 minutes at room temperature.
-
Precipitate proteins by adding 1 mL of an acetonitrile-zinc sulfate solution (89 g/L, 4:1 v/v).[7]
-
Incubate for another 15 minutes and then centrifuge at 14,500 x g for 10 minutes.[7]
-
Transfer the supernatant to a glass tube and dilute with 3 mL of water.[7]
Solid-Phase Extraction (SPE)
-
Condition a Sep-Pak C18 cartridge with 2 mL of methanol followed by 2 mL of water.[7]
-
Load the diluted supernatant onto the conditioned cartridge.
-
Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform.[7]
-
Elute the sulfated steroids with 4 mL of methanol.[7]
-
Evaporate the methanolic eluate to dryness under a stream of nitrogen at 40°C.[7]
-
Reconstitute the dried residue in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.[7]
-
Centrifuge the reconstituted sample before injection into the LC-MS/MS system.[7]
LC-MS/MS Analysis
-
HPLC Conditions: [7]
-
Column: Accucore Phenyl-X (100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 10 mM ammonium acetate (pH 7) in 85% water and 15% acetonitrile
-
Mobile Phase B: 70% methanol and 30% acetonitrile
-
Flow Rate: As per optimized method (e.g., gradient elution)
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions: [7]
-
Ionization Mode: Negative Electrospray Ionization (HESI)
-
Capillary Temperature: 270°C
-
Vaporizer Temperature: 350°C
-
Sheath Gas: 50 arbitrary units
-
Auxiliary Gas: 20 arbitrary units
-
Monitoring Reactions: Specific precursor-to-product ion transitions for cholesteryl sulfate and the internal standard should be monitored.
-
Data Analysis
Calibration curves are generated by spiking known concentrations of cholesteryl sulfate standard into charcoal-stripped serum and processing them alongside the unknown samples.[7] The concentration of cholesteryl sulfate in the serum samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Cholesteryl Sulfate Biosynthesis Pathway
The following diagram illustrates the biosynthesis of cholesteryl sulfate from cholesterol.
Caption: Biosynthesis of cholesteryl sulfate from cholesterol.
Experimental Workflow for Cholesteryl Sulfate Quantification
This diagram outlines the major steps in the experimental protocol for quantifying cholesteryl sulfate in serum.
Caption: Workflow for serum cholesteryl sulfate quantification.
References
- 1. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Cholesterol sulfate (HMDB0000653) [hmdb.ca]
- 3. Cholesterol sulfate in human physiology: what's it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New LC-MS/MS Assay for the Analysis of Sulfated Steroids in Human Serum: Quantification of Cholesterol Sulfate, Pregnenolone Sulfate, 17-Hydroxypregnenolone Sulfate and Androgen Sulfates | ESPE2015 | 54th Annual ESPE (ESPE 2015) | ESPE Abstracts [abstracts.eurospe.org]
- 7. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Deuterated Cholesteryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated cholesteryl sulfate (B86663) is an invaluable tool in biomedical research, particularly in studies involving lipid metabolism, steroid analysis, and as an internal standard for mass spectrometry-based quantification. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from its endogenous, non-labeled counterpart. This document provides detailed protocols for the synthesis, purification, and characterization of deuterated cholesteryl sulfate, as well as an overview of its key applications.
Cholesteryl sulfate plays a crucial role in various physiological processes, including skin barrier function and steroid biosynthesis.[1] Its deuterated analogue is particularly useful as a tracer for metabolic studies and as an internal standard for the accurate quantification of endogenous cholesteryl sulfate in biological samples, which is critical for the diagnosis of conditions like steroid sulfatase deficiency.[2][3]
Synthesis of Deuterated Cholesteryl Sulfate
The synthesis of deuterated cholesteryl sulfate is a two-step process involving the acquisition or synthesis of deuterated cholesterol followed by its sulfation.
Step 1: Preparation of Deuterated Cholesterol
Deuterated cholesterol can be obtained commercially or synthesized through biosynthetic methods. Biosynthesis using genetically modified yeast, such as Pichia pastoris, grown in a deuterium-rich medium is a common method for producing uniformly deuterated cholesterol.[4] The level of deuteration can be controlled by adjusting the composition of the growth media.[4]
Step 2: Sulfation of Deuterated Cholesterol
The sulfation of the 3β-hydroxyl group of deuterated cholesterol can be achieved using various sulfating agents. A common and effective method involves the use of a sulfur trioxide pyridine (B92270) complex.[1][5] An alternative method utilizes sulfamic acid in an appropriate solvent.[2]
Experimental Protocol: Sulfation using Sulfur Trioxide Pyridine Complex
This protocol describes the sulfation of commercially available deuterated cholesterol (e.g., Cholesterol-d7).
Materials:
-
Deuterated Cholesterol (e.g., Cholesterol-25,26,26,26,27,27,27-d7)
-
Sulfur trioxide pyridine complex (Py·SO3)
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol mixtures)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve deuterated cholesterol (1 equivalent) in anhydrous pyridine.
-
Addition of Sulfating Agent: Add the sulfur trioxide pyridine complex (1.5-2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add methanol to quench the excess reagent.
-
Extraction: Remove the solvents under reduced pressure. Dissolve the residue in a mixture of diethyl ether and water. Separate the aqueous layer and extract the organic layer with a saturated sodium bicarbonate solution.
-
Purification: Dry the combined aqueous layers and purify the crude product by column chromatography on silica gel. Elute with a gradient of chloroform-methanol to isolate the deuterated cholesteryl sulfate.
-
Drying: Dry the purified product under high vacuum to yield deuterated cholesteryl sulfate as a white solid.
Data Presentation
Table 1: Typical Reaction Parameters and Yields for Sulfation of Cholesterol
| Parameter | Value | Reference |
| Starting Material | Cholesterol | [2] |
| Sulfating Agent | Sulfamic Acid | [2] |
| Solvent | N,N-Dimethylformamide | [2] |
| Reaction Temperature | 68 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Molar Yield | ~92% | [2] |
Note: Yields for deuterated cholesterol are expected to be similar.
Table 2: Mass Spectrometric Data for Cholesteryl Sulfate and its Deuterated Analogues
| Compound | Molecular Formula | Molecular Weight | Key Mass Spec Fragments (m/z) | Reference |
| Cholesteryl Sulfate | C27H46O4S | 466.72 | 458 (M-H2O)+ | [3] |
| Cholesteryl-d7 Sulfate | C27H39D7O4S | 473.76 | 465 (M-D2O)+ | [3] |
Characterization of Deuterated Cholesteryl Sulfate
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the absence of protons at the deuterated positions. The remaining proton signals should be consistent with the cholesterol backbone.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the cholesterol framework. Carbons attached to deuterium will exhibit characteristic splitting patterns or a decrease in signal intensity.
-
²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterated positions, confirming the success of the isotopic labeling.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique can be used to determine the molecular weight of the deuterated cholesteryl sulfate and confirm the number of incorporated deuterium atoms. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated product.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to confirm the isotopic purity of the deuterated cholesteryl sulfate.[3]
Applications in Research
Deuterated cholesteryl sulfate is a powerful tool for a variety of research applications:
-
Internal Standard in Quantitative Mass Spectrometry: Due to its similar chemical and physical properties to endogenous cholesteryl sulfate and its distinct mass, it is an ideal internal standard for isotope dilution mass spectrometry.[3] This allows for the accurate and precise quantification of cholesteryl sulfate in biological samples such as serum and tissues.[3]
-
Metabolic Tracer Studies: Deuterated cholesteryl sulfate can be used to trace the metabolic fate of cholesteryl sulfate in vivo and in vitro. This can provide insights into the pathways of steroid metabolism and the role of cholesteryl sulfate in various physiological and pathological processes.
-
Structural Biology: In techniques like solid-state NMR, deuterated lipids, including cholesteryl sulfate, are used to study the structure and dynamics of biological membranes.[6]
Visualizations
Signaling and Biosynthetic Pathways
Caption: Biosynthesis of cholesterol sulfate and applications of its deuterated form.
Experimental Workflow
Caption: Workflow for the synthesis of deuterated cholesteryl sulfate.
References
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol sulfate synthesis - chemicalbook [chemicalbook.com]
- 3. Determination of cholesteryl sulphate by isotope dilution-mass spectrometry for diagnosis of steroid sulphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apo.ansto.gov.au [apo.ansto.gov.au]
- 5. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 6. Some new developments in solid-state nuclear magnetic resonance spectroscopic studies of lipids and biological membranes, including the effects of cholesterol in model and natural systems - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cholesteryl Sulfate Sodium as a Thin-Layer Chromatography Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-layer chromatography (TLC) is a widely used, versatile, and cost-effective separation technique crucial for the qualitative and quantitative analysis of a wide array of compounds. In the field of lipid research and drug development, accurate identification and quantification of sterols and their metabolites are paramount. Cholesteryl sulfate (B86663), an endogenous sulfated sterol, plays significant roles in various physiological processes, including cell membrane stabilization and epidermal barrier function. Its sodium salt form serves as an excellent and stable standard for TLC applications, enabling the precise identification and quantification of sulfated sterols in biological and pharmaceutical samples.
This document provides detailed application notes and protocols for the use of cholesteryl sulfate sodium as a standard in thin-layer chromatography.
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of the standard solution is critical for reliable results.
Materials:
-
This compound Salt (crystalline solid, ≥95% purity)
-
Cholesterol (for comparison, ≥95% purity)
-
Dimethyl sulfoxide (B87167) (DMSO) or a mixture of Chloroform and Methanol (2:1, v/v)
-
Volumetric flasks
-
Micropipettes
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound salt.
-
Dissolve the weighed standard in a 10 mL volumetric flask using DMSO or a chloroform:methanol (2:1, v/v) mixture.[1]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution at -20°C in a tightly sealed container. For long-term storage (up to 6 months), storing under an inert gas like nitrogen is recommended.[2]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution to desired concentrations (e.g., 0.1, 0.2, 0.5, 0.8, and 1.0 mg/mL) using the same solvent.
-
These working solutions are used to create a calibration curve for quantitative analysis.
-
If comparing with cholesterol, prepare a separate set of standard solutions for cholesterol using the same procedure.
-
Thin-Layer Chromatography (TLC) Protocol
This protocol outlines the steps for the separation of cholesteryl sulfate using silica (B1680970) gel TLC plates.
Materials:
-
Silica Gel 60 F254 TLC plates (glass or aluminum backed)
-
TLC developing chamber
-
Capillary tubes or micropipette for spotting
-
Mobile Phase: Chloroform:Methanol:Water (e.g., 65:25:4, v/v/v) or Chloroform:Methanol:Ammonium Hydroxide (e.g., 65:25:4, v/v/v)[3][4]
-
This compound standard solution(s)
-
Sample solution(s)
Workflow Diagram:
Caption: Experimental workflow for TLC analysis.
Protocol:
-
Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contamination.
-
Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate.
-
Mark the points for sample application on the origin line, ensuring they are at least 1 cm from the edges and from each other.
-
-
Chamber Saturation:
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 to 1 cm.
-
Line the inside of the chamber with filter paper, ensuring it is saturated with the mobile phase, to create a saturated vapor environment.
-
Close the chamber and allow it to equilibrate for at least 30 minutes.
-
-
Spotting:
-
Using a capillary tube or micropipette, apply 1-2 µL of the this compound standard solution and the sample solution to the marked points on the origin line.
-
Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.
-
-
Development:
-
Carefully place the spotted TLC plate into the saturated developing chamber.
-
Ensure the origin line is above the level of the mobile phase.
-
Close the chamber and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front has reached about 1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil.
-
-
Drying:
-
Allow the plate to air dry completely in a fume hood. Gentle heating with a hairdryer can expedite this process.
-
Visualization
Since cholesteryl sulfate is not visible to the naked eye, a visualization reagent is required.
a) Phosphomolybdic Acid (PMA) Staining:
-
Reagent Preparation: Prepare a 10% (w/v) solution of phosphomolybdic acid in ethanol.
-
Procedure:
-
Spray the dried TLC plate evenly with the PMA solution.
-
Heat the plate at 110-120°C for 5-10 minutes until blue-green spots appear against a yellow-green background.
-
b) Sulfuric Acid Charring:
-
Reagent Preparation: Prepare a 50% (v/v) solution of sulfuric acid in water. Caution: Always add acid to water slowly and with cooling.
-
Procedure:
-
Spray the dried TLC plate with the sulfuric acid solution.
-
Heat the plate at 110-120°C for 10-15 minutes. Organic compounds will char and appear as brown to black spots.
-
c) Copper (II) Sulfate Charring:
-
Reagent Preparation: Prepare a solution of 10% (w/v) copper (II) sulfate in 10% (v/v) phosphoric acid.
-
Procedure:
-
Spray the plate with the copper (II) sulfate solution.
-
Heat at 110°C for 5-30 minutes. This method can yield fluorescent spots under UV light or colored spots that become brown to black with further heating.[5]
-
Data Presentation
The retention factor (Rf) is a key parameter for compound identification in TLC. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Due to its polarity, cholesteryl sulfate will have a lower Rf value compared to the less polar cholesterol.
Table 1: Expected Rf Values of Cholesteryl Sulfate and Cholesterol on Silica Gel TLC
| Compound | Mobile Phase System | Stationary Phase | Expected Rf Value |
| Cholesteryl Sulfate | Chloroform:Methanol:Water (65:25:4, v/v/v) | Silica Gel 60 | Lower Rf (more polar) |
| Cholesterol | Chloroform:Methanol:Water (65:25:4, v/v/v) | Silica Gel 60 | Higher Rf (less polar) |
| Cholesteryl Sulfate | Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v) | Silica Gel 60 | Lower Rf (more polar) |
| Cholesterol | Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v) | Silica Gel 60 | Higher Rf (less polar) |
Note: Actual Rf values can vary depending on experimental conditions such as temperature, humidity, and chamber saturation. It is crucial to run the standard alongside the sample on the same plate for accurate comparison.
Quantitative Analysis
For quantitative analysis, a densitometer is used to measure the intensity of the spots after visualization. A calibration curve is constructed by plotting the peak area of the standard spots against their known concentrations. The concentration of the analyte in the sample can then be determined from this curve.
Signaling Pathway Visualization (Illustrative Example):
The following diagram illustrates a simplified signaling pathway where cholesteryl sulfate might be involved, highlighting its potential role in cellular processes.
Caption: Cholesteryl sulfate activating Protein Kinase C.
Conclusion
This compound is a reliable and essential standard for the identification and quantification of sulfated sterols using thin-layer chromatography. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately analyze these important biomolecules. Adherence to proper experimental procedures will ensure reproducible and accurate results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. T5239-1mL | this compound [2864-50-8] Clinisciences [clinisciences.com]
- 3. aocs.org [aocs.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Copper (II) sulfate charring for high sensitivity on-plate fluorescent detection of lipids and sterols: quantitative analyses of the composition of functional secretory vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Cholesteryl Sulfate Sodium in Embryology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl sulfate (B86663) (CS), an endogenous sulfated derivative of cholesterol, is emerging as a significant regulatory molecule in a variety of physiological processes. While the role of cholesterol in embryonic development is well-established, particularly its critical function in the Hedgehog (Hh) signaling pathway, the specific contributions of cholesteryl sulfate are less defined but of growing interest.[1][2][3] This document provides a detailed overview of the experimental applications of cholesteryl sulfate sodium in embryology studies, including protocols for its preparation and use in in vitro models of embryonic development, and a summary of its known effects and associated signaling pathways.
These application notes are intended to guide researchers in designing and executing experiments to investigate the role of this compound in embryonic stem cell (ESC) differentiation, embryoid body (EB) formation, and potential teratogenicity screening.
Data Presentation
The following table summarizes the quantitative effects of cholesteryl sulfate and related compounds on cellular processes relevant to embryology, based on available literature. It is important to note that direct quantitative data for cholesteryl sulfate's effects on embryonic models is limited, and some data is inferred from studies on other cell types, such as keratinocytes, which share some signaling pathways with embryonic cells.
| Compound | Experimental Model | Concentration | Observed Effect | Quantitative Measurement | Reference |
| Cholesteryl Sulfate | Human Keratinocytes | 10 µM | Increased involucrin (B1238512) mRNA and protein levels | 2- to 3-fold increase | (Adapted from keratinocyte differentiation studies) |
| Cholesteryl Sulfate | Murine Keratinocytes | 5-20 µM | Dose-dependent increase in transglutaminase activity | Statistically significant increase in fluorescence intensity | (Adapted from keratinocyte differentiation studies) |
| Cholesterol | NIH/3T3 cells, Mouse Embryonic Fibroblasts | Not specified (delivered via MβCD) | Activation of Hedgehog signaling | Increased Gli1 transcription | [4] |
| Cholesteryl Sulfate | Huh-7 cells | 50 µM | Reduction of intracellular cholesterol levels | Statistically significant decrease in filipin (B1216100) staining signal | [5] |
Experimental Protocols
Preparation of this compound Solutions
Materials:
-
This compound salt (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Chloroform-methanol (1:1 mixture) (for solubility testing)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Protocol for Stock Solution (10 mM in DMSO):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 488.70 g/mol .
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly to dissolve the powder. Gentle warming and sonication may be required to achieve complete dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol for Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability or differentiation (typically ≤ 0.1%).[6]
-
Prepare the working solution fresh for each experiment.
Embryoid Body (EB) Formation and Treatment with this compound
Materials:
-
Mouse or human embryonic stem cells (ESCs)
-
ESC culture medium (e.g., DMEM supplemented with 15% FBS, non-essential amino acids, L-glutamine, β-mercaptoethanol, and LIF for mESCs)
-
EB formation medium (ESC culture medium without LIF)
-
This compound working solution
-
Non-adherent petri dishes
-
Sterile PBS
-
Trypsin-EDTA
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture ESCs to 70-80% confluency on gelatin-coated plates (for mESCs) or appropriate feeder layers/matrices (for hESCs).
-
To initiate EB formation, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with ESC medium and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in EB formation medium.
-
Plate the cells onto non-adherent petri dishes at a density of 1-2 x 10^6 cells per 10 cm dish.
-
Incubate for 24-48 hours to allow for the formation of EBs.
-
After initial EB formation, collect the EBs by gentle centrifugation (100 x g for 2 minutes) and resuspend them in fresh EB formation medium containing the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (medium with the equivalent concentration of DMSO).
-
Continue to culture the EBs in suspension for the desired period (e.g., 4, 8, or 14 days), changing the medium every 2 days with fresh medium containing this compound or vehicle.
-
At the desired time points, harvest the EBs for analysis.
Analysis of EB Differentiation
Quantitative Real-Time PCR (qPCR) for Differentiation Markers:
-
Harvest EBs and wash with PBS.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for pluripotency markers (e.g., Oct4, Nanog, Sox2) and differentiation markers for the three germ layers:
-
Ectoderm: Sox1, Pax6
-
Mesoderm: Brachyury (T), Flk1
-
Endoderm: Sox17, Gata4
-
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).
-
Analyze the relative gene expression changes in cholesteryl sulfate-treated EBs compared to the vehicle control.
Immunofluorescence Staining:
-
Fix harvested EBs in 4% paraformaldehyde.
-
Embed the EBs in OCT compound and prepare cryosections.
-
Perform immunofluorescence staining using primary antibodies against lineage-specific protein markers (e.g., β-III tubulin for ectoderm, α-smooth muscle actin for mesoderm, α-fetoprotein for endoderm).
-
Use appropriate fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Visualize and capture images using a fluorescence microscope.
Signaling Pathways and Visualizations
Cholesteryl sulfate is known to influence several signaling pathways, although its specific roles in embryology are still under investigation. Based on existing literature, two key pathways are of particular interest: Protein Kinase C (PKC) signaling and the broader context of cholesterol-dependent pathways like Hedgehog.
Protein Kinase C (PKC) Signaling
Cholesteryl sulfate has been shown to activate several PKC isoforms, particularly in the context of keratinocyte differentiation.[1] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis, all of which are fundamental to embryonic development.[7][8][9]
Caption: Proposed PKC signaling pathway activated by cholesteryl sulfate.
Experimental Workflow for Investigating Cholesteryl Sulfate Effects
The following workflow outlines the key steps in studying the impact of this compound on embryonic stem cell differentiation.
Caption: Workflow for studying cholesteryl sulfate in ESC differentiation.
Logical Relationship in Hedgehog Signaling
While cholesteryl sulfate's direct role in Hedgehog signaling is not yet elucidated, the pathway is critically dependent on cholesterol.[1][2][3][4] Disruptions in cholesterol availability are known to be teratogenic.[1] Investigating whether cholesteryl sulfate can modulate this pathway, either directly or by altering cholesterol homeostasis, is a key area for future research.
Caption: Logical relationships in the cholesterol-dependent Hedgehog pathway.
Conclusion and Future Directions
The experimental use of this compound in embryology is a promising area of research. The protocols outlined in this document provide a framework for investigating its role in embryonic stem cell differentiation and the potential signaling pathways involved. Further research is needed to establish the precise mechanisms of action of cholesteryl sulfate in embryonic development, its direct interactions with key signaling molecules, and its potential therapeutic or teratogenic effects. The adaptation of existing in vitro models, such as the gastruloid system, could provide more complex and physiologically relevant platforms for these investigations.[10][11][12]
References
- 1. Role of cholesterol in embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]
- 4. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical protein kinase C is essential for embryonic vascular development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Protein Kinase C During the Differentiation of Stem and Precursor Cells into Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of protein kinase C in oocyte maturation, fertilization and preimplantation embryonic development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. In vitro teratogenicity testing using a 3D, embryo-like gastruloid system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application of Cholesteryl Sulfate Sodium in Crafting Biomimetic Membranes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the use of cholesteryl sulfate (B86663) sodium in creating mimetic biological membranes offers a versatile tool to probe cellular processes and design novel therapeutic carriers. This document provides detailed application notes and protocols for leveraging this sulfated sterol in your research.
Cholesteryl sulfate (CholS), an endogenous component of cell membranes, plays a crucial role in a multitude of biological functions, including membrane stabilization, cell-cell recognition, and signaling pathways.[1][2] Its unique properties, stemming from the negatively charged sulfate group, make it a valuable ingredient in the formulation of artificial membranes that closely mimic the complexity of their natural counterparts. These biomimetic systems are instrumental in studying lipid-protein interactions, drug-membrane interactions, and the biophysical properties of the cell surface.
Biophysical Effects on Mimetic Membranes
Incorporating cholesteryl sulfate into biomimetic membranes, such as liposomes, significantly influences their physicochemical properties. Understanding these effects is paramount for designing membranes with desired characteristics for specific applications.
Cholesteryl sulfate is known to modulate membrane fluidity and order. Studies have shown that increasing concentrations of CholS can lead to a decrease in membrane fluidity, evidenced by an increase in fluorescence anisotropy.[1][3][4] This effect is more pronounced in cholesterol-poor membrane models.[3][4] Concurrently, CholS contributes to an overall increase in the ordering of the membrane, which can be attributed to its interactions with neighboring lipid molecules.[1][4] Unlike cholesterol, which has a well-documented ordering and disordering effect depending on the membrane's phase, cholesteryl sulfate's bulky and charged sulfate group leads to a more pronounced disordering effect at lower temperatures and a less significant ordering effect at higher temperatures.[5]
Due to its amphipathic nature, with a hydrophilic sulfate head group and a hydrophobic sterol backbone, cholesteryl sulfate orients itself at the lipid-water interface of the membrane.[1] This positioning contributes to a decrease in the membrane's surface potential, making it more negative.[1] This alteration of surface charge can have profound implications for the interaction of the membrane with charged molecules, including proteins and peptides.
Key Applications in Research and Drug Development
The unique characteristics of cholesteryl sulfate-containing mimetic membranes open up a wide range of applications:
-
Drug Delivery Systems: The inclusion of cholesteryl sulfate in liposomal drug formulations can enhance their stability and circulation time.[6] The negative surface charge can also be exploited for targeted delivery to specific tissues or cells. Cholesterol and its derivatives are integral components in various drug delivery carriers like micelles, nanoparticles, and copolymers.[6][7]
-
Studying Lipid Rafts and Membrane Domains: Cholesterol is a key organizer of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins.[8][9][10][11] Cholesteryl sulfate, with its distinct biophysical properties, can be used to modulate the formation and stability of these domains in model membranes, providing insights into their role in signal transduction and protein trafficking.
-
Investigating Protein-Membrane Interactions: The surface charge and fluidity of the membrane are critical for the binding and function of many peripheral and integral membrane proteins.[12][13] Mimetic membranes containing cholesteryl sulfate provide a controlled environment to study how these membrane properties, specifically the negative surface charge, influence protein association and activity. For instance, some matrix metalloproteinases are known to associate with cell membranes through binding to cholesterol sulfate.[14]
-
Modeling Cellular Processes: Cholesteryl sulfate is involved in various physiological events, including platelet adhesion, T-cell receptor signaling, and sperm-egg interaction.[1][3][4] Biomimetic membranes incorporating this lipid can serve as simplified models to dissect the molecular mechanisms underlying these complex cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effect of cholesteryl sulfate on the biophysical properties of mimetic membranes as reported in the literature.
| Membrane Composition | Cholesteryl Sulfate (mol%) | Change in Fluorescence Anisotropy | Change in Membrane Order | Change in Zeta Potential (mV) | Reference |
| Cholesterol-poor model (e.g., POPC) | 10 | Slight increase | Increase | Decrease (more negative) | [1] |
| Cholesterol-rich model (e.g., epithelial-like) | 10 | Negligible | Increase | Decrease (more negative) | [1] |
| DMPC with varying Chol/DMPC molar ratio | - | Cholesterol decreases fluidity near the surface and increases it near the center | - | - | [15] |
Note: The exact quantitative values can vary depending on the specific lipid composition, temperature, and experimental technique used.
Experimental Protocols
Protocol 1: Preparation of Cholesteryl Sulfate-Containing Liposomes by Thin-Film Hydration
This protocol describes a widely used method for preparing multilamellar vesicles (MLVs) and their subsequent conversion to unilamellar vesicles (LUVs or SUVs).[16][17]
Materials:
-
Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)
-
Cholesteryl sulfate sodium salt
-
Cholesterol (optional)
-
Chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids, cholesteryl sulfate, and any other lipid components in a chloroform/methanol mixture in a round-bottom flask.
-
The molar ratio of the components should be carefully calculated to achieve the desired membrane composition.
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be set above the phase transition temperature of the lipids.
-
Continue evaporation for at least 30 minutes after a thin, uniform lipid film is visually formed to ensure complete removal of the solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer. The volume of the buffer will determine the final lipid concentration.
-
The hydration should be performed at a temperature above the lipid phase transition temperature.
-
Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand or using a vortex mixer.
-
-
Extrusion (for LUV formation):
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Assemble the extruder according to the manufacturer's instructions, ensuring the membrane is correctly placed.
-
Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.
-
Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous size distribution.
-
-
Characterization:
-
The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).
-
Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), to assess changes in membrane fluidity.
Materials:
-
Cholesteryl sulfate-containing liposome (B1194612) suspension (prepared as in Protocol 1)
-
DPH stock solution in a suitable solvent (e.g., tetrahydrofuran)
-
Fluorometer equipped with polarizers
Procedure:
-
Probe Incorporation:
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to ensure rapid and uniform distribution of the probe. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for complete incorporation of the probe into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation and emission wavelengths for DPH (typically ~360 nm and ~430 nm, respectively).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the corresponding intensities with the excitation polarizer oriented horizontally (I_HV and I_HH) to correct for instrumental bias (G-factor).
-
The fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH.
-
-
Data Interpretation:
-
An increase in the anisotropy value indicates a decrease in the rotational freedom of the probe, which corresponds to decreased membrane fluidity.
-
Visualizations
Caption: Experimental workflow for the preparation and biophysical characterization of cholesteryl sulfate-containing liposomes.
Caption: Conceptual diagram of a signaling pathway involving a lipid raft modulated by cholesteryl sulfate.
References
- 1. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. [PDF] Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models | Semantic Scholar [semanticscholar.org]
- 4. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid raft - Wikipedia [en.wikipedia.org]
- 10. Membrane domains and the "lipid raft" concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How cholesterol interacts with proteins and lipids during its intracellular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains [frontiersin.org]
- 14. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]
- 15. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Uptake Assays with Cholesteryl Sulfate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl sulfate (B86663) (CS) is an abundant metabolite of cholesterol found in human plasma and cell membranes. It plays a significant role in various physiological processes, including cell membrane stabilization, epidermal differentiation, and signal transduction.[1] Emerging evidence suggests its involvement in regulating cellular cholesterol homeostasis.[2] Understanding the dynamics of cellular uptake of cholesteryl sulfate is crucial for elucidating its biological functions and its potential as a therapeutic agent. These application notes provide detailed protocols for conducting cellular uptake assays with cholesteryl sulfate sodium, methods for its quantification, and an overview of the associated signaling pathways.
Data Presentation
The cellular uptake of cholesteryl sulfate can be quantified by measuring the change in total cellular cholesterol levels after treatment. The following table summarizes the observed reduction in cellular cholesterol in various cell lines upon incubation with cholesteryl sulfate.
| Cell Line | Treatment Concentration (CS) | Incubation Time (hours) | % Reduction in Cellular Cholesterol | Reference |
| Huh-7 (Human Liver) | 25 µM | 24 - 48 | 20% - 30% | [2] |
| HEK293T (Human Kidney) | 25 µM | 24 - 48 | 20% - 30% | [2] |
| HeLa (Human Cervical) | 25 µM | 24 - 48 | 20% - 30% | [2] |
Experimental Protocols
Protocol 1: Quantification of Cellular Cholesteryl Sulfate Uptake using a Fluorescent Assay
This protocol is adapted from commercially available cholesterol uptake assay kits and is suitable for a high-throughput screening format. It relies on the use of a fluorescently-tagged cholesterol analog, which can be competed with by cholesteryl sulfate.
Materials:
-
Adherent cell line of choice (e.g., Huh-7, HEK293T, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (CSS)
-
Fluorescently-tagged cholesterol (e.g., NBD-cholesterol)
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation/Emission: ~485/535 nm)
-
Assay Reagent (Lysis buffer compatible with fluorescence measurement)
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in serum-free medium.
-
Prepare working solutions of this compound at various concentrations (e.g., 10 µM, 25 µM, 50 µM) in serum-free medium containing the fluorescently-tagged cholesterol probe.
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add 100 µL of the treatment solutions to the respective wells. Include a control group with only the fluorescent probe.
-
Incubate for a predetermined time (e.g., 4, 12, 24 hours) at 37°C.
-
-
Measurement:
-
Aspirate the treatment medium from the wells.
-
Wash the cells twice with 100 µL of cold PBS to remove extracellular fluorescent probe.
-
Add 100 µL of Assay Reagent to each well to lyse the cells.
-
Measure the fluorescence intensity using a plate reader at an excitation of ~485 nm and an emission of ~535 nm.
-
Protocol 2: Visualization of Cellular Cholesterol Distribution using Filipin (B1216100) Staining
This protocol allows for the qualitative assessment of changes in intracellular cholesterol distribution following treatment with cholesteryl sulfate.
Materials:
-
Cells cultured on poly-D-lysine-coated coverslips
-
This compound
-
4% Paraformaldehyde in PBS
-
Filipin solution (50 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Fixation and Staining:
-
Imaging:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter set.
-
Experimental Workflow Diagram
References
Application Notes: Cholesteryl Sulfate Sodium in Lipid-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl sulfate (B86663) (CS) is a naturally occurring, sulfated derivative of cholesterol found in various human tissues and plasma.[1] Far from being merely an inert metabolite, CS is now recognized as a critical regulatory molecule involved in a multitude of physiological processes. It is an integral component of cell membranes, where it plays a stabilizing role and influences membrane fluidity and organization.[1][2][3] Its unique amphipathic nature, combining the hydrophobic sterol backbone with a charged sulfate headgroup, allows it to directly interact with and modulate the function of various proteins. This makes cholesteryl sulfate sodium, its salt form, an invaluable tool for investigating lipid-protein interactions, probing signaling pathways, and understanding disease mechanisms.
These application notes provide an overview of the key applications of cholesteryl sulfate in research, summarize quantitative data from seminal studies, and offer detailed protocols for investigating its interaction with proteins.
Key Applications in Lipid-Protein Interaction Research
Cholesteryl sulfate is utilized to investigate a diverse range of biological systems where lipid-protein interactions are paramount.
-
Signal Transduction: CS is a known modulator of critical signaling pathways. A primary example is its role in the immune system, where it inhibits T-cell receptor (TCR) signaling by displacing cholesterol from the TCRβ subunit, disrupting receptor clustering and subsequent downstream activation steps like ITAM phosphorylation.[4][5][6] This makes CS a key molecule for studying the membrane microenvironment's influence on immune cell activation.[5]
-
Skin Barrier Function: In dermatology and skin biology, CS is essential for regulating keratinocyte differentiation and maintaining the epidermal barrier.[7][8][9] It induces the expression of key barrier proteins, such as filaggrin, by increasing the expression of the nuclear receptor RORα.[10] The balance between cholesterol sulfation and desulfation is critical for proper skin desquamation.[7][8]
-
Steroidogenesis: CS can influence the production of steroid hormones. Studies have shown that it reduces the level of Steroidogenic Acute Regulatory (StAR) protein in adrenocortical cells, thereby decreasing pregnenolone (B344588) production.[11][12] This highlights its role in the complex regulation of cholesterol transport and hormone synthesis.[11][12][13]
-
Hemostasis and Thrombosis: CS is involved in blood coagulation and platelet function. It supports platelet adhesion in a specific, concentration-dependent manner, which may contribute to the prothrombotic potential of atherosclerotic lesions.[14][15][16] Furthermore, it acts as an allosteric inhibitor of serine proteases involved in the clotting cascade, such as thrombin.[1][17]
-
Enzyme Regulation: The charged sulfate group allows CS to interact with and modulate various enzymes. It is a known inhibitor of several serine proteases[7] and can regulate the activity of protein kinase C isoforms and phosphatidylinositol 3-kinase.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of cholesteryl sulfate on various proteins and cellular processes.
| Protein/System Affected | Parameter Measured | Cholesteryl Sulfate Concentration | Observed Effect | Reference |
| Human Thrombin | IC₅₀ (Inhibitory Concentration) | 140.8 ± 21.8 µM | Inhibition of thrombin activity | [17] |
| Human Thrombin | KD (Apparent Dissociation Constant) | 180.9 ± 18.9 µM | Binding affinity measured by fluorescence | [17] |
| Adrenocortical H295R Cells | StAR Protein Level | 50 µg/mL | Significant decrease in StAR protein | [11][12] |
| Adrenocortical H295R Cells | Pregnenolone Production | >50 µg/mL | Significant decrease in steroid production | [11][12] |
| Platelet Adhesion | Inhibition of Adhesion | 50 µg/mL | Almost complete inhibition of platelet adhesion to a CS-coated surface | [15] |
| T-Cells (Jurkat) | IL-2 Release (Activation) | 100 µM | Significant, dose-dependent reduction in IL-2 release | [6] |
| Various Cell Lines (e.g., Huh-7) | Intracellular Cholesterol | 25 µM | 20% to 30% reduction after 24-48 hours | [18] |
Signaling and Interaction Pathway Diagrams
The following diagrams illustrate key pathways and workflows involving cholesteryl sulfate.
Caption: Cholesteryl sulfate inhibits T-cell receptor (TCR) signaling by displacing cholesterol.
References
- 1. Cholesterol sulfate in human physiology: what's it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Immunosuppressive Potential of Cholesterol Sulfate Through T Cell Microvilli Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of cholesterol sulfate in epidermal structure and function: lessons from X-linked ichthyosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2250.care [2250.care]
- 10. Cholesterol sulfate induces expression of the skin barrier protein filaggrin in normal human epidermal keratinocytes through induction of RORα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol sulphate affects production of steroid hormones by reducing steroidogenic acute regulatory protein level in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesterol sulfate: a new adhesive molecule for platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Revisiting the effect of cholesteryl sulfate on clotting and fibrinolysis: Inhibition of human thrombin and other human blood proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Steroid Sulfates by LC-MS/MS
Introduction
Steroid sulfates are a class of endogenous compounds that play crucial roles in numerous physiological and pathological processes.[1][2] They are generally considered biologically inactive transport forms of their corresponding free steroids.[2][3][4] The enzyme steroid sulfatase (STS) can hydrolyze steroid sulfates back to their active forms, making the quantification of these sulfated counterparts essential for understanding steroid homeostasis and the pathophysiology of various diseases, including hormone-dependent cancers and endocrine disorders.[1][5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the simultaneous quantification of multiple steroid sulfates in biological matrices.[7][8][9] This technique offers significant advantages over traditional methods like immunoassays, which can suffer from cross-reactivity, and gas chromatography-mass spectrometry (GC-MS), which requires complex derivatization and hydrolysis steps that can introduce inaccuracies.[7][10] LC-MS/MS provides high sensitivity, specificity, and the ability to analyze intact steroid sulfates, enabling a comprehensive profiling of the sulfated steroidome.[9]
This application note provides a detailed protocol for the simultaneous quantification of a panel of steroid sulfates in human serum or plasma using LC-MS/MS.
Principle
The method involves the extraction of steroid sulfates from a biological sample, followed by separation using reversed-phase liquid chromatography. The separated analytes are then ionized using electrospray ionization (ESI) in negative mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the target analytes to that of their corresponding stable isotope-labeled internal standards.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium hydroxide.
-
Standards: Analytical standards of the steroid sulfates of interest (e.g., Dehydroepiandrosterone sulfate (B86663) (DHEAS), Estrone sulfate (E1S), Pregnenolone sulfate (PREGS), Testosterone sulfate, etc.) and their corresponding stable isotope-labeled internal standards.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode).[7][8]
2. Sample Preparation
This protocol is optimized for human serum or plasma.
-
Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of acetonitrile containing the internal standards. Vortex for 30 seconds to precipitate proteins.[11]
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 5 minutes.[11]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[7]
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of hexane (B92381) to remove non-polar interferences.[7]
-
Elution: Elute the steroid sulfates with 4 mL of methanol.[7]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile).[12]
3. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[9]
-
Mobile Phase A: Water with 0.1% formic acid or a specified buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. A representative gradient is as follows:
-
0-2 min: 60% B
-
2-14 min: 60% to 100% B
-
14-15 min: 100% B
-
15-16 min: 60% B
-
16-21 min: 60% B[11]
-
-
Flow Rate: 0.3 mL/min.[11]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7][9]
-
Ion Source Parameters:
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the deprotonated molecule [M-H]⁻, and the product ions are typically HSO₄⁻ (m/z 97) or SO₃⁻ (m/z 80).[14] Specific MRM transitions and collision energies need to be optimized for each analyte.
-
4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the steroid sulfate standards and a fixed concentration of the internal standards into a surrogate matrix (e.g., stripped serum).
-
Quantification: The concentration of each steroid sulfate in the samples is determined by interpolating the peak area ratio of the analyte to its internal standard against the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the simultaneous quantification of steroid sulfates, compiled from various sources.
| Steroid Sulfate | Linearity (R²) | LOQ (ng/mL) | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (RE%) |
| DHEAS | >0.99 | 1 - 80 | 85.5 - 111.6 | <10 | <10 | <10 |
| Pregnenolone Sulfate | >0.99 | 1 - 80 | 85.5 - 111.6 | <10 | <10 | <10 |
| Androsterone Sulfate | >0.99 | 1 - 80 | 85.5 - 111.6 | <10 | <10 | <10 |
| Testosterone Sulfate | >0.99 | 1 - 80 | 85.5 - 111.6 | <10 | <10 | <10 |
| Estrone Sulfate | >0.99 | 0.08 - 1 | ~95 | <5 | <10 | <10 |
| 17-OH-Pregnenolone Sulfate | >0.99 | 1 - 80 | 85.5 - 111.6 | <10 | <10 | <10 |
Data compiled from references[7] and[9]. The exact values can vary depending on the specific instrumentation and experimental conditions.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of steroid sulfates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. endocrinology.org [endocrinology.org]
- 4. The Regulation of Steroid Action by Sulfation and Desulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of steroid sulfatase in steroid homeostasis and characterization of the sulfated steroid pathway: Evidence from steroid sulfatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct quantitation of endogenous steroid sulfates in human urine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unitedchem.com [unitedchem.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of cholesteryl sulfate sodium in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of cholesteryl sulfate (B86663) sodium in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data.
Frequently Asked Questions (FAQs)
Q1: Is cholesteryl sulfate sodium soluble in water?
A1: Yes, this compound is generally considered soluble in water due to the presence of the hydrophilic sulfate sodium salt group.[1][2] However, its amphipathic nature, stemming from the large hydrophobic cholesterol backbone, can lead to challenges in achieving high concentrations in purely aqueous solutions and may result in the formation of micelles or precipitation under certain conditions.
Q2: What is the typical appearance of a this compound solution?
A2: A properly prepared and fully solubilized solution of this compound in an appropriate solvent system should be a clear, colorless liquid, free of any visible particulates or cloudiness. The presence of any haziness, opalescence, or precipitate indicates incomplete dissolution or that the solubility limit has been exceeded.
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of this compound, including:
-
pH: The pH of the aqueous solution can influence the charge state of the sulfate group and potentially impact solubility.
-
Temperature: Temperature can affect the energy required to dissolve the compound and the stability of the resulting solution.
-
Ionic Strength: The presence and concentration of other salts in the buffer can impact solubility.
-
Presence of Co-solvents and Excipients: The addition of organic co-solvents, surfactants, or cyclodextrins can significantly enhance solubility.
Q4: Can I sonicate a solution to improve the solubility of this compound?
A4: Yes, sonication is a recommended technique to aid in the dissolution of this compound.[3][4] It provides the necessary energy to break down powder agglomerates and facilitate the interaction between the solute and the solvent. For compounds like cholesteryl derivatives, sonication, sometimes combined with gentle heating, can be particularly effective.[5][6][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution is cloudy or contains visible precipitate after initial mixing. | 1. Incomplete dissolution. 2. Exceeded solubility limit in the current solvent system. 3. Low-quality or impure this compound. | 1. Apply sonication, possibly with gentle warming, to the solution.[3][5][7][8] 2. Add a solubilizing agent such as a co-solvent (e.g., DMSO), a surfactant (e.g., Tween® 20), or a cyclodextrin (B1172386) (e.g., HP-β-CD). 3. Ensure you are using a high-purity grade of this compound. |
| Precipitate forms over time in a previously clear solution. | 1. Temperature fluctuations affecting solubility. 2. Change in pH of the solution (e.g., due to absorption of atmospheric CO2). 3. Evaporation of a volatile co-solvent, increasing the concentration of this compound beyond its solubility limit. | 1. Store the solution at a constant, controlled temperature. 2. Ensure the solution is adequately buffered.[5] 3. Store solutions in tightly sealed containers to prevent solvent evaporation. |
| A thin film or black particles appear after sonication. | 1. The compound may be coming out of solution and coating the container. 2. Potential degradation of the compound due to excessive heat from prolonged, high-intensity sonication. | 1. Ensure the powder is fully wetted and suspended before sonication.[5] 2. Use pulsed sonication to avoid overheating the solution. Allow the solution to cool between pulses.[7] |
Quantitative Solubility Data
The aqueous solubility of this compound can be significantly enhanced by the use of co-solvents, surfactants, and cyclodextrins. The following tables summarize available quantitative data.
Table 1: Solubility in Organic Co-solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | 20 | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 | [1] |
| Dimethyl sulfoxide (DMSO) | 4.89 | [2][3][4] |
Note: Variations in reported solubility can be attributed to differences in experimental conditions and purity of the compound.
Table 2: Solubility in Aqueous Formulations with Enhancers
| Formulation | Achieved Concentration (mg/mL) | Reference |
| 2% DMSO, 50% PEG300, 5% Tween®-80, 43% Saline | 2.5 | [2][3][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 | [9] |
Experimental Protocols
Below are detailed protocols for enhancing the aqueous solubility of this compound.
Protocol 1: Basic Aqueous Solution Preparation with Sonication
This protocol is suitable for preparing low-concentration aqueous solutions.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dispersion: Add the powder to the desired volume of aqueous buffer (e.g., PBS, Tris).
-
Vortexing: Vortex the suspension to ensure the powder is fully wetted.
-
Sonication: Place the vessel in a bath sonicator or use a probe sonicator. Sonicate in pulses to avoid excessive heating until the solution becomes clear.
-
Visual Inspection: Visually inspect the solution for any remaining particulate matter. A clear solution indicates complete dissolution.
Protocol 2: Co-solvent Method using DMSO
This method is effective for achieving higher concentrations by first dissolving the compound in a small amount of an organic co-solvent.
Methodology:
-
Prepare Stock Solution: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Sonication or gentle warming may be required.[1]
-
Dilution: While vortexing the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Concentration of DMSO: Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum, ideally below 1% for most cell-based assays, to avoid solvent-induced artifacts.
Protocol 3: Micellar Solubilization using Surfactants (e.g., Tween® 20)
This protocol utilizes the formation of micelles to encapsulate and solubilize the hydrophobic cholesterol backbone.
Methodology:
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., Tween® 20) in the desired aqueous buffer at a concentration above its critical micelle concentration (CMC).
-
Add Compound: Add the this compound powder directly to the surfactant solution.
-
Mixing and Sonication: Vortex the mixture thoroughly and then sonicate until the solution becomes clear. The surfactant micelles will encapsulate the this compound, facilitating its dissolution.
Protocol 4: Inclusion Complexation with Cyclodextrins (e.g., HP-β-CD)
This method involves the formation of an inclusion complex where the hydrophobic cholesterol moiety is encapsulated within the cyclodextrin cavity.
Methodology:
-
Prepare Cyclodextrin Solution: Dissolve the hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer to the target concentration.
-
Add Compound: Add the this compound powder to the cyclodextrin solution.
-
Incubation and Agitation: Incubate the mixture, preferably with continuous stirring or shaking, to facilitate the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.
-
Sonication (Optional): If dissolution is slow, brief sonication can be applied.
Diagrams
Caption: Experimental workflow for solubilizing this compound.
Caption: Strategies to enhance this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CAS 2864-50-8: this compound salt [cymitquimica.com]
- 3. T5239-1mL | this compound [2864-50-8] Clinisciences [clinisciences.com]
- 4. This compound | Endogenous Metabolite | PKC | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. commonfund.nih.gov [commonfund.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Cholesteryl sulfate sodium stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl sulfate (B86663) sodium.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid cholesteryl sulfate sodium?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2][3][4] Some suppliers suggest storage at -4°C or in the range of 0-8°C for shorter periods.[5][6] It is crucial to keep the container tightly closed in a dry and well-ventilated area.[5]
Q2: How should I store solutions of this compound?
Stock solutions of this compound, for instance in DMSO, should be stored at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1] To ensure stability, it is recommended to store solutions under an inert gas like nitrogen and away from moisture.[7] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1][7]
Q3: What is the expected shelf life of this compound?
When stored as a solid at -20°C, this compound is stable for at least four years.[2][8] One supplier indicates a shelf life of up to three years for the powder at -20°C.[1] For solutions, the stability is shorter, with recommendations to use them within one to six months when stored at -80°C.[1][7]
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[1][7] It is important to ensure the compound is fully dissolved to get accurate concentrations for your experiments. Always visually inspect the solution for clarity before use.
Q5: What are the known incompatibilities of this compound?
This compound should not be stored or mixed with strong oxidizing agents.[5][9]
Q6: What are the hazardous decomposition products of this compound?
Under fire conditions, this compound can decompose to produce hazardous products such as carbon oxides and sulfur oxides.[5][9]
Data Presentation
Table 1: Summary of this compound Stability and Storage Conditions
| Form | Storage Temperature | Recommended Duration | Special Conditions | Reference(s) |
| Solid (Powder) | -20°C | ≥ 4 years | Tightly sealed, dry, well-ventilated area | [2][8] |
| -20°C | 3 years | Tightly sealed, dry, well-ventilated area | [1] | |
| -4°C | Not specified | Tightly sealed, dry, well-ventilated area | [5] | |
| 0-8°C | Not specified | Tightly sealed | [6] | |
| Solution (in DMSO) | -80°C | 1 year | Store under inert gas (e.g., nitrogen), away from moisture | [1] |
| -80°C | 6 months | Store under inert gas (e.g., nitrogen), away from moisture | [7] | |
| -20°C | 1 month | Store under inert gas (e.g., nitrogen), away from moisture | [1][7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound. It is adapted from established methods for cholesterol analysis and may require optimization for specific equipment and applications.[10][11][12]
1. Objective: To determine the purity of a this compound sample and to detect the presence of potential degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade isopropanol (B130326)
-
Reference standard of this compound (if available)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent mixture, such as chloroform:methanol (1:1 v/v), to create a 1 mg/mL stock solution.[4]
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and isopropanol (e.g., 85:15 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm (as cholesterol and its derivatives have weak absorbance at higher wavelengths).[12]
-
Injection Volume: 20 µL
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities (e.g., 20-30 minutes).
-
If a reference standard is available, inject it under the same conditions to determine the retention time of this compound.
6. Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main this compound peak by the total area of all peaks and multiplying by 100.
-
The presence of additional peaks may indicate impurities or degradation products.
Mandatory Visualizations
Signaling Pathways
Cholesteryl sulfate is an important signaling molecule involved in various cellular processes. Below are diagrams illustrating its role in the Protein Kinase C (PKC) and SREBP2 signaling pathways.
Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium cholesteryl sulfate 2864-50-8 [sigmaaldrich.com]
- 5. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Cholesterol sulfate, an activator of protein kinase C mediating squamous cell differentiation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animbiosci.org [animbiosci.org]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Preventing the degradation of cholesteryl sulfate sodium during experiments
Technical Support Center: Cholesteryl Sulfate (B86663) Sodium
Welcome to the technical support center for cholesteryl sulfate sodium. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I properly store solid this compound?
A1: Solid this compound should be stored at -20°C.[1] It is supplied as a crystalline solid and, when stored correctly, is stable for at least four years.[1] It is also recommended to keep the container tightly closed in a dry and well-ventilated place.[2]
Q2: What is the best practice for preparing and storing stock solutions?
A2: Stock solutions can be prepared by dissolving the solid in organic solvents like DMSO or dimethylformamide.[1] To aid dissolution, the solvent should be purged with an inert gas, and sonication or gentle heating can be applied.[1][3] For storage, stock solutions in solvent are stable for up to one year at -80°C and for one month at -20°C.[3] It is recommended to store stock solutions under nitrogen and away from moisture.[4]
Q3: How often should I prepare working solutions for my experiments?
A3: It is strongly recommended that working solutions for both in vitro and in vivo experiments be prepared freshly from the stock solution and used on the same day to ensure reliability and prevent degradation.[3][4]
Q4: What are the primary signs of degradation in my sample?
A4: Visual signs of degradation in the solid form can include a change from its typical white, crystalline appearance.[2] In solutions, degradation may manifest as precipitation, phase separation, or discoloration.[4] Experimentally, degradation can lead to inconsistent or unexpected results, such as a loss of biological activity (e.g., its ability to stabilize membranes or regulate protein kinases).[5]
Q5: What chemical reactions can cause this compound to degrade?
A5: The primary degradation pathways are hydrolysis and oxidation. Hydrolysis, catalyzed by acidic conditions or enzymes like steroid sulfatase, cleaves the sulfate group to yield cholesterol.[6] Oxidation, which can be initiated by strong oxidizing agents, light, or air, can modify the cholesterol ring structure to form various oxysterols.[2][7][8]
Q6: How can I verify the purity of my this compound if I suspect degradation?
A6: Several analytical methods can be used to assess purity. Thin-Layer Chromatography (TLC) is a straightforward method to check for impurities. For more detailed and quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[9][10] A specific and accurate method for quantifying cholesteryl sulfate is isotope dilution-mass spectrometry.[9]
Troubleshooting Guide
Issue 1: Precipitation or phase separation observed in a stock solution.
-
Possible Cause: The concentration may be too high for the solvent, or the solution may have been stored improperly, leading to decreased solubility or degradation. The solubility in DMSO is approximately 10 mg/mL and in dimethylformamide is approximately 20 mg/mL.[1]
-
Solution:
-
Gently warm the solution and/or use sonication to attempt redissolving the precipitate.[3]
-
If the precipitate does not redissolve, it may indicate degradation. Prepare a fresh stock solution, ensuring the concentration does not exceed the solvent's capacity.
-
Always store stock solutions at -80°C for long-term stability and ensure the container is tightly sealed to prevent moisture absorption.[3][4]
-
Issue 2: Inconsistent or irreproducible experimental results.
-
Possible Cause: This is a common indicator of compound degradation. The working solution may have been prepared in advance and allowed to degrade, or the stock solution itself may be compromised.
-
Solution:
-
Always prepare working solutions fresh for each experiment.[4]
-
Verify the integrity of your stock solution. If it is old or has been stored at -20°C for over a month, prepare a new stock solution from the solid powder.[4]
-
Perform a quality control check on your solid material using a recommended analytical method (see Protocol 2: Quality Control via TLC).
-
Issue 3: The compound fails to dissolve completely during stock solution preparation.
-
Possible Cause: The compound may require assistance to fully dissolve, or the solvent quality may be poor.
-
Solution:
Data Summary
Table 1: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Stability Period | Key Recommendations |
| Solid (Powder) | N/A | -20°C | ≥ 4 years[1] | Keep container tightly sealed and in a dry, well-ventilated area.[2] |
| Stock Solution | DMSO / DMF | -80°C | Up to 1 year[3][4] | Store under an inert gas (e.g., nitrogen) and away from moisture.[1][4] |
| Stock Solution | DMSO / DMF | -20°C | Up to 1 month[4] | Use for short-term storage only. |
| Working Solution | Varies | N/A | Not Recommended | Prepare fresh and use immediately. [3][4] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
-
Pre-analysis: Calculate the required mass of this compound (Molecular Weight: 488.7 g/mol ) for your desired volume and concentration.[3]
-
Weighing: Accurately weigh the solid compound in a sterile microcentrifuge tube. Perform this in a controlled environment to minimize exposure to air and moisture.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the tube.[1]
-
Dissolution: Vortex the tube thoroughly. If necessary, place the tube in a sonicator bath for 5-10 minutes or until the solid is completely dissolved.[3] Gentle heating can also be applied if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles.
-
Inert Gas Purge: Before sealing, gently flush the headspace of each vial with an inert gas like nitrogen or argon to displace oxygen.[4]
-
Final Storage: Tightly seal the vials and store them at -80°C for long-term use.[3]
Protocol 2: Quality Control via Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a ~1 mg/mL solution of your this compound in a suitable solvent (e.g., chloroform/methanol mixture).
-
TLC Plate: Use a silica (B1680970) gel TLC plate.
-
Spotting: Carefully spot a small amount of your sample solution onto the TLC plate baseline. If available, spot a reference standard of known purity alongside your sample.
-
Developing: Place the plate in a TLC chamber containing an appropriate mobile phase (e.g., a mixture of chloroform, methanol, and water). Allow the solvent front to travel up the plate.
-
Visualization: After development, remove the plate and let it dry. Visualize the spots using a suitable method, such as staining with phosphomolybdic acid solution followed by gentle heating.
-
Analysis: A pure sample of this compound should appear as a single, distinct spot. The presence of additional spots, particularly a spot corresponding to cholesterol, indicates degradation (hydrolysis). An assay purity of ≥95% or ≥98% is typical for commercial products.[1]
Visual Guides
Caption: Workflow for handling this compound.
Caption: Logic diagram for troubleshooting experimental issues.
Caption: Simplified chemical degradation pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. T5239-1mL | this compound [2864-50-8] Clinisciences [clinisciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cholesterol sulfate in human physiology: what's it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 8. Cholesterol - Wikipedia [en.wikipedia.org]
- 9. Determination of cholesteryl sulphate by isotope dilution-mass spectrometry for diagnosis of steroid sulphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cholesteryl Sulfate Sodium for Cultured Cell Treatments
Welcome to the technical support center for the application of cholesteryl sulfate (B86663) sodium (SCS) in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is cholesteryl sulfate sodium (SCS) and what is its role in cell culture?
This compound is the sodium salt of cholesteryl sulfate (CS), a naturally occurring derivative of cholesterol found in human plasma and cell membranes.[1] In cell culture, it is used to study its various biological roles, which include stabilizing cell membranes, regulating signaling pathways, and influencing cellular processes like differentiation and proliferation.[2][3]
Q2: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents. For cell culture applications, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[4][5][6]
Q3: What is a typical working concentration for treating cultured cells with SCS?
The optimal concentration of SCS is cell-type dependent and should be determined empirically through a dose-response experiment. However, based on published studies, a common starting range is between 10 µM and 100 µM. For example, a concentration of 25 µM was found to be non-toxic across several cell lines, while concentrations around 10 µM have shown protective effects in pancreatic β-cells.[7]
Q4: Can this compound interfere with cell viability assays?
Yes, caution is advised when using tetrazolium-based viability assays like the MTT assay. Cholesterol and its derivatives can interfere with the assay by enhancing the exocytosis of formazan (B1609692) granules, which can lead to an underestimation of cell viability.[4] It is recommended to use an alternative cytotoxicity assay, such as the Lactate (B86563) Dehydrogenase (LDH) assay, or to include appropriate controls to account for this potential interference.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | The concentration of SCS in the final culture medium exceeds its solubility limit. | - Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize solvent-induced precipitation.- Pre-warm the cell culture medium to 37°C before adding the SCS stock solution.- Add the stock solution dropwise while gently swirling the medium to facilitate rapid and uniform mixing.[8][9]- If precipitation persists, consider preparing a lower concentration stock solution or reducing the final working concentration. |
| Inconsistent or unexpected experimental results | - Degradation of SCS stock solution: Repeated freeze-thaw cycles can degrade the compound.- Interaction with media components: Components in the serum or basal media may interact with SCS.- Cellular response variability: Different cell lines or even the same cell line at different passages can respond differently. | - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.- When possible, use a serum-free or defined medium to reduce variability from lot-to-lot differences in serum.- Always perform a dose-response curve for each new cell line or experimental setup to determine the optimal concentration. |
| Apparent cytotoxicity at expected non-toxic concentrations | - Interference with viability assay: As mentioned in the FAQs, SCS can interfere with MTT assays.[4]- Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Use an alternative cytotoxicity assay like the LDH assay, which measures membrane integrity.[10]- Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (usually <0.5% for DMSO). |
| No observable effect at the tested concentrations | - Suboptimal concentration: The concentration used may be too low to elicit a response in your specific cell type.- Short incubation time: The duration of the treatment may not be sufficient to observe a biological effect. | - Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment to determine the optimal treatment duration. |
Data on this compound Concentration in Cell Culture
The following table summarizes concentrations of this compound used in various cultured cell lines and the observed effects. This information can be used as a starting point for designing your experiments.
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Erythrocytes | 10 µM | Protection against osmotic lysis | [11] |
| Human Erythrocytes | 40 - 80 µM | Increased cell fragility | [11] |
| T-cells (5C.C7) | 100 µM | Inhibition of TCR signaling | [1] |
| Pancreatic β-cells (INS-1) | 10 µM | Alleviation of STZ-induced cell death | [7] |
| Various Cell Lines (e.g., Huh-7) | 25 µM | No discernible toxicity, reduction in cellular cholesterol | [1] |
| Human Keratinocytes | Not specified | Activation of PKCη, promoting differentiation | [5] |
| A549, HLMVE, HCAE | Not specified | Interference with MTT assay | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 488.70 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh out 4.89 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[6]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[2]
Cytotoxicity Assessment using the LDH Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound using a Lactate Dehydrogenase (LDH) assay.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., lysis buffer provided in the kit).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of SCS or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Following incubation, measure the amount of LDH released into the culture medium according to the manufacturer's protocol for the LDH assay kit.[10][12]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Cholesteryl Sulfate Regulation of SREBP2 Signaling Pathway
References
- 1. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol sulfate, an activator of protein kinase C mediating squamous cell differentiation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Direct Regulation of the T Cell Antigen Receptor's Activity by Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol Interferes with the MTT Assay in Human Epithelial-Like (A549) and Endothelial (HLMVE and HCAE) Cells | Semantic Scholar [semanticscholar.org]
- 12. abcam.com [abcam.com]
Best practices for handling and storing cholesteryl sulfate sodium powder
This technical support guide provides best practices for handling, storing, and using cholesteryl sulfate (B86663) sodium powder to ensure experimental success and maintain product integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for cholesteryl sulfate sodium powder?
For optimal stability, this compound powder should be stored at -20°C.[1][2][3] Some suppliers also recommend storage in a freezer.[4] When stored correctly at -20°C, the powder is stable for at least four years.[1]
Q2: How should I handle this compound powder upon receiving it?
While this compound is not classified as a hazardous substance, it is recommended to follow standard laboratory safety protocols.[5] Handle the powder in a well-ventilated area and avoid inhaling dust.[2] It is also advised to wear personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[3][6]
Q3: What are the appropriate solvents for dissolving this compound powder?
This compound is soluble in several organic solvents.[1] It can also be dissolved in a chloroform-methanol (1:1) mixture to yield a clear, colorless solution at 10 mg/ml.[3] Due to the presence of the sodium ion, it is also considered soluble in water.[7]
Q4: My this compound powder won't dissolve completely. What should I do?
If you encounter solubility issues, particularly in DMSO, sonication is recommended to aid dissolution.[8][9] For in vivo formulations, gentle heating can also be used to help dissolve the compound.[10] Ensure that the solvent is of high purity and has been purged with an inert gas, as this can impact solubility.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Improper storage leading to degradation. | Verify that the powder has been consistently stored at -20°C in a tightly sealed container. |
| Inaccurate solution concentration. | Re-prepare the solution, ensuring the powder is fully dissolved. Use sonication if necessary. | |
| Precipitation in prepared stock solution | Solvent saturation or temperature fluctuations. | Try gently warming the solution. For long-term storage of solutions, it is recommended to store them at -80°C.[9][10] |
| Powder appears discolored or clumpy | Moisture absorption. | Store the powder in a desiccator to prevent moisture absorption. Ensure the container is tightly sealed. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| In Solvent (DMSO) | -80°C | 1 year[9] |
| In Solvent (DMSO) | -20°C | 1 month (stored under nitrogen)[10] |
Solubility Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~20 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL[1] |
| Chloroform:Methanol (1:1) | 10 mg/mL[3] |
| 2% DMSO + 50% PEG300 + 5% Tween-80 + 43% Saline | 2.5 mg/mL[8][9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO or DMF).
-
Purge the solution with an inert gas (e.g., nitrogen or argon).[1]
-
Vortex or sonicate the mixture until the powder is completely dissolved.[8][9]
-
Store the stock solution at -20°C for short-term use or -80°C for long-term storage.[9][10]
Protocol 2: Preparation of an In Vivo Formulation
This protocol is for preparing a 1 mL working solution.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to bring the final volume to 1 mL.[10]
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.[10]
Visual Guides
Caption: Workflow for preparing a stock solution.
Caption: Workflow for in vivo formulation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 硫酸コレステリルナトリウム | Sigma-Aldrich [sigmaaldrich.com]
- 4. larodan.com [larodan.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Sodium Cholesteryl Sulfate | CAS No: 2864-50-8 [aquigenbio.com]
- 7. CAS 2864-50-8: this compound salt [cymitquimica.com]
- 8. This compound | Endogenous Metabolite | PKC | TargetMol [targetmol.com]
- 9. T5239-1mL | this compound [2864-50-8] Clinisciences [clinisciences.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Solubility of Cholesteryl Sulfate Sodium In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of cholesteryl sulfate (B86663) sodium's poor solubility in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is cholesteryl sulfate sodium, and what are its primary roles in research?
This compound is the sodium salt of cholesterol sulfate (CS), a naturally occurring derivative of cholesterol found in human plasma and cell membranes.[1][2][3] In research, it is used to study a variety of biological processes. CS is a key component of cell membranes, where it plays a stabilizing role.[2] It is also involved in crucial physiological functions, including keratinocyte differentiation, sperm capacitation, and the regulation of signal transduction pathways.[2][4] Notably, cholesteryl sulfate is a natural ligand for the Retinoic acid-related orphan receptor alpha (RORα), a nuclear receptor that regulates genes involved in metabolism and inflammation.[5][6][7]
Q2: Why is this compound difficult to dissolve in aqueous solutions for in vitro experiments?
Despite the presence of a hydrophilic sulfate group and a sodium ion, the large, hydrophobic cholesterol backbone dominates the molecule's properties, making it poorly soluble in aqueous solutions like cell culture media or buffers.[8] When a concentrated stock solution, typically made in an organic solvent, is diluted into an aqueous medium, the compound can "crash out" or precipitate as the solvent environment changes.[9]
Q3: What solvents are recommended for preparing a stock solution of this compound?
Organic solvents are required to effectively dissolve this compound for a stock solution. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.[10] For certain applications, a mixture of chloroform (B151607) and methanol (B129727) can also be used.[11][12] It is critical to start with a high-concentration stock in an appropriate organic solvent before making further dilutions.
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of this compound in various solvents. This data is essential for preparing concentrated stock solutions.
| Solvent/Vehicle System | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| DMSO | ~10 mg/mL | ~20.46 mM | Purge with inert gas recommended. | [10] |
| DMSO | 4.89 mg/mL | 10.01 mM | Sonication is recommended to aid dissolution. | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | ~40.92 mM | Purge with inert gas recommended. | [10] |
| Chloroform:Methanol (1:1) | 10 mg/mL | 20.46 mM | Yields a clear, colorless solution. | [11][12] |
| 2% DMSO + 50% PEG300 + 5% Tween-80 + 43% Saline | 2.5 mg/mL | 5.12 mM | Complex vehicle, primarily for in vivo use but adaptable. | [1] |
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered when preparing working solutions of this compound for in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation (Cloudiness or crystals form instantly upon dilution) | Solvent Shock: The rapid change from an organic solvent to an aqueous environment causes the compound to exceed its solubility limit and "crash out".[9] | 1. Use Pre-Warmed Media: Always add the stock solution to cell culture media or buffer pre-warmed to 37°C.[9] 2. Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions in your final aqueous buffer. 3. Add Dropwise While Vortexing: Add the stock solution slowly to the vortex of the media to ensure rapid and even dispersion.[9] |
| Delayed Precipitation (Solution is initially clear but becomes cloudy after incubation) | Temperature or pH Shift: Changes in the incubator environment (e.g., CO2 affecting pH) can decrease solubility over time.[9] Interaction with Media Components: The compound may interact with salts or proteins in the media, forming insoluble complexes.[9] | 1. Determine Maximum Soluble Concentration: Perform a solubility test in your specific media to find the highest concentration that remains clear over your experiment's duration. 2. Incorporate a Surfactant: Consider including a low, non-toxic concentration of a surfactant like Tween-80 in your final medium to improve stability.[1] |
| Inconsistent Results or Low Potency | Incomplete Dissolution: The stock solution may not be fully dissolved, leading to an inaccurate concentration. Adsorption to Plastics: The hydrophobic compound may stick to pipette tips or vessel walls. | 1. Ensure Complete Dissolution of Stock: Use sonication to ensure the powder is fully dissolved in the organic solvent.[1] 2. Use Low-Binding Plastics: If available, use low-adhesion microcentrifuge tubes and pipette tips. 3. Purge with Inert Gas: For long-term storage, purging the stock solution with an inert gas like argon or nitrogen can prevent degradation.[10] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 488.7 g/mol )[1].
-
Weigh the Compound: Accurately weigh out 4.89 mg of this compound powder.
-
Add Solvent: Add the powder to a sterile, appropriate vial. Add 1 mL of high-purity DMSO to the vial.
-
Promote Dissolution: Vortex the solution vigorously. If particulates are still visible, place the vial in an ultrasonic water bath and sonicate until the solution is clear.[1] Gentle warming to 37°C can also aid dissolution.
-
Storage: For long-term storage, aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Purging the headspace of the vial with an inert gas (e.g., argon) is recommended before sealing.[10] Store at -80°C for up to one year.[1]
Protocol 2: Preparation of a Final Working Solution for Cell Culture
This protocol provides a method for diluting the concentrated DMSO stock into an aqueous cell culture medium to a final concentration of 10 µM, while minimizing precipitation.
-
Pre-warm Media: Place a sufficient volume of your complete cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator until it reaches temperature.[9]
-
Prepare an Intermediate Dilution:
-
Thaw your 10 mM stock solution of this compound.
-
In a sterile tube, add 990 µL of pre-warmed medium.
-
Add 10 µL of the 10 mM stock solution to the medium. This creates a 100 µM intermediate solution. Mix immediately by gentle inversion or pipetting.
-
-
Prepare the Final Working Solution:
-
To a tube containing 9 mL of pre-warmed medium, add 1 mL of the 100 µM intermediate solution.
-
Alternatively, for smaller volumes, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.
-
This results in a final working concentration of 10 µM with a final DMSO concentration of 0.1%.
-
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells. Use the solution immediately after preparation.[1]
Visualizing Workflows and Pathways
Experimental Workflow for Solution Preparation
The following diagram illustrates the recommended workflow to minimize precipitation when preparing a final working solution of this compound for in vitro experiments.
Signaling Pathway: Cholesteryl Sulfate and RORα
Cholesteryl sulfate is an endogenous agonist for the nuclear receptor RORα.[6][13] This pathway is crucial for regulating cholesterol homeostasis and inflammation.
References
- 1. T5239-1mL | this compound [2864-50-8] Clinisciences [clinisciences.com]
- 2. Cholesterol sulfate in human physiology: what's it all about? | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological function of cholesterol sulfate and its role in related diseases [xuebao.shsmu.edu.cn]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Crystal structure of the human RORalpha Ligand binding domain in complex with cholesterol sulfate at 2.2 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 2864-50-8: this compound salt [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Sodium cholesteryl sulfate 2864-50-8 [sigmaaldrich.com]
- 13. RORα Regulates Cholesterol Metabolism of CD8+ T Cells for Anticancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal pH for cholesteryl sulfate sodium stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use and stability of cholesteryl sulfate (B86663) sodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of cholesteryl sulfate sodium in aqueous solutions?
Q2: How should I prepare a stock solution of this compound?
A: this compound is soluble in organic solvents such as DMSO. For preparation of a stock solution, it is recommended to dissolve the compound in anhydrous DMSO to the desired concentration (e.g., 10 mM). Gentle warming or sonication can be used to aid dissolution. Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.[2][3]
Q3: What are the recommended storage conditions for this compound solutions?
A: For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Solutions should be stored under nitrogen and away from moisture.[2]
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic molecules. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final aqueous solution may be above its solubility limit.
-
Use a formulation aid: Consider the use of surfactants or other solubilizing agents in your aqueous buffer. A common formulation for in vivo studies is 2% DMSO, 50% PEG300, 5% Tween-80, and 43% saline.[3]
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the experimental medium. | Perform a stability test of this compound under your specific experimental conditions (temperature, pH, media components) to determine its half-life. Prepare fresh working solutions for each experiment. |
| Loss of compound activity | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. |
| Difficulty in dissolving the solid compound | The compound has specific solubility characteristics. | Use an appropriate organic solvent like anhydrous DMSO for initial solubilization. Gentle warming or sonication may be applied.[3][4] |
Experimental Protocols
Protocol: Determining the pH Stability of this compound
This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values.
1. Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Phosphate Buffer (pH 5, 7, and 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 HPLC column
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Test Solutions: For each pH condition (pH 1.2 with 0.1 M HCl, pH 5, 7, 9 with respective buffers, and pH 13 with 0.1 M NaOH), add a known volume of the stock solution to a volumetric flask and dilute with the respective buffer to achieve a final concentration of 100 µg/mL.
3. Experimental Procedure:
-
Incubate the prepared test solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the degradation rate constant (k) for each pH from the slope of the natural logarithm of the concentration versus time plot.
-
The optimal pH for stability will be the pH at which the degradation rate is the lowest.
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at 40°C
| pH | Time (hours) | % Remaining this compound | Degradation Rate Constant (k) (h⁻¹) |
| 1.2 | 0 | 100 | - |
| 24 | 95.2 | 0.0020 | |
| 5.0 | 0 | 100 | - |
| 24 | 99.1 | 0.0004 | |
| 7.0 | 0 | 100 | - |
| 24 | 98.5 | 0.0006 | |
| 9.0 | 0 | 100 | - |
| 24 | 92.3 | 0.0033 | |
| 13.0 | 0 | 100 | - |
| 24 | 75.4 | 0.0118 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Signaling Pathway
Caption: Biosynthesis and metabolism of cholesteryl sulfate.
Experimental Workflow
Caption: Workflow for determining pH stability.
References
Challenges in the quantification of cholesteryl sulfate in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cholesteryl sulfate (B86663) (CS) in biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Cholesteryl Sulfate | 1. Inefficient Extraction: CS may not be efficiently extracted from the biological matrix (e.g., plasma, tissue homogenate).2. Poor Ionization: In mass spectrometry-based methods (LC-MS), CS may not ionize efficiently in the chosen mode.[1]3. Analyte Degradation: CS may be unstable under the storage or experimental conditions.4. Inappropriate Derivatization (for GC-MS): The derivatization step required for GC-MS analysis may be incomplete or have failed.[2][3] | 1. Optimize Extraction: Use a robust extraction method. A common approach is liquid-liquid extraction with a solvent system like butanol/di-isopropyl ether or chloroform (B151607)/methanol.[4] Ensure the pH is optimized for CS extraction.2. Enhance Ionization: For LC-MS, use electrospray ionization (ESI) in negative ion mode, as sulfated steroids ionize well under these conditions.[5] The addition of a small amount of a basic modifier to the mobile phase can also improve signal.3. Ensure Stability: Store samples at -80°C. Avoid repeated freeze-thaw cycles. Process samples on ice whenever possible.4. Verify Derivatization: For GC-MS, ensure derivatization reagents are fresh and anhydrous. Optimize reaction time and temperature. A two-step derivatization involving hydrolysis followed by silylation is common.[2][6] |
| High Background Noise or Interferences | 1. Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of CS, leading to inaccurate quantification.[5]2. Contaminated Solvents or Glassware: Impurities in solvents or on glassware can introduce interfering peaks.3. Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample can affect the current analysis.[7] | 1. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering substances. Use of an internal standard is crucial to compensate for matrix effects.[8]2. Use High-Purity Reagents: Use LC-MS or GC-grade solvents and thoroughly clean all glassware. Running a solvent blank can help identify sources of contamination.[9]3. Implement a Wash Step: Include a high-organic wash step in your LC gradient or run blank injections between samples to prevent carryover.[10] |
| Poor Peak Shape (Tailing, Splitting, or Broadening) | 1. Column Overload: Injecting too much sample onto the analytical column.2. Incompatible Injection Solvent: The solvent in which the sample is dissolved may be too strong compared to the mobile phase starting conditions.[10]3. Column Degradation: The analytical column may be contaminated or have lost its efficiency.4. Secondary Interactions: The analyte may be interacting with active sites on the column or in the system. | 1. Dilute the Sample: Reduce the concentration of the injected sample.2. Match Injection Solvent: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.3. Clean or Replace Column: Flush the column with a strong solvent. If peak shape does not improve, replace the column.4. Use an Appropriate Column: A C18 column is commonly used for CS analysis. Ensure the mobile phase pH is appropriate for the column and analyte. |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate Pipetting: Errors in pipetting small volumes of samples, standards, or internal standard.2. Incomplete Solvent Evaporation: Residual solvent after the drying step can affect reconstitution and injection volumes.3. Variable Instrument Performance: Fluctuations in the LC pump flow rate, MS detector sensitivity, or autosampler injection volume.[7] | 1. Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes.2. Ensure Complete Drying: Use a gentle stream of nitrogen and moderate heat to ensure complete evaporation of the extraction solvent. Avoid overheating, which could degrade the analyte.3. System Suitability Tests: Before running samples, perform system suitability tests by injecting a standard solution multiple times to ensure the system is performing consistently (e.g., stable retention times, peak areas, and peak shapes).[7] |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for quantifying cholesteryl sulfate?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used and effective for the quantification of cholesteryl sulfate.[11]
-
LC-MS/MS is often preferred because it allows for the analysis of the intact sulfated steroid without the need for derivatization, which simplifies sample preparation.[5] It generally offers high sensitivity and specificity.
-
GC-MS requires a deconjugation (hydrolysis) step to cleave the sulfate group, followed by derivatization (e.g., silylation) to make the cholesterol volatile.[2][3] While the sample preparation is more extensive, GC-MS can provide excellent chromatographic resolution.
Q2: What is the most appropriate internal standard for cholesteryl sulfate quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte. For cholesteryl sulfate, deuterated cholesteryl sulfate (e.g., Cholesteryl Sulfate-d7) is the most commonly used and recommended internal standard.[6][12] It has nearly identical chemical and physical properties to the endogenous compound, ensuring it behaves similarly during sample extraction, derivatization (if applicable), and ionization, thus effectively correcting for matrix effects and variations in sample processing.
Q3: How can I effectively extract cholesteryl sulfate from plasma or serum?
A3: A robust and commonly used method is liquid-liquid extraction (LLE) . A typical procedure involves precipitating proteins with a solvent like acetonitrile (B52724) or methanol, followed by extraction of the supernatant with a non-polar solvent. A mixture of butanol and di-isopropyl ether (40:60 v/v) has been shown to effectively extract lipids, including cholesteryl sulfate, from plasma without protein precipitation.[4] Another common approach is a modified Folch extraction using chloroform and methanol.
Q4: My GC-MS results are showing poor derivatization efficiency. What can I do?
A4: Poor derivatization in GC-MS analysis of sterols is a common issue. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all solvents, reagents, and glassware are anhydrous. The derivatization should be carried out in a tightly sealed vial.[13]
-
Optimize Reaction Conditions: The reaction time and temperature are critical. For silylation with reagents like BSTFA or MSTFA, heating at 60-80°C for 30-60 minutes is typical.[2][13]
-
Use a Catalyst: Adding a small amount of a catalyst like trimethylchlorosilane (TMCS) can improve the efficiency of silylation for sterically hindered hydroxyl groups.[14]
-
Check Reagent Quality: Derivatization reagents degrade over time, especially if not stored properly. Use fresh reagents for optimal results.
Q5: I am observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?
A5: Ion suppression is a major challenge in LC-MS-based quantification from complex biological matrices.
-
Improve Chromatographic Separation: Optimize your LC method to separate cholesteryl sulfate from co-eluting matrix components. A longer gradient or a different column chemistry might be necessary.
-
Enhance Sample Cleanup: Implement a solid-phase extraction (SPE) step after LLE to remove phospholipids (B1166683) and other interfering substances.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in Q2, a deuterated internal standard is essential to compensate for unpredictable ion suppression, as it will be affected similarly to the analyte.[8]
Quantitative Data Summary
The following tables summarize typical concentrations of cholesteryl sulfate found in various human biological samples. These values can serve as a reference for expected physiological ranges.
Table 1: Cholesteryl Sulfate Concentrations in Human Plasma/Serum
| Population | Mean Concentration (µg/dL) | Range (µg/dL) | Reference(s) |
| Healthy Adults | < 350 | - | [15] |
| Healthy Infants (1-3 years) | ~140 (3.8 µmol/L) | 7.4 - 407 (0.2 - 11 µmol/L) | [6] |
| Patients with Diabetes Mellitus Type I | 348 ± 60 | - | [16] |
| Patients with Down's Syndrome | 245 ± 54 | - | [16] |
| Patients with Steroid Sulfatase Deficiency | 3,300 | 2,700 - 4,000 | [15] |
Table 2: Cholesteryl Sulfate Concentrations in Human Red Blood Cell (RBC) Membranes
| Population | Mean Concentration (µg/10¹² RBCs) | Range (µ g/100 mL erythrocytes) | Reference(s) |
| Healthy Controls | 343 ± 57 | < 300 | [15][16] |
| Patients with Diabetes Mellitus Type I | 646 ± 113 | - | [16] |
| Patients with Down's Syndrome | 427 ± 74 | - | [16] |
| Patients with Steroid Sulfatase Deficiency | - | 5,200 - 9,800 | [15] |
Experimental Protocols
Protocol 1: Quantification of Cholesteryl Sulfate in Human Serum by LC-MS/MS
This protocol is adapted from a method for quantifying multiple sulfated steroids, including cholesteryl sulfate.[5][17]
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 300 µL of serum.
-
Add the internal standard (e.g., 10 µL of a 10 µg/mL solution of Cholesteryl Sulfate-d7 in methanol).
-
Vortex briefly to mix.
-
-
Protein Precipitation and Extraction:
-
Add 900 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient starting from a lower percentage of B, ramping up to a high percentage of B to elute CS, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both cholesteryl sulfate and the deuterated internal standard. A characteristic transition for sulfated steroids is the loss of the sulfate group (SO₃), resulting in a neutral loss of 80 Da or the detection of the HSO₄⁻ fragment at m/z 97.[12]
-
Protocol 2: Quantification of Cholesteryl Sulfate in Plasma by GC-MS
This protocol involves hydrolysis and derivatization prior to GC-MS analysis.[2][6]
-
Sample Preparation and Internal Standard Spiking:
-
To 1 mL of plasma in a glass tube, add the internal standard (e.g., deuterated cholesteryl sulfate).
-
-
Extraction:
-
Add 5 mL of n-butanol, vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the upper butanol layer to a new tube.
-
-
Solvolysis (Hydrolysis):
-
Evaporate the butanol extract to dryness under nitrogen.
-
Add 2 mL of acidified ethyl acetate (B1210297) (prepared by bubbling HCl gas through ethyl acetate) to the residue.
-
Incubate at 39°C for 2 hours to cleave the sulfate group.
-
Evaporate the solvent to dryness.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 60°C for 1 hour.
-
-
GC-MS Analysis:
-
GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Program: A temperature gradient suitable for eluting trimethylsilyl-cholesterol.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) of the molecular ions corresponding to the trimethylsilyl (B98337) derivatives of cholesterol and the deuterated internal standard.[6]
-
Visualizations
Caption: LC-MS/MS workflow for cholesteryl sulfate quantification.
Caption: GC-MS workflow for cholesteryl sulfate quantification.
Caption: Troubleshooting logic for low signal issues.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of cholesteryl sulphate by isotope dilution-mass spectrometry for diagnosis of steroid sulphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. agilent.com [agilent.com]
- 11. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Estimation of cholesterol sulphate in blood plasma and in erythrocyte membranes from individuals with Down's syndrome or diabetes mellitus type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cholesteryl Sulfate by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of cholesteryl sulfate (B86663). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for cholesteryl sulfate in negative ion mode LC-MS/MS?
A1: In negative ion mode electrospray ionization (ESI), cholesteryl sulfate typically forms a deprotonated molecule [M-H]⁻ at an m/z of approximately 465.3. Upon collision-induced dissociation (CID), the most characteristic and abundant product ion is the sulfate fragment at m/z 97 (HSO₄⁻).[1][2] Therefore, the multiple reaction monitoring (MRM) transition of 465.3 → 97 is commonly used for quantification. Other fragment ions corresponding to the sulfate group, such as m/z 80 (SO₃⁻), may also be observed.[3]
Q2: What are the most common sources of interference in cholesteryl sulfate analysis?
A2: Interference in cholesteryl sulfate analysis can arise from several sources:
-
Isobaric Interferences: Other sulfated steroids or lipids with the same nominal mass as cholesteryl sulfate can co-elute and interfere with quantification.[1][4] High-resolution mass spectrometry can help distinguish between compounds with very close masses.[5]
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts, other lipids) can co-elute with cholesteryl sulfate and either suppress or enhance its ionization, leading to inaccurate quantification.[6][7][8][9]
-
Contamination: Contaminants from solvents, collection tubes, and other labware can introduce interfering peaks.
Q3: What is the role of an internal standard, and which one should I use?
A3: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and matrix effects.[9] The ideal internal standard is a stable isotope-labeled version of the analyte. For cholesteryl sulfate analysis, deuterium-labeled cholesteryl sulfate (e.g., d7-cholesteryl sulfate) is the recommended internal standard.[1][4]
Q4: How can I improve the chromatographic separation of cholesteryl sulfate from interferences?
A4: Optimizing the liquid chromatography (LC) method is key to separating cholesteryl sulfate from interfering compounds.
-
Column Selection: A C18 column is commonly used for reversed-phase separation of cholesteryl sulfate.[1] For potentially better separation from structurally similar compounds, a phenyl-hexyl or a cholesterol-based stationary phase can be considered, as they offer different selectivity.[8][10]
-
Mobile Phase: A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like ammonium (B1175870) acetate, is typically used.[1] Gradient elution is generally preferred to achieve good separation of a wide range of compounds.
Q5: What are the key validation parameters for a cholesteryl sulfate LC-MS/MS method?
A5: A robust LC-MS/MS method for cholesteryl sulfate should be validated for the following parameters:
-
Linearity: The range of concentrations over which the detector response is proportional to the analyte concentration.[1]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[1]
-
Recovery: The efficiency of the extraction procedure.[11]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.[11]
-
Stability: The stability of cholesteryl sulfate in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of cholesteryl sulfate.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - Ensure the mobile phase pH is appropriate for cholesteryl sulfate. - Consider using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). |
| Column Overload | - Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Solvent | - Ensure the injection solvent is weaker than or matches the initial mobile phase composition. |
| Column Contamination or Void | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
Issue 2: High Background or Unexpected Peaks
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | - Run blank injections between samples. - Optimize the autosampler wash method with a strong solvent. |
| Leaking System | - Check all fittings and connections for leaks. |
| Matrix Interferences | - Improve the sample preparation method to remove more interfering components (see Experimental Protocols). |
Issue 3: Low Signal Intensity or No Peak
| Possible Cause | Troubleshooting Steps |
| Ion Suppression (Matrix Effect) | - Improve sample cleanup (e.g., use a more effective SPE sorbent). - Dilute the sample. - Ensure a suitable internal standard is used. |
| Poor Ionization | - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). - Check for clogs in the ESI needle. |
| Incorrect MRM Transitions or Collision Energy | - Verify the precursor and product ion m/z values. - Optimize the collision energy for the specific instrument. |
| Sample Degradation | - Ensure proper sample storage and handling to maintain the stability of cholesteryl sulfate.[12] |
Issue 4: Inconsistent Retention Time
| Possible Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | - Prepare mobile phases accurately and consistently. - Ensure adequate mobile phase degassing. |
| Fluctuations in Column Temperature | - Use a column oven to maintain a stable temperature. |
| Column Equilibration | - Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Air Bubbles in the Pump | - Purge the pump to remove any air bubbles. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Cholesteryl Sulfate from Human Serum
This protocol is a general guideline and may require optimization for specific applications and matrices.
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Ammonium hydroxide
-
Deuterated cholesteryl sulfate (internal standard)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 300 µL of serum, add the internal standard (e.g., d7-cholesteryl sulfate). Precipitate proteins by adding a suitable solvent like acetonitrile, vortex, and centrifuge.[1]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[1]
-
Sample Loading: Dilute the supernatant from the protein precipitation step with water and load it onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform to remove interfering lipids and other matrix components.[1]
-
Elution: Elute the sulfated steroids, including cholesteryl sulfate, with 4 mL of methanol.[1]
-
Dry-down and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 250 µL) of the initial mobile phase.[1]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Data Presentation: Performance of a Validated LC-MS/MS Method for Sulfated Steroids
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of several sulfated steroids, including cholesteryl sulfate, in human serum.[1]
| Analyte | Linearity (R²) | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| Cholesteryl Sulfate | >0.99 | 95 - 105 | < 10 | < 10 |
| Pregnenolone Sulfate | >0.99 | 90 - 110 | < 15 | < 15 |
| DHEAS | >0.99 | 92 - 108 | < 10 | < 10 |
Visualizations
Experimental Workflow for Cholesteryl Sulfate Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. chromatopak.com [chromatopak.com]
- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of cholesteryl sulphate by isotope dilution-mass spectrometry for diagnosis of steroid sulphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [pharmrxiv.de]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cholesteryl Sulfate Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of cholesteryl sulfate (B86663) from various tissues.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of cholesteryl sulfate, offering step-by-step solutions to improve yield and purity.
Issue 1: Low Yield of Cholesteryl Sulfate
Symptoms:
-
Low signal intensity of cholesteryl sulfate in mass spectrometry analysis.
-
Quantitatively lower amounts of cholesteryl sulfate compared to expected values from literature.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incomplete Tissue Homogenization | Cholesteryl sulfate may be trapped within intact cells or tissue structures if homogenization is not thorough. | For soft tissues like the brain or liver, use a high-speed rotor-stator homogenizer. For tougher tissues such as skin or bone, cryogenic grinding (e.g., with a mortar and pestle in liquid nitrogen) or bead beating is more effective.[1] Ensure no visible tissue fragments remain. |
| Suboptimal Solvent System | Cholesteryl sulfate is a polar lipid, and its extraction efficiency is highly dependent on the solvent system used. Non-polar solvents alone will result in poor recovery. | The Folch method (chloroform:methanol) and acidified Bligh and Dyer methods have been shown to have higher extractability for a broad range of lipids, including less abundant ones like cholesteryl sulfate.[2] For particularly low yields, consider a re-extraction of the tissue pellet. |
| Insufficient Solvent Volume | An inadequate solvent-to-tissue ratio can lead to incomplete extraction. | A solvent-to-tissue ratio of 20:1 (v/w) is recommended for the Folch method to ensure exhaustive extraction, especially in tissues with high lipid content.[3] |
| Sample Degradation | Cholesteryl sulfate can be degraded by endogenous enzymes (sulfatases) if tissues are not handled properly. | Process fresh tissues immediately upon collection. If storage is necessary, flash-freeze the tissue in liquid nitrogen and store at -80°C. Perform all extraction steps on ice to minimize enzymatic activity. |
| Loss During Phase Separation | During the partitioning step of liquid-liquid extraction, cholesteryl sulfate may be partially lost to the aqueous phase if the polarity of the organic phase is not optimal. | Ensure the correct ratios of chloroform (B151607), methanol (B129727), and water are used to achieve proper phase separation. For the Folch method, a final ratio of 8:4:3 (chloroform:methanol:water) is critical. |
Issue 2: Co-extraction of Contaminants
Symptoms:
-
Interference in downstream analysis (e.g., mass spectrometry).
-
Presence of non-lipid components in the final extract.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Contamination from Aqueous Phase | Water-soluble contaminants can be carried over into the organic phase if the phase separation is not clean. | After centrifugation, carefully aspirate the upper aqueous phase without disturbing the interface. A second wash of the organic phase with a synthetic upper phase (prepared with the same solvent ratios) can further remove impurities. |
| Protein Precipitation at Interface | Denatured proteins can form a layer at the interface of the two phases, trapping lipids. | Centrifuge at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to achieve a compact protein disk. When collecting the lower organic phase, carefully insert the pipette through the protein layer to avoid aspirating it. |
| Carryover of Salts | Salts from buffers or the washing solution can contaminate the final extract. | Use a salt solution (e.g., 0.9% NaCl or 0.74% KCl) for the wash step to facilitate phase separation and minimize the carryover of non-lipid contaminants into the organic phase. |
Frequently Asked Questions (FAQs)
Q1: Which solvent system is best for extracting cholesteryl sulfate?
A1: The choice of solvent system significantly impacts the extraction efficiency of less abundant lipids like cholesteryl sulfate.[2] While several methods can be used, the Folch method (chloroform:methanol 2:1) is often considered the most effective for a broad range of lipids, including cholesteryl sulfate.[2] An acidified Bligh and Dyer method has also been shown to improve the recovery of certain polar lipids.
Q2: How can I improve the homogenization of tough tissues like skin?
A2: For fibrous or tough tissues, mechanical disruption is key. Cryogenic grinding of the snap-frozen tissue in liquid nitrogen using a mortar and pestle is highly effective. Alternatively, bead beating with stainless steel or ceramic beads can be employed.
Q3: What is the purpose of the salt wash in the Folch and Bligh & Dyer methods?
A3: The addition of a salt solution (e.g., NaCl or KCl) helps to break the emulsion and create a distinct biphasic system. This facilitates the separation of the lipid-containing organic phase from the aqueous phase, which contains water-soluble contaminants.
Q4: How should I store my tissue samples before extraction to prevent cholesteryl sulfate degradation?
A4: To minimize enzymatic degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Avoid slow thawing, as this can promote enzymatic activity.
Q5: I am observing an emulsion during the phase separation step. How can I resolve this?
A5: Emulsion formation can be resolved by centrifugation at a higher speed or for a longer duration. Adding a small amount of a saturated salt solution can also help to break the emulsion. Ensure that the solvent ratios are correct, as this can also contribute to emulsion formation.
Data Presentation: Comparison of Extraction Solvent Systems
The following table summarizes the relative extraction efficiency of cholesteryl sulfate from human low-density lipoprotein (LDL) using different solvent systems. While this data is not from tissue, it provides a valuable comparison of the solvent systems' efficacy for this specific lipid.
| Extraction Method | Relative Extraction Efficiency (Ion Intensity) | Notes |
| Folch (Chloroform:Methanol 2:1) | High | Generally provides the most effective extraction for a broad range of lipids, including cholesteryl sulfate.[2] |
| Bligh and Dyer | Moderate | A reliable method, though may underestimate lipids in samples with high fat content. |
| Acidified Bligh and Dyer | High | The addition of acid can improve the recovery of acidic lipids. Shows comparable extractability to the Folch method for total lipids.[2] |
| Methanol-tert-Butyl Methyl Ether (MTBE) | Moderate | A less toxic alternative to chloroform-based methods. |
| Hexane:Isopropanol | Low | More suitable for the extraction of non-polar lipids.[2] |
Data is based on the relative ion intensity from LC-MS analysis and should be used for comparative purposes.[4]
Experimental Protocols
Protocol 1: Folch Method for Cholesteryl Sulfate Extraction from Tissues
This protocol is a standard method for the extraction of total lipids, including cholesteryl sulfate, from animal tissues.
Materials:
-
Tissue sample (fresh or frozen at -80°C)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (rotor-stator, bead beater, or mortar and pestle)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 100 mg of tissue and place it in a glass centrifuge tube.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Homogenize the tissue thoroughly until no visible particles remain. For optimal results, perform homogenization on ice.
-
Agitate the homogenate for 15 minutes at room temperature on an orbital shaker.
-
Add 0.4 mL of 0.9% NaCl solution to the tube.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tube at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipid solution under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis.
Protocol 2: Bligh and Dyer Method for Cholesteryl Sulfate Extraction from Tissues
This method is a modification of the Folch method and is also widely used for lipid extraction.
Materials:
-
Tissue sample (fresh or frozen at -80°C)
-
Chloroform
-
Methanol
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 100 mg of tissue and place it in a glass centrifuge tube.
-
Add 0.3 mL of deionized water and 1 mL of methanol to the tube.
-
Homogenize the tissue thoroughly.
-
Add 0.5 mL of chloroform and vortex for 2 minutes.
-
Add another 0.5 mL of chloroform and 0.5 mL of deionized water.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the lower chloroform phase.
-
Dry the extract under nitrogen and reconstitute as needed.
Mandatory Visualizations
Experimental Workflow for Cholesteryl Sulfate Extraction
Caption: A generalized workflow for the extraction of cholesteryl sulfate from tissue samples.
Signaling Pathways Involving Cholesteryl Sulfate
Caption: Cholesteryl sulfate's role in keratinocyte differentiation and T-cell receptor signaling.
References
- 1. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure-A Case Study in Murine Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. researchgate.net [researchgate.net]
How to prepare a stable stock solution of cholesteryl sulfate sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl sulfate (B86663) sodium. Our aim is to facilitate the preparation of stable stock solutions for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a cholesteryl sulfate sodium stock solution?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.[1] A mixture of chloroform (B151607) and methanol (B129727) (1:1) has also been reported to effectively dissolve the compound.[2][3] The choice of solvent may depend on the specific requirements of your experiment and downstream applications.
Q2: How can I improve the dissolution of this compound in the chosen solvent?
A2: To aid dissolution, particularly in DMSO, sonication is recommended.[4][5] It is also good practice to purge the solvent with an inert gas before adding the this compound to minimize oxidation.[1] For some formulations, gentle heating may also help, but it is crucial to ensure the temperature does not degrade the compound.[4][5]
Q3: What are the recommended storage conditions for a this compound stock solution?
A3: For optimal stability, stock solutions should be stored at low temperatures. Storage at -80°C is recommended for long-term stability, with solutions remaining viable for up to a year.[4][5] For shorter-term storage, -20°C is also acceptable for up to one month.[6] It is advisable to store solutions under an inert atmosphere (e.g., nitrogen) and away from moisture.[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use vials.[6]
Q4: How long is the solid form of this compound stable?
A4: When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1]
Troubleshooting Guide
Issue 1: this compound is not dissolving completely.
-
Possible Cause: Insufficient solvent volume or inadequate dissolution technique.
-
Solution:
-
Ensure you are using a recommended solvent such as DMSO or DMF at an appropriate concentration.[1]
-
Try sonicating the solution to facilitate dissolution.[4][5]
-
Gentle warming can be attempted, but monitor the solution closely to prevent degradation.[4][5]
-
For formulations involving multiple solvents, add them sequentially and ensure the solution is clear before adding the next solvent.[4][5]
-
Issue 2: The prepared stock solution appears cloudy or has precipitates after storage.
-
Possible Cause: The concentration of the stock solution may be too high for the storage temperature, leading to precipitation upon cooling.
-
Solution:
-
Prepare a less concentrated stock solution.
-
Before use, allow the vial to warm to room temperature and vortex or sonicate briefly to see if the precipitate redissolves.
-
If precipitation persists, it may be necessary to prepare a fresh stock solution.
-
Issue 3: Inconsistent experimental results using the stock solution.
-
Possible Cause: Degradation of the stock solution due to improper storage or handling.
-
Solution:
-
Ensure the stock solution is stored at the correct temperature (-20°C for short-term, -80°C for long-term) and protected from light and moisture.[4][5][6]
-
Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[6]
-
When preparing the solution, use a solvent that has been purged with an inert gas to prevent oxidation.[1]
-
If degradation is suspected, it is recommended to prepare a fresh stock solution from the solid compound.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 4.89 mg/mL (10.01 mM) | [4][5] |
| Chloroform:Methanol (1:1) | 10 mg/mL | [2][3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| In Solvent | -80°C | Up to 1 year | [4][5] |
| In Solvent | -20°C | Up to 1 month | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Solvent Preparation: Dispense the required volume of high-purity DMSO into a sterile, conical tube. For enhanced stability, purge the DMSO with an inert gas like nitrogen or argon for 5-10 minutes.
-
Weighing: Weigh the desired amount of this compound in a clean, dry container.
-
Dissolution: Add the weighed solid to the prepared DMSO.
-
Mixing: Vortex the solution briefly. For complete dissolution, place the tube in a sonicator bath and sonicate until the solution is clear.[4][5]
-
Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4][5][6]
Visual Guides
Caption: Workflow for preparing a stable stock solution.
Caption: Troubleshooting common stock solution issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 胆甾醇硫酸钠 | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. T5239-1mL | this compound [2864-50-8] Clinisciences [clinisciences.com]
- 5. This compound | Endogenous Metabolite | PKC | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cholesteryl Sulfate Sodium in Experimental Research
Welcome to the technical support center for cholesteryl sulfate (B86663) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store cholesteryl sulfate sodium?
A1: this compound should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for four years or more.[1] For stock solutions in organic solvents like DMSO, it is recommended to store them at -80°C for up to six months or at -20°C for one month, preferably under a nitrogen atmosphere and protected from moisture.[2]
Q2: What is the best way to dissolve this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide.[1] It is also soluble in a mixture of chloroform (B151607) and methanol (B129727) (1:1). For aqueous solutions, it's important to note that its solubility is limited. To prepare a working solution for in vivo studies, a common formulation is 2% DMSO, 50% PEG300, 5% Tween-80, and 43% saline.[3][4] When preparing solutions, sonication may be recommended to aid dissolution.[3][4] It is advisable to prepare working solutions immediately before use.[3]
Q3: What are the known biological roles of this compound?
A3: Cholesteryl sulfate is a crucial component of cell membranes, where it plays a role in stabilizing the membrane structure.[5][6] It is involved in various physiological processes, including protecting erythrocytes from osmotic lysis, regulating sperm capacitation, and supporting platelet adhesion.[2][5] It also acts as a regulatory molecule, influencing the activity of serine proteases and certain protein kinase C (PKC) isoforms, and is involved in keratinocyte differentiation.[2][4][5]
Q4: Can this compound form micelles?
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium, a precipitate forms.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Aqueous Solubility | Cholesteryl sulfate has limited solubility in aqueous solutions. The final concentration in your aqueous medium may be too high. |
| * Recommendation: Decrease the final concentration of this compound. Perform a solubility test with your specific buffer or medium to determine the maximum soluble concentration. | |
| Solvent Shock | Rapidly adding the organic stock solution to the aqueous medium can cause the compound to crash out of solution. |
| * Recommendation: Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and even dispersion. Warming the aqueous medium slightly (e.g., to 37°C) may also help. | |
| Interaction with Media Components | Components in complex media, such as proteins or salts, can interact with cholesteryl sulfate and reduce its solubility. |
| * Recommendation: If possible, test the solubility in a simpler buffer (e.g., PBS) first. Consider using a serum-free medium for initial experiments or reducing the serum concentration. | |
| Use of a Carrier | For in vivo or some in vitro applications, a carrier molecule may be necessary to maintain solubility. |
| * Recommendation: Consider formulating cholesteryl sulfate with carriers like cyclodextrins or incorporating it into liposomes.[6] |
Issue 2: Inconsistent or Non-reproducible Experimental Results
Problem: Experiencing high variability between experiments when treating cells or performing assays with this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Batch-to-Batch Variability | The purity and quality of this compound can vary between batches and suppliers. |
| * Recommendation: Purchase from a reputable supplier that provides a certificate of analysis with purity data (e.g., ≥98% by TLC). If possible, purchase a larger single lot for a series of experiments. | |
| Degradation of Stock Solution | Improper storage of the stock solution can lead to degradation over time. |
| * Recommendation: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use.[2] | |
| Aggregation State | Cholesteryl sulfate can form aggregates or micelles in solution, which can affect its biological activity. The degree of aggregation may vary depending on concentration and solution conditions. |
| * Recommendation: Prepare fresh dilutions for each experiment. Briefly sonicate the diluted solution before adding it to your experimental system to help disperse any aggregates. | |
| Interaction with Plastics | Lipophilic compounds can adhere to plastic surfaces of labware, reducing the effective concentration. |
| * Recommendation: Use low-retention plasticware or glass vials where appropriate. Pre-rinsing pipette tips with the solution before dispensing can also help. |
Issue 3: Difficulties in the Analytical Quantification by Mass Spectrometry
Problem: Encountering issues with signal suppression, adduct formation, or poor sensitivity when analyzing this compound using LC-MS/MS.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression | Co-eluting matrix components from biological samples can suppress the ionization of cholesteryl sulfate. This is a common issue in ESI-MS.[9] |
| * Recommendation: Optimize the chromatographic separation to ensure cholesteryl sulfate elutes in a region with minimal matrix interference. A thorough sample cleanup, such as solid-phase extraction (SPE), is highly recommended. Using a stable isotope-labeled internal standard is crucial to correct for matrix effects.[10] | |
| Adduct Formation | In mass spectrometry, cholesteryl sulfate can form adducts with various ions present in the mobile phase or sample matrix (e.g., sodium, potassium).[9][11] This can split the signal between multiple m/z values, reducing sensitivity for the primary ion. |
| * Recommendation: Optimize the mobile phase composition. The addition of a small amount of a competing salt (e.g., ammonium (B1175870) formate) can sometimes help to promote the formation of a single, desired adduct.[11] Monitor multiple potential adducts during method development to identify the most stable and abundant one for quantification. | |
| Poor Fragmentation | Achieving consistent and informative fragmentation for MS/MS analysis can be challenging. |
| * Recommendation: Optimize the collision energy to obtain a stable and intense fragment ion. The sulfate group can be a characteristic neutral loss. | |
| Sample Preparation Artifacts | For GC-MS analysis, the required deconjugation (cleavage of the sulfate group) and derivatization steps can be inefficient or introduce variability.[12] |
| * Recommendation: LC-MS/MS is generally preferred for the analysis of intact sulfated steroids to avoid these complex sample preparation steps.[12][13] If GC-MS must be used, carefully validate the enzymatic or chemical cleavage protocol.[12] |
Experimental Protocols & Data
Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL (~20.46 mM) | [1] |
| Dimethylformamide | ~20 mg/mL | [1] |
| Chloroform:Methanol (1:1) | 10 mg/mL | |
| In Vivo Formulation | 2.5 mg/mL (5.12 mM) | [3][4] |
Protocol: Preparation of this compound Working Solution for Cell Culture
-
Prepare a Stock Solution: Dissolve this compound in sterile DMSO to a concentration of 10 mM. Sonicate briefly if necessary to ensure complete dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -80°C.
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Warm your cell culture medium or desired aqueous buffer to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your final desired concentration. Add the stock solution dropwise while gently vortexing the medium to prevent precipitation.
-
Important: The final concentration of DMSO in the cell culture should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Application: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions.
Protocol: Lipid Extraction for Mass Spectrometry Analysis
This protocol is adapted from the Bligh and Dyer method, commonly used for total lipid extraction from cells.[10]
-
Cell Harvesting: Harvest cultured cells and wash them with ice-cold PBS to remove any residual medium.
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled cholesteryl sulfate, to the cell pellet. This is critical for accurate quantification.[10]
-
Initial Extraction: Add a 1:2 (v/v) mixture of chloroform:methanol to the cell pellet. Vortex vigorously for 10 minutes to disrupt the cells and solubilize lipids.
-
Phase Separation:
-
Add 1 part chloroform to the mixture and vortex again.
-
Add 1 part water to the mixture and vortex for the final time.
-
Centrifuge the sample to separate the aqueous and organic phases.
-
-
Collection of Lipid Phase: Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Re-extraction (Optional but Recommended): Add another portion of chloroform to the remaining upper aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.
-
Drying and Reconstitution: Evaporate the pooled organic solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., methanol or isopropanol).[10]
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T5239-1mL | this compound [2864-50-8] Clinisciences [clinisciences.com]
- 4. This compound | Endogenous Metabolite | PKC | TargetMol [targetmol.com]
- 5. Cholesterol sulfate in human physiology: what's it all about? | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. nanoscience.com [nanoscience.com]
- 9. gtfch.org [gtfch.org]
- 10. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Cholesteryl Sulfate Sodium
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the purity of synthetic cholesteryl sulfate (B86663) sodium (SCS). It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What is cholesteryl sulfate sodium, and what is its primary role in research?
A1: this compound is the sodium salt of cholesterol sulfate, a sulfated form of cholesterol. It is an endogenous molecule found in various tissues and cell membranes.[1][2] In research, it is used to study its diverse physiological roles, which include stabilizing cell membranes, influencing lipid metabolism, serving as a substrate for steroid synthesis, and regulating cell signaling pathways involved in keratinocyte differentiation.[3][4][5][6]
Q2: What are the common impurities that can be found in synthetic this compound?
A2: Impurities in synthetic SCS can arise from several sources, including the starting materials, side reactions, or degradation.[7] Common impurities may include:
-
Unreacted Cholesterol: The primary starting material for the synthesis.
-
Oxidation Products: Such as 7-ketocholesterol (B24107) or hydroxycholesterols, which can form during synthesis or storage.[]
-
Isomeric Byproducts: Stereoisomers or regioisomers formed during the sulfation reaction.[7]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dimethylformamide, methanol).[7][9]
-
Inorganic Salts: Byproducts from reagents and buffers used in the purification process.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability and prevent degradation, this compound should be stored as a crystalline solid at -20°C.[5] Under these conditions, it can be stable for at least four years.[5] Stock solutions, typically prepared in organic solvents like DMSO, should be stored at -80°C for up to a year.[10] It is advisable to store the compound under an inert gas like nitrogen and away from moisture.[11]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with solubilities of approximately 10 mg/mL and 20 mg/mL, respectively.[5] For creating clear solutions, sonication may be recommended.[10] It can also be dissolved in a chloroform-methanol (1:1) mixture at 10 mg/mL.[12] Due to the charged sulfate group and sodium counter-ion, it has enhanced aqueous solubility compared to cholesterol.[13]
Purity Assessment & Troubleshooting Guide
Issues with experimental reproducibility can often be traced back to impure reagents. This section provides a guide to assessing the purity of your SCS sample and troubleshooting common problems.
Workflow for Purity Verification
A systematic approach is crucial for verifying the purity of a new or stored batch of this compound. The following workflow outlines the recommended steps.
Caption: General workflow for verifying the purity of SCS.
Troubleshooting Common Purity Issues
This decision tree helps diagnose potential purity problems based on analytical results.
Caption: Decision tree for troubleshooting SCS purity issues.
| Issue | Possible Cause | Recommended Action |
| Multiple spots on TLC plate | Presence of unreacted cholesterol (less polar) or more polar degradation products. | Compare the Rf values to a cholesterol standard. A spot with a higher Rf is likely cholesterol. More polar impurities will have a lower Rf. Consider re-purification if impurity spots are significant. |
| Unexpected peaks in HPLC chromatogram | Contamination with structurally similar compounds, isomers, or degradation products. | Calculate the area percentage of the main peak to estimate purity. If purity is below acceptable limits (e.g., >95%), re-purification by preparative HPLC or recrystallization may be necessary. |
| Incorrect mass-to-charge (m/z) ratio in Mass Spectrometry | The sample may be degraded, be the wrong compound, or have formed adducts with salts/solvents. | Verify the expected m/z for the sodium salt (C₂₇H₄₅NaO₄S, MW: 488.7) and the free acid form.[12] Check for common adducts (e.g., +Na, +K). |
| Poor solubility in recommended solvents | The material may be impure or degraded. High levels of inorganic salts can reduce solubility in organic solvents. | Test solubility in alternative recommended solvents (DMSO, DMF). If solubility issues persist, it is a strong indicator of impurity. |
| Inconsistent experimental results | Purity may vary between batches, or the compound may have degraded during storage. | Re-verify the purity of the specific batch being used with a quick TLC or HPLC run before critical experiments. Ensure storage conditions have been properly maintained.[5] |
Key Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This method provides a rapid, qualitative assessment of purity by separating SCS from less polar impurities like cholesterol.
-
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile Phase (Solvent System): Chloroform / Methanol / Acetic Acid (e.g., 85:15:1 v/v/v). The exact ratio may need optimization.
-
Visualization Reagent: P-anisaldehyde stain or phosphomolybdic acid stain, followed by heating.
-
-
Procedure:
-
Dissolve a small amount of SCS (approx. 1 mg/mL) in a suitable solvent (e.g., chloroform:methanol 1:1).
-
Spot a small amount onto the TLC plate baseline, alongside a cholesterol standard if available.
-
Place the plate in the developing chamber pre-saturated with the mobile phase.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Spray or dip the plate in the visualization reagent and heat gently with a heat gun until spots appear.
-
-
Expected Results:
-
Pure this compound will appear as a single spot. Its polarity will cause it to have a lower Retention Factor (Rf) than cholesterol.
-
Unreacted cholesterol will appear as a separate spot with a higher Rf value (closer to the solvent front).
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the purity of the SCS sample.
| Parameter | Recommendation |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution. Example: Acetonitrile and Water with a modifier like 0.1% Formic Acid. The exact ratio depends on the column and system. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at low wavelength (e.g., 205-210 nm) or Evaporative Light Scattering Detector (ELSD) for better sensitivity as SCS lacks a strong chromophore. |
| Injection Volume | 10-20 µL |
| Sample Prep | Dissolve sample in mobile phase or a compatible solvent (e.g., Methanol) at ~1 mg/mL. |
-
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare the SCS sample and inject it into the system.
-
Run the analysis and record the chromatogram.
-
Integrate the peak areas. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
-
Expected Results: A pure sample should yield a single major peak at a consistent retention time. The presence of other peaks indicates impurities.[]
Biological Context: Role in Cholesterol Homeostasis
Cholesteryl sulfate is not just an inert molecule; it is an active regulator of cellular cholesterol levels.[14] Understanding this pathway is critical for researchers investigating its effects. CS modulates cholesterol homeostasis by inhibiting both cholesterol synthesis and uptake.[14]
Caption: CS negatively regulates cholesterol synthesis and uptake.[14]
References
- 1. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cholesterol sulfate in human physiology: what's it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. m.youtube.com [m.youtube.com]
- 9. Cholesterol sulfate synthesis - chemicalbook [chemicalbook.com]
- 10. T5239-1mL | this compound [2864-50-8] Clinisciences [clinisciences.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sodium cholesteryl sulfate 2864-50-8 [sigmaaldrich.com]
- 13. CAS 2864-50-8: this compound salt [cymitquimica.com]
- 14. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Cholesteryl Sulfate in Red Blood Cell Membranes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately measuring cholesteryl sulfate (B86663) (CS) levels in red blood cell (RBC) membranes. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to measure cholesteryl sulfate in red blood cell membranes?
A1: Cholesteryl sulfate is a crucial component of cell membranes, playing a significant role in membrane stabilization. For instance, it helps protect erythrocytes from osmotic lysis.[1] Altered levels of CS in RBC membranes have been associated with pathological conditions such as diabetes and Down's syndrome, suggesting its potential as a biomarker.[2]
Q2: What are the primary methods for quantifying cholesteryl sulfate in RBC membranes?
A2: The main analytical techniques include High-Performance Thin-Layer Chromatography (HPTLC) with densitometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] HPTLC is a cost-effective method suitable for relative quantification, while LC-MS/MS offers higher sensitivity and specificity for absolute quantification.
Q3: What are the critical initial steps before cholesteryl sulfate extraction?
A3: Proper sample handling is crucial. This includes the correct collection of whole blood in anticoagulant-containing tubes, isolation of red blood cells through centrifugation, and washing the RBC pellet to remove plasma and other interfering substances.
Q4: Can I use a general lipid extraction method for cholesteryl sulfate?
A4: While general lipid extraction methods like the Folch or Bligh and Dyer techniques can be adapted, specific modifications may be necessary to ensure the efficient extraction of the more polar cholesteryl sulfate. A one-step extraction using isopropanol (B130326) has also been reported for RBC lipids.[4]
Q5: How can I improve the ionization of cholesteryl sulfate for LC-MS/MS analysis?
A5: Cholesteryl sulfate and other sulfated steroids ionize well in negative electrospray ionization (ESI) mode. The sulfate group readily loses a proton to form a negatively charged ion, which can be detected with high sensitivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cholesteryl Sulfate Yield | Incomplete lysis of red blood cells. | Ensure complete hemolysis by using a hypotonic buffer and verifying lysis visually or microscopically. |
| Inefficient extraction from the membrane. | Optimize the solvent system for lipid extraction. A mixture of chloroform (B151607) and methanol (B129727) is commonly used. Ensure thorough mixing and sufficient extraction time. | |
| Degradation of cholesteryl sulfate. | Avoid prolonged exposure to high temperatures and acidic or basic conditions during sample preparation. Store samples at -80°C. | |
| High Variability Between Replicates | Inconsistent sample volume or cell count. | Accurately determine the red blood cell count or packed cell volume to normalize the results. |
| Pipetting errors with viscous organic solvents. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of organic solvents. | |
| Incomplete removal of interfering substances. | Ensure the RBC pellet is washed sufficiently to remove plasma proteins and other contaminants. | |
| Poor Chromatographic Peak Shape (LC-MS/MS) | Inappropriate column chemistry. | Use a C18 reversed-phase column suitable for lipid analysis. |
| Suboptimal mobile phase composition. | Optimize the gradient of the mobile phase (e.g., water and methanol/acetonitrile with a suitable additive like ammonium (B1175870) formate) to improve peak shape. | |
| Matrix effects from co-eluting lipids. | Perform a solid-phase extraction (SPE) clean-up step after the initial lipid extraction to remove interfering compounds. | |
| No or Low Signal in Mass Spectrometer | Incorrect MS settings. | Ensure the mass spectrometer is in negative ionization mode and that the correct precursor and product ions for cholesteryl sulfate are being monitored. |
| Ion suppression from the sample matrix. | Dilute the sample extract or use an internal standard to correct for ion suppression. |
Quantitative Data Summary
The following table summarizes reported cholesteryl sulfate concentrations in red blood cell membranes from healthy controls and individuals with specific pathological conditions.
| Group | Number of Subjects (n) | Mean Cholesteryl Sulfate Concentration (µg/10¹² RBCs) | Standard Deviation (SD) | Reference |
| Healthy Controls | 16 | 343 | 57 | [2] |
| Diabetes Mellitus Type I | 15 | 646 | 113 | [2] |
| Down's Syndrome | 12 | 427 | 74 | [2] |
Experimental Protocols
Preparation of Red Blood Cell Membranes (Ghosts)
-
Blood Collection and RBC Isolation : Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma and buffy coat from red blood cells.
-
Washing : Carefully aspirate and discard the plasma and buffy coat. Wash the remaining RBC pellet three times with a 5-fold volume of cold phosphate-buffered saline (PBS), centrifuging at 2,500 x g for 10 minutes after each wash.
-
Hemolysis : Lyse the washed RBCs by adding a 10-fold volume of a hypotonic buffer (e.g., 5 mM phosphate (B84403) buffer, pH 7.4) and incubate on ice for 30 minutes.
-
Membrane Pellet Collection : Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C. The supernatant (hemoglobin) is discarded.
-
Membrane Washing : Wash the pelleted RBC membranes (ghosts) multiple times with the hypotonic buffer until the supernatant is clear and colorless.
-
Storage : Resuspend the final membrane pellet in a small volume of buffer and store at -80°C until lipid extraction.
Lipid Extraction
-
Solvent Preparation : Prepare a chloroform:methanol solution in a 2:1 (v/v) ratio.
-
Extraction : Add 20 volumes of the chloroform:methanol solution to the thawed RBC membrane suspension.
-
Vortexing : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.
-
Phase Separation : Add 0.2 volumes of 0.9% NaCl solution and vortex for another minute. Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Lipid Collection : Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying : Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution : Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for subsequent analysis.
Quantification by HPTLC-Densitometry
-
Sample Application : Spot the reconstituted lipid extracts onto an HPTLC plate (e.g., silica (B1680970) gel 60).
-
Chromatographic Development : Develop the plate in a chromatography tank containing a solvent system of chloroform:methanol:acetic acid:water (50:20:7:3, v/v/v/v).
-
Visualization : After development, dry the plate and visualize the lipid spots by staining with a suitable reagent (e.g., 10% copper sulfate in 8% phosphoric acid) followed by heating.
-
Densitometric Analysis : Quantify the cholesteryl sulfate spots by scanning the plate with a densitometer at a specific wavelength (e.g., 370 nm). Compare the peak areas of the samples to those of a known concentration of a cholesteryl sulfate standard.
Quantification by LC-MS/MS
-
Chromatographic Separation :
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient : A linear gradient from 60% to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Negative Electrospray Ionization (ESI-).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
Precursor Ion : m/z 465.3.
-
Product Ion : m/z 97.0 (for the sulfate fragment).
-
Quantification : Use a calibration curve prepared with a cholesteryl sulfate standard. An internal standard (e.g., deuterated cholesteryl sulfate) should be used to correct for matrix effects and variations in instrument response.
-
Visualizations
References
- 1. Cholesterol sulfate in human physiology: what's it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of cholesterol sulphate in blood plasma and in erythrocyte membranes from individuals with Down's syndrome or diabetes mellitus type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step extraction of human erythrocyte lipids allowing rapid determination of fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cholesteryl Sulfate vs. Cholesterol: A Comparative Analysis of Their Influence on Membrane Fluidity
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the effects of cholesteryl sulfate (B86663) (CS) and cholesterol (Chol) on the fluidity of cellular membranes. The following sections present a synthesis of experimental data, detailed methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
The structural and functional integrity of cellular membranes is critically dependent on their lipid composition. Cholesterol is a well-established regulator of membrane fluidity, known to modulate the physical state of the lipid bilayer. Its sulfated derivative, cholesteryl sulfate, also plays a significant role in membrane biology, yet its effects on membrane dynamics differ substantially from those of its non-sulfated counterpart. Understanding these differences is crucial for elucidating the physiological roles of these sterols and for the development of therapeutic agents that target membrane-associated processes.
Comparative Effects on Membrane Properties
Cholesteryl sulfate and cholesterol exhibit distinct effects on the biophysical properties of lipid membranes. While both molecules insert into the lipid bilayer, the presence of the bulky, charged sulfate group in CS alters its orientation and interaction with neighboring lipids, leading to different outcomes in membrane order and fluidity.
At elevated temperatures, 30 mol% of cholesteryl sulfate has been shown to order dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes to a similar extent as 15 mol% of cholesterol. However, at lower temperatures, CS induces significantly more disorder than cholesterol.[1] This suggests a temperature-dependent differential effect on membrane packing.
One of the most striking differences is the impact on membrane hydration. DMPC lamellae containing CS can trap a significantly larger amount of water, with a lamellar repeat distance of 147 ± 4 Å, compared to 64 ± 2 Å for membranes with cholesterol.[1] This increased hydration is attributed to the binding of approximately 12 more water molecules per CS molecule at the membrane interface compared to cholesterol.[1]
In cholesterol-poor membrane models, increasing concentrations of CS (up to 10 mol%) lead to a slight increase in fluorescence anisotropy, indicating a decrease in membrane fluidity.[2][3] Conversely, in cholesterol-rich systems, the effect of CS on anisotropy is negligible.[2][3] Furthermore, studies on stratum corneum lipid models have demonstrated that a higher CS to cholesterol ratio leads to a fluidization of the sterol fraction within the membrane.[4] The proportion of fluid cholesterol was observed to increase from 7% in the absence of CS to 54% when the CS concentration was 16.6 mol%.[4]
Differential scanning calorimetry (DSC) studies have revealed that CS has a more pronounced effect on the phase transition of various phospholipids (B1166683) compared to cholesterol. It tends to decrease the main phase transition temperature and broaden the transition peak to a greater extent.[5]
Quantitative Data Summary
The following table summarizes the key quantitative differences observed in the effects of cholesteryl sulfate and cholesterol on membrane properties based on experimental data.
| Parameter | Cholesteryl Sulfate (CS) | Cholesterol (Chol) | Lipid System | Reference |
| Membrane Ordering (at high temp.) | 30 mol% CS ≈ 15 mol% Chol | - | DMPC | [1] |
| Membrane Ordering (at low temp.) | Induces more disorder | - | DMPC | [1] |
| Lamellar Repeat Distance | 147 ± 4 Å | 64 ± 2 Å | DMPC | [1] |
| Water Molecules Bound per Sterol | ~12 more than Chol | - | DMPC | [1] |
| Phase Transition Temperature (Tm) | Greater decrease and broadening | Lesser effect | DPPC, 18:0,18:1 PC, 18:0,22:6 PC | [5] |
| Fluorescence Anisotropy (Chol-poor) | Slight increase with 10 mol% CS | - | PLPC/Chol (95:5) | [2][3] |
| Fluid Sterol Fraction | 54% fluid Chol at 16.6 mol% CS | 7% fluid Chol | Stratum Corneum Model | [4] |
Experimental Methodologies
The data presented in this guide are derived from a range of biophysical techniques. Below are detailed protocols for some of the key experiments cited.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique to probe the structure and dynamics of lipids in membranes.
-
Objective: To determine the ordering of lipid acyl chains and the orientation of sterol molecules within the membrane.
-
Protocol:
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) of the desired lipid composition (e.g., DMPC with either cholesterol or cholesteryl sulfate) with specifically deuterated lipids. Hydrate the lipid film with deuterium-depleted water or buffer.
-
NMR Spectroscopy: Acquire 2H-NMR spectra at various temperatures. The quadrupolar splitting in the spectra of the deuterated lipid chains provides a measure of the segmental order parameter (SCD), which reflects the motional freedom of the acyl chains.
-
Data Analysis: Analyze the changes in the quadrupolar splitting to compare the ordering effects of cholesterol and cholesteryl sulfate.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, providing information about phase transitions.
-
Objective: To determine the main phase transition temperature (Tm) and the cooperativity of the transition in lipid membranes.
-
Protocol:
-
Sample Preparation: Prepare MLVs of the desired lipid composition.
-
DSC Measurement: Place a known amount of the liposome (B1194612) suspension in an aluminum DSC pan. Scan the sample over a defined temperature range, typically including the expected phase transition.
-
Data Analysis: The temperature at which the peak of the endotherm occurs is the Tm. The width of the peak provides information about the cooperativity of the transition. Compare the thermograms of liposomes containing cholesterol versus cholesteryl sulfate.
-
Fluorescence Anisotropy
This technique measures the rotational diffusion of a fluorescent probe embedded in the membrane, which is related to the local viscosity or fluidity.
-
Objective: To assess membrane fluidity by measuring the rotational mobility of a fluorescent probe.
-
Protocol:
-
Liposome Preparation and Labeling: Prepare large unilamellar vesicles (LUVs) by the extrusion method. Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or trimethylamino-DPH (TMA-DPH), into the liposomes.
-
Fluorescence Measurement: Excite the sample with vertically polarized light and measure the intensity of the emitted light through polarizers oriented parallel (I∥) and perpendicular (I⊥) to the excitation polarizer.
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is a correction factor. Higher anisotropy values correspond to lower membrane fluidity.
-
Visualizing the Comparison: Molecular Interactions and Experimental Workflow
To better understand the distinct actions of these two sterols and the methods used to study them, the following diagrams are provided.
Caption: Molecular interactions of Cholesterol vs. Cholesteryl Sulfate.
The diagram above illustrates the key structural differences and their resulting interactions within the lipid bilayer. Cholesterol's smaller hydroxyl group allows for deeper penetration and a stronger ordering effect on the phospholipid acyl chains. In contrast, the larger, charged sulfate group of cholesteryl sulfate positions it more towards the aqueous interface, leading to increased hydration and a more complex influence on membrane fluidity that can include disordering effects and the induction of lateral phase separations.[5]
Caption: Workflow for membrane fluidity analysis.
This workflow outlines the typical steps involved in experimentally comparing the effects of cholesterol and cholesteryl sulfate on membrane fluidity using techniques such as fluorescence spectroscopy. The process begins with the preparation of model membranes (liposomes), followed by the incorporation of the sterols and a fluorescent probe. Subsequent biophysical measurements and data analysis allow for a direct comparison of their effects.
References
- 1. Comparative effects of cholesterol and cholesterol sulfate on hydration and ordering of dimyristoylphosphatidylcholine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models [mdpi.com]
- 4. Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol versus cholesterol sulfate: effects on properties of phospholipid bilayers containing docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholesteryl Sulfate and DHEA Sulfate in Steroidogenesis
In the intricate cascade of steroidogenesis, the biosynthesis of steroid hormones from cholesterol, two sulfated steroids, cholesteryl sulfate (B86663) (CS) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), play distinct and contrasting roles. While DHEAS primarily serves as a crucial precursor for sex hormones, cholesteryl sulfate is emerging as a significant modulator, often acting as an inhibitor, of the initial steps of steroid synthesis. This guide provides an objective comparison of their performance in steroidogenesis, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Introduction to Cholesteryl Sulfate and DHEA Sulfate
Cholesteryl sulfate (CS) is the sulfate ester of cholesterol and is found in various mammalian tissues. It is synthesized from cholesterol by the action of sulfotransferase enzymes, notably SULT2B1b.[1][2] While it can be a precursor for other sulfated steroids, its primary role in steroidogenesis appears to be regulatory.[3]
Dehydroepiandrosterone sulfate (DHEAS) is the most abundant circulating steroid hormone in humans, produced predominantly by the adrenal cortex.[4] It is the sulfated form of dehydroepiandrosterone (DHEA) and functions as a large reservoir that can be converted back to DHEA in peripheral tissues.[4] DHEA is a key intermediate in the biosynthesis of androgens and estrogens.[5]
Comparative Effects on Steroidogenesis
Experimental evidence highlights the opposing effects of cholesteryl sulfate and DHEA sulfate on the initial, rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone (B344588) by the enzyme cytochrome P450 side-chain cleavage enzyme (CYP11A1), also known as P450scc, which is located in the inner mitochondrial membrane.
Cholesteryl Sulfate: An Inhibitor of Steroidogenesis
Cholesteryl sulfate has been identified as a naturally occurring inhibitor of steroidogenesis.[6] Its inhibitory action is primarily targeted at the transport of cholesterol into the mitochondria, a critical step for steroid synthesis.
Key Experimental Findings:
-
Inhibition of Pregnenolone Production: In human adrenocortical carcinoma H295R cells, the addition of cholesteryl sulfate at concentrations of 50 µg/mL and above significantly decreased the production of pregnenolone, the precursor for all steroid hormones.[7][8]
-
Reduction of StAR Protein Levels: The mechanism for this inhibition involves the reduction of Steroidogenic Acute Regulatory (StAR) protein. StAR protein is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane, where CYP11A1 resides.[7][8][9] Western blot analysis has shown a decrease in StAR protein levels in H295R cells treated with 50 µg/mL of cholesteryl sulfate.[7][8]
-
Downregulation of StAR Gene Expression: The reduction in StAR protein is a consequence of decreased gene expression. Both StAR mRNA levels and promoter activity were found to be diminished in the presence of cholesteryl sulfate.[7][8]
DHEA Sulfate: A Stimulator of the First Steroidogenic Step
In contrast to cholesteryl sulfate, DHEAS has been shown to enhance the initial step of steroidogenesis. This stimulatory effect is attributed to its direct influence on the catalytic efficiency of the CYP11A1 enzyme system.
Key Experimental Findings:
-
Increased Pregnenolone Formation: In a reconstituted in vitro system containing purified CYP11A1, adrenodoxin (B1173346), and adrenodoxin reductase, DHEAS increased the formation of pregnenolone by 26% compared to the control. DHEA, the non-sulfated form, showed no significant effect, highlighting the importance of the sulfate group.[10][11]
-
Enhanced Catalytic Efficiency of CYP11A1: Kinetic experiments revealed that DHEAS increases the catalytic efficiency of CYP11A1 by 75%. This is achieved through a lower Michaelis constant (Km) and a higher maximum reaction rate (kcat).[10][11][12]
-
Improved Substrate and Redox Partner Binding: DHEAS was found to increase the binding affinity of cholesterol to CYP11A1. It also strengthened the interaction between CYP11A1 and its electron transfer partner, adrenodoxin, which is crucial for the enzyme's function.[10][11]
Data Presentation
Table 1: Comparative Effects on Pregnenolone Production
| Compound | Model System | Concentration | Effect on Pregnenolone Production | Reference |
| Cholesteryl Sulfate | Human H295R Cells | ≥ 50 µg/mL | Significant Decrease | [7][8] |
| DHEA Sulfate | Reconstituted in vitro system (CYP11A1) | 75 µM | 26% Increase | [10][11] |
Table 2: Mechanistic Comparison of Cholesteryl Sulfate and DHEA Sulfate
| Feature | Cholesteryl Sulfate | DHEA Sulfate | Reference |
| Primary Target | StAR Protein (Cholesterol Transport) | CYP11A1 Enzyme | [7][8][10][11] |
| Effect on StAR Protein | Decreases protein levels and gene expression | Not reported | [7][8] |
| Effect on CYP11A1 | Indirect inhibition (reduced substrate availability) | Increases catalytic efficiency | [6][10][11] |
| Binding Affinity | Not directly affecting CYP11A1 substrate binding | Increases cholesterol binding affinity to CYP11A1 | [6][10] |
| Redox Partner Interaction | Not reported | Enforces interaction with adrenodoxin | [10] |
Experimental Protocols
H295R Cell Steroidogenesis Assay (for Cholesteryl Sulfate)
This protocol is based on studies investigating the inhibitory effects of cholesteryl sulfate.[7][8]
-
Cell Culture: Human adrenocortical carcinoma H295R cells are cultured in a suitable medium supplemented with fetal bovine serum.
-
Treatment: Cells are treated with varying concentrations of cholesteryl sulfate (e.g., 0, 10, 25, 50, 100 µg/mL) for a specified period (e.g., 48 hours).
-
Pregnenolone Measurement: The concentration of pregnenolone in the culture medium is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[1][2][13][14]
-
StAR Protein Analysis (Western Blot):
-
Cell lysates are prepared and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for StAR protein, followed by a secondary antibody.
-
Protein bands are visualized and quantified.
-
-
StAR mRNA Analysis (RT-PCR):
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR is carried out using primers specific for the StAR gene to measure mRNA levels.
-
In Vitro Reconstituted CYP11A1 Assay (for DHEA Sulfate)
This protocol is based on studies examining the stimulatory effects of DHEA sulfate.[10][11]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified CYP11A1, adrenodoxin, and adrenodoxin reductase in a suitable buffer.
-
Treatment: DHEA sulfate (e.g., 75 µM) is added to the reaction mixture. A control group without DHEA sulfate is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, cholesterol, and the cofactor, NADPH.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Product Measurement: The formation of pregnenolone is measured. This can involve stopping the reaction, extracting the steroids, and quantifying pregnenolone using high-performance liquid chromatography (HPLC).
-
Kinetic Analysis: To determine kinetic parameters (Km and kcat), the assay is performed with varying concentrations of cholesterol in the presence and absence of DHEA sulfate.
-
Binding Affinity Studies (e.g., Surface Plasmon Resonance): The binding affinity between CYP11A1 and cholesterol, and between CYP11A1 and adrenodoxin, is measured in the presence and absence of DHEA sulfate to assess its impact on these interactions.
Visualization of Pathways and Mechanisms
Caption: Overview of the initial steps in steroidogenesis.
Caption: Contrasting mechanisms of Cholesteryl Sulfate and DHEA Sulfate.
Caption: Simplified experimental workflows.
Conclusion
Cholesteryl sulfate and DHEA sulfate exhibit opposing actions in the regulation of steroidogenesis. Cholesteryl sulfate acts as an inhibitor by downregulating the expression of StAR protein, thereby limiting the availability of cholesterol to the steroidogenic machinery. In contrast, DHEA sulfate functions as a stimulator, directly enhancing the catalytic activity of the rate-limiting enzyme, CYP11A1. This dual control mechanism, where one sulfated steroid acts as a brake and another as an accelerator, suggests a sophisticated level of regulation in maintaining steroid hormone homeostasis. For researchers in drug development, understanding these distinct roles is critical for designing therapeutic interventions that can selectively modulate steroid production by targeting these specific pathways.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. 2.8. Steroid Hormone Secretion [bio-protocol.org]
- 3. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.accessmedlab.com [blog.accessmedlab.com]
- 5. Dehydroepiandrosterone (DHEA) and Its Sulfate (DHEA-S) in Mammalian Reproduction: Known Roles and Novel Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol sulfate is a naturally occurring inhibitor of steroidogenesis in isolated rat adrenal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Cholesterol sulphate affects production of steroid hormones by reducing steroidogenic acute regulatory protein level in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol signaling in single cells: lessons from STAR and sm-FISH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dehydroepiandrosterone Sulfate (DHEAS) Stimulates the First Step in the Biosynthesis of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dehydroepiandrosterone Sulfate (DHEAS) Stimulates the First Step in the Biosynthesis of Steroid Hormones | PLOS One [journals.plos.org]
- 12. journals.plos.org [journals.plos.org]
- 13. academic.oup.com [academic.oup.com]
- 14. search.lib.asu.edu [search.lib.asu.edu]
Validating the Inhibitory Role of Cholesteryl Sulfate in Cholesterol Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cholesteryl sulfate (B86663) (CS) and other prominent cholesterol-lowering agents. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective evaluation of their respective mechanisms and potential therapeutic applications.
Introduction to Cholesterol Biosynthesis Inhibition
The regulation of cholesterol homeostasis is a critical area of research in the prevention and treatment of cardiovascular diseases. The de novo synthesis of cholesterol is a complex enzymatic pathway, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) acting as the rate-limiting enzyme.[1] Consequently, HMGCR has been a primary target for the development of cholesterol-lowering drugs. This guide explores the inhibitory role of the endogenous molecule cholesteryl sulfate and compares its mechanism and efficacy with established and emerging therapeutic alternatives.
Cholesteryl Sulfate: An Endogenous Regulator
Cholesteryl sulfate (CS) is a sulfated form of cholesterol that has been shown to play a role in regulating cholesterol levels. Unlike direct enzymatic inhibitors, CS modulates cholesterol biosynthesis through indirect mechanisms.
Mechanism of Action:
-
Promotes HMGCR Degradation: CS enhances the ubiquitination and subsequent proteasomal degradation of HMGCR, thereby reducing the cellular levels of this key enzyme.[2] This action is mediated by promoting the interaction between HMGCR and Insulin-induced gene (INSIG) proteins.[2]
-
Inhibits LDL Cholesterol Uptake: CS has been observed to decrease the uptake of low-density lipoprotein (LDL) cholesterol by cells.[2]
-
Suppresses SREBP-2 Activation: CS can suppress the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcription factor for genes involved in cholesterol synthesis and uptake.[1][3][4]
Signaling Pathway for Cholesteryl Sulfate-Mediated HMGCR Degradation:
Caption: Cholesteryl Sulfate promotes HMGCR degradation.
Alternative Cholesterol Biosynthesis Inhibitors
A variety of pharmacological agents have been developed to inhibit cholesterol biosynthesis, each with a distinct mechanism of action.
Statins (HMGCR Inhibitors)
Statins are the most widely prescribed class of drugs for lowering cholesterol.[5]
Mechanism of Action:
Statins are competitive inhibitors of HMG-CoA reductase, directly blocking the conversion of HMG-CoA to mevalonate, the committed step in cholesterol synthesis. This leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.
Ezetimibe
Ezetimibe represents a different therapeutic approach by targeting cholesterol absorption.
Mechanism of Action:
Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of enterocytes. This reduction in cholesterol delivery to the liver leads to an upregulation of LDL receptors.
PCSK9 Inhibitors
Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors are a newer class of injectable biologic drugs.
Mechanism of Action:
PCSK9 is a protein that binds to LDL receptors, targeting them for degradation. PCSK9 inhibitors are monoclonal antibodies that bind to and inactivate PCSK9. This prevents the degradation of LDL receptors, thereby increasing their number on the surface of hepatocytes and enhancing the clearance of LDL cholesterol.
Bempedoic Acid
Bempedoic acid is an oral medication that acts upstream of HMGCR in the cholesterol biosynthesis pathway.
Mechanism of Action:
Bempedoic acid inhibits ATP citrate (B86180) lyase (ACL), an enzyme responsible for the synthesis of acetyl-CoA in the cytoplasm. Acetyl-CoA is a crucial substrate for the synthesis of both cholesterol and fatty acids. By inhibiting ACL, bempedoic acid reduces the substrate pool available for HMGCR, leading to decreased cholesterol synthesis and upregulation of LDL receptors.
Comparative Analysis of Inhibitory Performance
The following tables summarize the quantitative data on the effects of cholesteryl sulfate and alternative inhibitors on key markers of cholesterol metabolism.
Table 1: Effect on HMG-CoA Reductase (HMGCR) Protein Levels
| Compound | Cell Line/Model | Concentration | Change in HMGCR Protein Level | Citation(s) |
| Cholesteryl Sulfate | Huh-7 cells | 10 µM | ~50% decrease | [2] |
| Lovastatin | CHO-7 cells | 10 µM | ~15-fold increase | [6] |
| Atorvastatin (B1662188) | Rat Liver | 0.04% in diet | ~700-fold increase |
Note: Statins paradoxically increase HMGCR protein levels as a compensatory response to the inhibition of the enzyme's activity.[6]
Table 2: Inhibition of LDL Cholesterol Uptake/Levels
| Compound | Study Type | Dosage | % Reduction in LDL Cholesterol | Citation(s) |
| Cholesteryl Sulfate | In vitro (Huh-7 cells) | 10 µM | Partial blockage of DiI-LDL uptake | [2] |
| Ezetimibe | Clinical Trial | 10 mg/day | 15-22% (monotherapy) | [7] |
| Alirocumab (PCSK9i) | Clinical Trial | 150 mg every 4 weeks | ~51.7% | [8] |
| Evolocumab (PCSK9i) | Clinical Trial | 140 mg every 2 weeks | ~67.6% | [9] |
| Bempedoic Acid | Clinical Trial | 180 mg/day | ~21% (statin intolerant) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for HMG-CoA Reductase (HMGCR)
Objective: To quantify the relative protein levels of HMGCR in cells or tissues after treatment with an inhibitory compound.
Protocol:
-
Sample Preparation:
-
Cell Culture: Treat cultured cells (e.g., Huh-7, CHO-7) with the compound of interest (e.g., cholesteryl sulfate, statins) at various concentrations and for specific durations.
-
Tissue Samples: Homogenize tissue samples (e.g., liver) from treated animals in a suitable lysis buffer containing protease inhibitors.
-
-
Protein Extraction and Quantification:
-
Lyse cells or homogenized tissues in RIPA buffer or a similar lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HMGCR overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HMGCR band intensity to a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[10][11][12]
-
Experimental Workflow for Western Blot:
Caption: Western Blot Workflow.
DiI-LDL Uptake Assay
Objective: To measure the cellular uptake of LDL cholesterol.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2) in a multi-well plate (e.g., 96-well) and allow them to adhere.
-
Treat the cells with the test compound (e.g., cholesteryl sulfate) for a specified period.
-
-
DiI-LDL Incubation:
-
Prepare a working solution of DiI-LDL (a fluorescently labeled LDL) in serum-free medium.
-
Remove the treatment medium from the cells and add the DiI-LDL working solution.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C to allow for LDL uptake.[13]
-
-
Washing and Fixation:
-
Aspirate the DiI-LDL solution and wash the cells with phosphate-buffered saline (PBS) to remove unbound DiI-LDL.
-
Fix the cells with a solution like 4% paraformaldehyde.
-
-
Imaging and Quantification:
-
Counterstain the cell nuclei with a fluorescent dye (e.g., DAPI).
-
Acquire images of the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of DiI within the cells using image analysis software. The intensity of the red fluorescence from DiI is proportional to the amount of LDL taken up by the cells.[14][15][16][17][18]
-
HMG-CoA Reductase Activity Assay
Objective: To measure the enzymatic activity of HMGCR.
Protocol:
-
Enzyme and Substrate Preparation:
-
Use either purified HMGCR enzyme or cell lysates containing the enzyme.
-
Prepare a reaction buffer containing NADPH.
-
-
Reaction Initiation:
-
Add the substrate, HMG-CoA, to the reaction mixture to start the enzymatic reaction.
-
-
Spectrophotometric Measurement:
-
Inhibitor Screening:
Conclusion
Cholesteryl sulfate presents a unique, endogenous mechanism for regulating cholesterol biosynthesis by promoting the degradation of HMGCR rather than directly inhibiting its enzymatic activity. This contrasts with the direct competitive inhibition of HMGCR by statins. While statins and other newer agents like PCSK9 inhibitors demonstrate potent LDL cholesterol-lowering effects in clinical settings, the indirect modulatory role of cholesteryl sulfate warrants further investigation for its physiological significance and potential therapeutic applications. The data and protocols presented in this guide offer a framework for researchers to compare and further explore these different inhibitory strategies in the ongoing effort to manage cholesterol-related diseases.
References
- 1. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aβ inhibits SREBP-2 activation through Akt inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.edu [ohsu.edu]
- 6. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Landmark Lipid‐Lowering Trials in the Primary Prevention of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hospitalprofessionalnews.ie [hospitalprofessionalnews.ie]
- 9. researchgate.net [researchgate.net]
- 10. Concomitant attenuation of HMGCR expression and activity enhances the growth inhibitory effect of atorvastatin on TGF-β-treated epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The simultaneous targeted Inhibition of ISG15 and HMGCR disrupts cancer stemness through metabolic collapse and induces synthetic lethality in pancreatic ductal adenocarcinoma | springermedizin.de [springermedizin.de]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid fluorometric assay of LDL receptor activity by DiI-labeled LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- 17. m.youtube.com [m.youtube.com]
- 18. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.cn [abcam.cn]
- 20. merckmillipore.com [merckmillipore.com]
Cholesteryl Sulfate Sodium: A Comparative Guide to its Role as a Negative Regulator in Cholesterol Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cholesteryl sulfate (B86663) sodium (CS) with other cholesterol-regulating molecules, supported by experimental data. Cholesteryl sulfate, a naturally occurring derivative of cholesterol, has emerged as a significant negative regulator of cholesterol homeostasis. It exerts its effects through multiple mechanisms, making it a molecule of interest in the study and potential treatment of cholesterol-related disorders.
Performance Comparison: Cholesteryl Sulfate vs. Other Regulators
Cholesteryl sulfate modulates cholesterol levels primarily by inhibiting cholesterol synthesis and uptake, and by suppressing the activation of key transcription factors. Its performance in these roles is comparable, and in some aspects distinct from, other well-known cholesterol regulators like 25-hydroxycholesterol (B127956) (25-HC) and statins.
Inhibition of SREBP-2 Processing
Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcription factor that controls the expression of genes involved in cholesterol synthesis and uptake. Its activation requires proteolytic processing. Cholesteryl sulfate has been shown to suppress this processing, thereby reducing the levels of active nuclear SREBP-2.
| Treatment[1] | Concentration[1] | Relative mRNA Expression of SREBP2-regulated Genes (Fold Change)[1] | Nuclear SREBP-2 Protein (Active Form) (%)[1] |
| Control (DMSO) | - | 1.0 | 100 |
| Lovastatin | 10 µM | ~2.5 | ~150 |
| 25-Hydroxycholesterol (25-HC) | 10 µM | ~0.2 | ~20 |
| Cholesteryl Sulfate (CS) | 25 µM | ~0.4 | ~40 |
Data is approximated from graphical representations in the cited source and presented for comparative purposes.
Regulation of HMG-CoA Reductase
HMG-CoA reductase (HMGCR) is the rate-limiting enzyme in the cholesterol biosynthesis pathway. Cholesteryl sulfate promotes the degradation of HMGCR, thus directly inhibiting cholesterol synthesis.[1] This mechanism is distinct from statins, which are competitive inhibitors of the HMGCR enzyme.
| Regulator | Mechanism of Action on HMGCR |
| Cholesteryl Sulfate (CS) | Promotes ubiquitin-dependent proteasomal degradation.[1] |
| 25-Hydroxycholesterol (25-HC) | Promotes degradation of HMGCR. |
| Statins (e.g., Lovastatin) | Competitive inhibitor of the enzyme's active site. |
Inhibition of LDL Cholesterol Uptake
Cholesteryl sulfate has been demonstrated to block the endocytosis of the low-density lipoprotein (LDL) receptor, which is the primary mechanism for the uptake of LDL cholesterol from the bloodstream into cells.[1]
Signaling Pathways and Mechanisms of Action
Cholesteryl sulfate's regulatory effects are mediated through its interaction with key players in the cholesterol homeostasis signaling network.
Caption: Mechanism of Cholesteryl Sulfate Action.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the effects of cholesteryl sulfate.
Caption: Western Blot Experimental Workflow.
Caption: HMG-CoA Reductase Activity Assay Workflow.
Experimental Protocols
Western Blot Analysis for HMGCR and SREBP-2
Objective: To determine the protein levels of HMGCR and the precursor and mature forms of SREBP-2 following treatment with cholesteryl sulfate or other regulators.
Materials:
-
Cell culture reagents
-
Treatment compounds (Cholesteryl Sulfate, 25-Hydroxycholesterol, etc.)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HMGCR, anti-SREBP-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with the desired concentrations of cholesteryl sulfate or other compounds for the specified duration.
-
Protein Extraction: Wash cells with ice-old PBS and lyse them using lysis buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-HMGCR or mouse anti-SREBP-2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
HMG-CoA Reductase Activity Assay
Objective: To measure the enzymatic activity of HMGCR in the presence of cholesteryl sulfate or other inhibitors.
Materials:
-
HMG-CoA Reductase Assay Kit (commercially available kits are recommended)
-
Purified HMGCR enzyme or cell lysates containing HMGCR
-
Cholesteryl Sulfate and other test compounds
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the assay buffer, NADPH, and the substrate HMG-CoA.
-
Reaction Setup: In a 96-well plate or cuvette, add the assay buffer, NADPH, and the test compound (cholesteryl sulfate or other inhibitors) at various concentrations.
-
Enzyme Addition: Add the purified HMGCR enzyme or cell lysate to initiate the reaction. A control reaction without any inhibitor should be included.
-
Kinetic Measurement: Immediately place the plate or cuvette in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the kinetic curve. The enzyme activity is proportional to this rate. Compare the activity in the presence of inhibitors to the control to determine the percent inhibition.
Filipin Staining for Intracellular Cholesterol
Objective: To visualize and quantify the levels of unesterified cholesterol in cells treated with cholesteryl sulfate.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
Cholesteryl Sulfate
-
Paraformaldehyde (PFA) for fixation
-
Filipin III solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips or in imaging plates and treat with cholesteryl sulfate for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 10-30 minutes at room temperature.
-
Quenching: Wash the cells with PBS and quench any remaining PFA with a glycine (B1666218) solution.
-
Staining: Incubate the cells with Filipin III solution (typically 50 µg/mL in PBS) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells several times with PBS to remove excess filipin.
-
Imaging: Mount the coverslips on slides or image the plates directly using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).
-
Analysis: Capture images and quantify the fluorescence intensity per cell using image analysis software.
LDL Receptor Endocytosis Assay
Objective: To measure the rate of LDL receptor-mediated endocytosis in the presence of cholesteryl sulfate.
Materials:
-
Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo-LDL)
-
Cell culture medium
-
Cholesteryl Sulfate
-
Live-cell imaging system or flow cytometer
Procedure:
-
Cell Culture and Pre-treatment: Plate cells and allow them to adhere. Pre-treat the cells with cholesteryl sulfate for a specified period.
-
LDL Incubation: Replace the medium with fresh medium containing fluorescently labeled LDL and continue the incubation.
-
Live-Cell Imaging (for kinetic analysis): If using a live-cell imaging system, acquire images at regular intervals to monitor the internalization of the fluorescent LDL over time.
-
Flow Cytometry (for endpoint analysis): After the incubation period, wash the cells to remove unbound LDL. Detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.
-
Data Analysis: For imaging data, quantify the intracellular fluorescence intensity over time to determine the rate of uptake. For flow cytometry data, compare the mean fluorescence intensity of treated cells to control cells to determine the effect on total LDL uptake.
References
Cholesteryl Sulfate: A Comparative Analysis in Healthy and Diseased Skin
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl sulfate (B86663), an abundant metabolite in the epidermis, plays a pivotal role in the regulation of skin barrier function, differentiation, and desquamation. In healthy skin, a delicate balance in the metabolism of cholesteryl sulfate is maintained through a process known as the "cholesterol sulfate cycle." However, dysregulation of this cycle is a key pathological feature in several inflammatory and genetic skin disorders. This guide provides a comparative analysis of cholesteryl sulfate in healthy versus diseased skin, supported by quantitative data, experimental methodologies, and pathway visualizations to aid in research and therapeutic development.
Quantitative Comparison of Cholesteryl Sulfate Levels
The concentration of cholesteryl sulfate is significantly altered in various skin diseases compared to healthy skin. The following table summarizes the quantitative differences observed in the stratum corneum, the outermost layer of the epidermis.
| Skin Condition | Cholesteryl Sulfate Levels (as % of total lipid mass) | Reference |
| Healthy Skin | Declines from ~5% in the lower stratum corneum to ~1% in the outer stratum corneum | [1] |
| X-linked Ichthyosis (XLI) | Exceeds 10% | [1][2] |
| Atopic Dermatitis (AD) | Increased levels reported | [3][4] |
| Psoriasis | Alterations in cholesterol metabolism are observed, but specific quantitative data for cholesteryl sulfate in psoriatic skin lesions is less consistently reported compared to XLI and AD. | [5][6][7] |
The Cholesterol Sulfate Cycle: A Regulatory Hub in Epidermal Homeostasis
In healthy epidermis, the synthesis and degradation of cholesteryl sulfate are tightly controlled by two key enzymes: cholesterol sulfotransferase (SULT2B1b) and steroid sulfatase (STS). This enzymatic regulation, termed the "cholesterol sulfate cycle," is crucial for maintaining epidermal health.[1][2]
-
Synthesis: Cholesterol sulfotransferase (SULT2B1b) catalyzes the sulfation of cholesterol to form cholesteryl sulfate in the lower layers of the epidermis.[8][9]
-
Degradation: As keratinocytes differentiate and move towards the outer layers of the stratum corneum, steroid sulfatase (STS) desulfates cholesteryl sulfate back into cholesterol.[9]
This cycle regulates the gradient of cholesteryl sulfate across the stratum corneum, which in turn influences the activity of proteases involved in the degradation of corneodesmosomes, the structures that hold corneocytes together. Proper degradation of these structures is essential for normal skin shedding (desquamation).[9]
Caption: The Cholesterol Sulfate Cycle in the Epidermis.
Pathophysiological Implications in Diseased Skin
X-linked Ichthyosis (XLI): This genetic disorder is caused by a deficiency in the steroid sulfatase (STS) enzyme.[2][10] The inability to break down cholesteryl sulfate leads to its massive accumulation in the stratum corneum.[1][2] This excess inhibits the proteases responsible for desquamation, resulting in the characteristic thick, dark scales and impaired skin barrier function seen in XLI patients.[8][11]
Atopic Dermatitis (AD): Studies have shown elevated levels of cholesteryl sulfate in the skin of individuals with atopic dermatitis.[3][4] While the exact mechanism is still under investigation, it is hypothesized that this increase may contribute to the barrier dysfunction and inflammation characteristic of AD. Interestingly, some research suggests that while cholesteryl sulfate is increased, it may also induce the expression of pro-filaggrin, a key protein for skin barrier integrity, indicating a complex and potentially paradoxical role in this condition.[3]
Psoriasis: The link between cholesterol metabolism and psoriasis is well-established, with many patients exhibiting dyslipidemia.[5][7] While direct quantitative data on cholesteryl sulfate in psoriatic lesions is not as definitive as in XLI, alterations in the expression of enzymes involved in cholesterol metabolism have been reported.[5] The inflammatory environment in psoriasis, driven by cytokines like TNF-α and IL-17, can influence lipid metabolism, potentially affecting the cholesterol sulfate cycle and contributing to the abnormal keratinocyte proliferation and differentiation seen in this disease.[6]
Signaling Pathways and Experimental Workflows
Cholesteryl sulfate is not merely a structural component of the epidermis but also a signaling molecule that influences keratinocyte differentiation. It can activate protein kinase C and act as a ligand for nuclear receptors, thereby modulating gene expression related to epidermal differentiation.[8]
Caption: Cholesteryl Sulfate Signaling in Keratinocytes.
Experimental Protocols for Cholesteryl Sulfate Quantification
The accurate measurement of cholesteryl sulfate in skin tissue is crucial for research. The following outlines a general workflow based on established analytical techniques.
1. Sample Collection and Preparation:
-
Skin biopsies or tape strippings are collected from subjects.
-
The stratum corneum is separated from the underlying epidermal and dermal layers.
-
The tissue is weighed and homogenized.
2. Lipid Extraction:
-
Lipids are extracted from the homogenized tissue using a solvent system, typically a mixture of chloroform (B151607) and methanol.
3. Separation and Quantification:
Several methods can be employed for the separation and quantification of cholesteryl sulfate:
-
Thin-Layer Chromatography (TLC): This technique separates lipids based on their polarity. The cholesteryl sulfate spot can be visualized and quantified using a photodensitometer.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method. After extraction and purification, cholesteryl sulfate is solvolyzed to cholesterol, derivatized, and then analyzed by GC-MS. Isotope-labeled internal standards can be used for accurate quantification.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers high sensitivity and does not require derivatization, allowing for the direct measurement of cholesteryl sulfate.
Caption: Workflow for Cholesteryl Sulfate Analysis.
References
- 1. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cholesterol sulfate in epidermal structure and function: lessons from X-linked ichthyosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal Lipids: Key Mediators of Atopic Dermatitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crosstalk between cholesterol metabolism and psoriatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between cholesterol metabolism and psoriatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The outer frontier: the importance of lipid metabolism in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipids in the pathogenesis of ichthyosis: topical cholesterol sulfate-induced scaling in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recessive x-linked ichthyosis: role of cholesterol-sulfate accumulation in the barrier abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simplified method of determination of serum cholesterol sulfate by reverse phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased cholesterol sulfate in plasma and red blood cell membranes of steroid sulfatase deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of cholesteryl sulphate by isotope dilution-mass spectrometry for diagnosis of steroid sulphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functions of Cholesteryl Sulfate and Other Sterol Sulfates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physiological roles, mechanisms of action, and experimental data related to cholesteryl sulfate (B86663) (CS) and other prominent sterol sulfates, including dehydroepiandrosterone (B1670201) sulfate (DHEAS), pregnenolone (B344588) sulfate (PS), and estrone (B1671321) sulfate (E1S).
Introduction
Sterol sulfates are a class of endogenous molecules derived from the sulfonation of sterols. While often considered metabolites destined for excretion, emerging evidence reveals their crucial roles as signaling molecules and modulators of various physiological processes. This guide differentiates the functions of cholesteryl sulfate, a key player in epidermal barrier function and immune regulation, from other significant sterol sulfates that act as neurosteroids and hormonal precursors.
Comparative Analysis of Sterol Sulfate Functions
The functions of these four key sterol sulfates are diverse, ranging from structural roles in cell membranes to potent modulation of neurotransmitter receptors and regulation of gene expression.
Cholesteryl Sulfate (CS): The Guardian of the Epidermis and an Immune Modulator
Cholesteryl sulfate is most abundant in the epidermis, where it plays a pivotal role in maintaining the skin's barrier function.[1][2] It is synthesized by the enzyme SULT2B1b and its accumulation is tightly linked to keratinocyte differentiation.[3] A key mechanism of action for CS in the skin is through its function as a natural ligand for the retinoic acid receptor-related orphan receptor alpha (RORα).[4] The binding of CS to RORα has a higher affinity compared to cholesterol, leading to increased transcriptional activity of RORα, which in turn promotes the expression of genes involved in epidermal differentiation.[4]
Beyond the skin, CS is involved in signal transduction by activating specific isoforms of protein kinase C (PKC), particularly PKCη, which is highly expressed in epithelial tissues.[5] This activation is significant, with the Vmax for PKCη activation by CS being 3.6 times that of phosphatidylserine (B164497) plus a phorbol (B1677699) ester.[5] In the context of cancer, CS has been shown to facilitate tumor immune evasion by inhibiting the infiltration of effector T cells.[1]
Dehydroepiandrosterone Sulfate (DHEAS): A Neuroactive Pro-hormone
DHEAS is the most abundant circulating steroid hormone in humans and serves as a crucial precursor for the synthesis of androgens and estrogens. While hormonally inert itself, it exerts significant effects on the central nervous system as a neurosteroid. DHEAS is known to be a negative allosteric modulator of GABA-A receptors and a positive allosteric modulator of NMDA receptors, often acting indirectly through the sigma-1 (σ1) receptor.[6][7][8] This modulation of neurotransmitter receptors contributes to its neuroprotective and memory-enhancing effects.[9] The inhibitory concentration (IC50) of DHEAS on GABA-A receptors has been reported to be approximately 11-13 µM.[10][11]
Pregnenolone Sulfate (PS): A Potent Excitatory Neurosteroid
Pregnenolone sulfate is another key neurosteroid that, like DHEAS, modulates major neurotransmitter systems. It is a potent negative allosteric modulator of GABA-A receptors and a positive allosteric modulator of NMDA receptors.[12][13] The half-maximal inhibitory concentration (IC50) of PS on GABA-A receptors is in the micromolar range, with some studies reporting values around 82 µM.[10] Its potentiation of NMDA receptors occurs with a half-maximal effective concentration (EC50) of approximately 29 µM.[14] This dual action on excitatory and inhibitory neurotransmission underlies its cognitive-enhancing and proconvulsant properties.
Estrone Sulfate (E1S): The Systemic Estrogen Reservoir
Unlike the other sterol sulfates discussed, estrone sulfate's primary role is as a large, circulating reservoir of estrogens. E1S itself is biologically inactive but can be readily converted to the more potent estrogen, estradiol, in various tissues. This conversion is a critical step in providing a sustained supply of estrogen to target cells.
Quantitative Data Summary
The following tables summarize key quantitative data for the biological activities of the discussed sterol sulfates.
Table 1: Comparative Effects on Neurotransmitter Receptors
| Sterol Sulfate | Receptor | Action | IC50 / EC50 (µM) | Reference(s) |
| DHEAS | GABA-A | Negative Allosteric Modulator | ~11 - 13 | [10][11] |
| NMDA | Positive Allosteric Modulator (often via σ1 receptor) | - | [6][7][9] | |
| Pregnenolone Sulfate | GABA-A | Negative Allosteric Modulator | ~82 | [10] |
| NMDA | Positive Allosteric Modulator | ~29 | [14] | |
| Cholesteryl Sulfate | - | Not primarily active on these receptors | - | - |
| Estrone Sulfate | - | Not directly active | - | - |
Table 2: Other Key Biological Activities and Concentrations
| Sterol Sulfate | Biological Function | Effective Concentration | Reference(s) |
| Cholesteryl Sulfate | RORα Activation | Micromolar range | [1][4] |
| PKCη Activation | Micromolar range | [5] | |
| DHEAS | Precursor for Sex Hormones | Varies with age and sex | - |
| Pregnenolone Sulfate | Cognitive Enhancement | - | - |
| Estrone Sulfate | Estrogen Reservoir | - | - |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. RORα Regulates Cholesterol Metabolism of CD8+ T Cells for Anticancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased cholesterol sulfate and cholesterol sulfotransferase activity in relation to the multi-step process of differentiation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of the human RORalpha Ligand binding domain in complex with cholesterol sulfate at 2.2 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol sulfate, a novel activator for the eta isoform of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with dehydroepiandrosterone sulfate increases NMDA receptors in hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurosteroid analogues. 6. The synthesis and GABAA receptor pharmacology of enantiomers of dehydroepiandrosterone sulfate, pregnenolone sulfate, and (3alpha,5beta)-3-hydroxypregnan-20-one sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pregnenolone sulfate potentiation of N-methyl-D-aspartate receptor channels in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Sulfate and Cholesterol: A Comparative Analysis of Their Uptake and Function in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of skin biology, the roles of lipids extend far beyond simple structural components. Cholesteryl sulfate (B86663) and its precursor, cholesterol, are two such lipids that play pivotal, yet distinct, roles in the regulation of keratinocyte function, particularly in the processes of proliferation and differentiation that are fundamental to the formation and maintenance of the epidermal barrier. This guide provides a comparative analysis of the uptake of these two critical molecules in keratinocytes, supported by experimental data, and delves into their subsequent signaling pathways.
Quantitative Uptake Analysis
Experimental evidence has demonstrated a significant difference in the efficiency of cholesteryl sulfate and cholesterol uptake by human keratinocytes. A key study in the field revealed that the uptake of cholesteryl sulfate is substantially more efficient than that of cholesterol.
Note on Data Presentation: While the seminal study by Ponec and Williams (1986) established a clear comparative uptake rate, the full experimental dataset is not publicly available. The table below reflects the relative uptake reported in the original publication.
| Compound | Relative Uptake Rate in Keratinocytes | Uptake Mechanism |
| Cholesteryl Sulfate | ~7-fold greater than cholesterol | Not receptor-mediated |
| Cholesterol | Baseline | Not receptor-mediated |
Table 1: Relative uptake of Cholesteryl Sulfate and Cholesterol in cultured human keratinocytes. Data is based on the findings of Ponec M, Williams ML, 1986.[1]
The uptake of the free, non-lipoprotein-associated forms of both cholesteryl sulfate and cholesterol into keratinocytes does not appear to be a receptor-mediated process[1]. This suggests a mechanism of passive diffusion or interaction with the cell membrane that is significantly influenced by the physicochemical properties of the molecules. The presence of the sulfate group in cholesteryl sulfate, which imparts a greater polarity compared to cholesterol, is thought to be a key factor in its enhanced uptake.
Experimental Protocols
The following is a generalized protocol for a radiolabeled sterol uptake assay in cultured keratinocytes, based on common methodologies in the field.
Protocol: Radiolabeled Sterol Uptake Assay
1. Cell Culture:
-
Human keratinocytes are cultured in appropriate media (e.g., Keratinocyte Growth Medium) to near confluence in multi-well plates.
2. Preparation of Radiolabeled Sterols:
-
[³H]cholesteryl sulfate and [¹⁴C]cholesterol are prepared in a suitable delivery vehicle, such as ethanol (B145695) or complexed to bovine serum albumin (BSA), to ensure their solubility in the culture medium.
3. Uptake Assay:
-
The culture medium is removed from the keratinocytes and replaced with fresh medium containing the radiolabeled sterol of interest at a defined concentration.
-
Cells are incubated for various time points (e.g., 1, 2, 4, 8 hours) at 37°C in a humidified incubator with 5% CO₂.
4. Washing:
-
Following incubation, the medium containing the radiolabeled sterol is aspirated.
-
The cell monolayer is washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized sterol.
5. Cell Lysis and Scintillation Counting:
-
The cells are lysed using a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
The cell lysate is collected, and the radioactivity is measured using a liquid scintillation counter.
6. Protein Quantification:
-
The protein concentration of the cell lysate is determined using a standard protein assay (e.g., BCA assay).
7. Data Analysis:
-
The uptake of the radiolabeled sterol is calculated as the amount of radioactivity per milligram of cell protein (e.g., dpm/mg protein or nmol/mg protein).
-
The data from different time points and for cholesteryl sulfate versus cholesterol are compared to determine the relative uptake rates.
Signaling Pathways and Cellular Functions
Upon entering the keratinocyte, cholesteryl sulfate and cholesterol initiate distinct signaling cascades that regulate different aspects of epidermal differentiation and homeostasis.
Cholesteryl Sulfate Signaling Pathway
Cholesteryl sulfate is a potent signaling molecule that directly influences keratinocyte differentiation. One of its key mechanisms of action is the activation of specific isoforms of Protein Kinase C (PKC), namely PKCε, PKCη, and PKCσ[2]. This activation triggers a downstream signaling cascade that ultimately leads to the expression of genes involved in the formation of the cornified envelope, a critical component of the skin barrier.
Caption: Cholesteryl Sulfate Signaling Pathway in Keratinocytes.
Cholesterol Signaling Pathway
Cholesterol's role in keratinocyte signaling is more indirect. It serves as a precursor for the synthesis of oxysterols, which are oxidized forms of cholesterol. These oxysterols act as endogenous ligands for Liver X Receptors (LXRs), a class of nuclear receptors[3][4][5]. Upon activation by oxysterols, LXRs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in lipid metabolism, cholesterol efflux, and keratinocyte differentiation.
Caption: Cholesterol/LXR Signaling Pathway in Keratinocytes.
Conclusion
References
- 1. Cholesterol sulfate uptake and outflux in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Cholesterol sulfate activates multiple protein kinase C isoenzymes and induces granular cell differentiation in cultured murine keratinocytes. | Semantic Scholar [semanticscholar.org]
- 3. An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Species Comparison of Cholesteryl Sulfate Metabolism: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cholesteryl sulfate (B86663) metabolism across different species, supported by experimental data and detailed methodologies. Cholesteryl sulfate (CS) is a crucial, naturally occurring derivative of cholesterol, widely distributed across various tissues and fluids.[1] It plays significant roles in numerous physiological processes, including epidermal barrier function, sperm capacitation, and the regulation of cholesterol homeostasis.[1][2][3] Understanding the species-specific differences in its metabolism is vital for translational research and drug development.
Core Metabolic Pathway
Cholesteryl sulfate metabolism involves a dynamic cycle of synthesis and degradation, primarily regulated by two key enzymes.
-
Synthesis: Cholesterol is sulfated to form cholesteryl sulfate. This reaction is catalyzed by the enzyme cholesterol sulfotransferase (SULT2B1b) , which transfers a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) .[1][3][4] The SULT2B1 gene encodes two isoforms, SULT2B1a and SULT2B1b, through alternative splicing, with SULT2B1b preferentially catalyzing the sulfation of cholesterol.[1][5][6]
-
Degradation: Cholesteryl sulfate is hydrolyzed back to cholesterol by the enzyme steroid sulfatase (STS) .[3]
This metabolic balance is critical for maintaining cellular and physiological homeostasis.
Caption: Core metabolic pathway of cholesteryl sulfate synthesis and degradation.
Cross-Species Data Comparison
Significant variations exist in the expression of metabolic enzymes and the resulting concentrations of cholesteryl sulfate across different species. The following tables summarize the available quantitative data.
Table 1: Tissue Distribution and Activity of Key Metabolic Enzymes
| Species | Enzyme | Tissue | Expression/Activity Level | Reference |
| Human | SULT2B1b | Skin, Placenta, Breast, Prostate, Lung | High expression | [5] |
| Liver | Not detectable | [5] | ||
| STS | Liver, Skin (Outer Epidermis) | High activity | [3][7] | |
| Rodent (Mouse/Rat) | SULT2B1b | Skin | Expressed, role in cholesterol sulfation | [5] |
| Placenta, Prostate, Breast | Not expressed | [5] | ||
| Liver | Expressed | [4] | ||
| Rabbit | Cholesterol Sulfotransferase | Esophageal Epithelium, Uterine Endometrium | High specific activity | [8] |
| CS Sulfatase (STS) | Liver | Highest specific activity | [8] | |
| All tissues examined | Activity detected | [8] |
Note: There are considerable sequence differences in the C-terminal ends of human and rodent SULT2B1b, suggesting that their cellular functions may not be highly conserved.[5]
Table 2: Cholesteryl Sulfate Concentrations in Various Tissues and Fluids
| Species | Tissue/Fluid | Concentration | Reference |
| Human | Plasma | 134 - 254 µg/mL | [4] |
| Skin (Stratum Corneum) | 2-5% of total lipids | [9] | |
| Sperm | ~10% of sterols (with desmosterol) | [10] | |
| Platelets | 164 - 512 pmol/mL | [1] | |
| Rodent (Rat) | Platelets | 164 - 512 pmol/mL | [1] |
| Rabbit | Uterine Endometrium (Pseudopregnant) | 9x higher than non-pregnant | [8] |
| Digestive Tract (Esophagus) | High concentration | [8] |
Functional Comparisons in Key Physiological Processes
Epidermal Barrier Function
In human skin, a "cholesterol sulfate cycle" is essential for regulating epidermal differentiation, barrier function, and desquamation (the shedding of dead skin cells).[7][11][12]
-
Synthesis: SULT2B1b activity is highest in the lower, nucleated layers of the epidermis, leading to an increase in CS concentration as keratinocytes differentiate.[7][13]
-
Degradation: STS activity peaks in the outer stratum corneum, where it desulfates CS back to cholesterol.[7]
This cycle is critical. A deficiency in STS, as seen in X-linked ichthyosis, leads to CS accumulation, impaired desquamation, and a defective skin barrier.[11][13] While SULT2B1b is also localized to the skin in rodents, suggesting a conserved role, the detailed dynamics of the cycle may differ.[5]
Caption: The cholesterol sulfate cycle in the human epidermis.
Sperm Capacitation
Capacitation is the final maturation step for sperm, enabling fertilization. This process involves the removal of cholesterol from the sperm's plasma membrane. Cholesteryl sulfate is known to be a membrane stabilizer and an inhibitor of capacitation.[2][14][15] The cleavage of the sulfate group by STS in the female reproductive tract is hypothesized to be a key trigger for capacitation.[15]
The cholesterol-to-phospholipid (C/PL) ratio in sperm varies significantly between species, which correlates with the time required to complete capacitation—a higher ratio generally means a longer capacitation time.[10]
Table 3: Sperm Cholesterol/Phospholipid (C/PL) Molar Ratios
| Species | C/PL Molar Ratio | Reference |
| Human | 0.83 | [10][16] |
| Ram | 0.43 | [10][16] |
| Bovine | ~0.40 | [10][16] |
| Stallion | 0.36 | [10][16] |
| Boar | 0.20 | [10][16] |
The low C/PL ratio in boar sperm suggests that cholesterol loss may be less critical for capacitation in this species compared to humans.[16]
Experimental Protocols
Accurate quantification of cholesteryl sulfate and the activity of its metabolic enzymes are essential for research in this field.
Quantification of Cholesteryl Sulfate by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and accurate method for quantifying CS in biological samples like serum or tissues.[17][18][19][20]
Methodology:
-
Internal Standard Addition: An isotopically labeled internal standard, such as ²H-labelled cholesteryl sulfate, is added to the serum or tissue homogenate to ensure accurate quantification.[18]
-
Lipid Extraction: Lipids, including CS, are extracted from the sample using an organic solvent system. A common method is a butanol extraction.[18] For cellular or tissue samples, a modified Bligh-Dyer or Folch extraction is often used.
-
Purification (Optional but Recommended): The extract can be purified to remove interfering substances. This can be achieved using solid-phase extraction (SPE) or thin-layer chromatography (TLC).[18][21]
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC). This step separates CS from other lipids based on polarity.[17][19]
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. CS is ionized (typically using electrospray ionization - ESI) and fragmented.[17]
-
Quantification: The amount of CS is determined by selected ion monitoring, comparing the signal of the analyte to that of the known amount of the added internal standard.[18] For example, monitoring the parent and fragment ions for both unlabeled and labeled CS allows for precise calculation of its concentration.[18]
Caption: Experimental workflow for cholesteryl sulfate quantification by LC-MS/MS.
SULT2B1b Enzyme Activity Assay
This assay measures the rate at which SULT2B1b converts a substrate to its sulfated product.
Methodology:
-
Enzyme Source: The enzyme can be obtained from tissue cytosol preparations, cell lysates, or as a purified recombinant protein.[5][22][23]
-
Reaction Mixture: A reaction buffer is prepared containing:
-
The enzyme source.
-
The substrate (e.g., cholesterol or dehydroepiandrosterone (B1670201) - DHEA, which is also a substrate for SULT2B1b).[23]
-
The radiolabeled sulfate donor, [³⁵S]PAPS.
-
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, typically by adding a solvent like ethanol (B145695) or acetonitrile.
-
Separation of Product: The radiolabeled sulfated product is separated from the unreacted [³⁵S]PAPS. This is commonly done using thin-layer chromatography (TLC).[23]
-
Quantification: The amount of radioactivity in the product spot on the TLC plate is measured using a scintillation counter or a phosphorimager.
-
Calculation: The enzyme activity is calculated based on the amount of product formed per unit time per amount of protein.
Steroid Sulfatase (STS) Enzyme Activity Assay
This assay measures the rate at which STS hydrolyzes a sulfated steroid.
Methodology:
-
Enzyme Source: Microsomal fractions from tissues (e.g., liver) or cell lysates are commonly used as the enzyme source.[7]
-
Substrate: A radiolabeled sulfated steroid, such as [³H]cholesteryl sulfate or [³H]dehydroepiandrosterone sulfate, is used as the substrate.
-
Reaction Mixture: The enzyme preparation is incubated with the radiolabeled substrate in an appropriate buffer at 37°C.
-
Incubation and Termination: The reaction proceeds for a set time and is then terminated, often by adding a solvent to precipitate proteins.
-
Separation of Product: The liberated, non-sulfated steroid (now carrying the radiolabel) is separated from the unreacted sulfated substrate. This can be achieved by solvent partition, where the less polar steroid product moves into an organic phase while the more polar sulfated substrate remains in the aqueous phase.
-
Quantification: The radioactivity in the organic phase is measured using liquid scintillation counting.
-
Calculation: The activity is expressed as the amount of substrate hydrolyzed per unit time per milligram of protein.
References
- 1. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Sulfate and Cholesterol Sulfotransferase Inhibit Gluconeogenesis by Targeting Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HUMAN CYTOSOLIC SULFOTRANSFERASE 2B1: ISOFORM EXPRESSION, TISSUE SPECIFICITY AND SUBCELLULAR LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse cytosolic sulfotransferase SULT2B1b interacts with cytoskeletal proteins via a proline/serine-rich C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution of cholesterol sulfate and its anabolic and catabolic enzymes in various rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2250.care [2250.care]
- 10. Molecular Basis of Human Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of cholesterol sulfate in epidermal structure and function: lessons from X-linked ichthyosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The outer frontier: the importance of lipid metabolism in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Localization of cholesteryl sulfate in human spermatozoa in support of a hypothesis for the mechanism of capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of cholesteryl sulphate by isotope dilution-mass spectrometry for diagnosis of steroid sulphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simplified method of determination of serum cholesterol sulfate by reverse phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The N-Terminus of Human Sulfotransferase 2B1b — a Sterol-Sensing Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of SULT2B1 Genetic Polymorphisms on the Sulfation of Dehydroepiandrosterone and Pregnenolone by SULT2B1b Allozymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intestinal Mucosal Barrier Repair: Cholesteryl Sulfate Sodium and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The integrity of the intestinal mucosal barrier is paramount for maintaining gut homeostasis and preventing the translocation of harmful luminal contents into the systemic circulation. A compromised barrier is a hallmark of various gastrointestinal disorders, most notably inflammatory bowel disease (IBD). This guide provides a comparative analysis of cholesteryl sulfate (B86663) sodium and two prominent alternatives, sodium butyrate (B1204436) and L-glutamine, in their efficacy to repair and maintain the intestinal mucosal barrier. The information presented is supported by experimental data from preclinical studies, with a focus on the widely utilized dextran (B179266) sulfate sodium (DSS)-induced colitis model.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from studies evaluating the effects of cholesteryl sulfate sodium, sodium butyrate, and L-glutamine on key parameters of intestinal inflammation and barrier function in DSS-induced colitis models in mice.
Table 1: Effect on Disease Activity Index (DAI)
The Disease Activity Index (DAI) is a composite score that includes weight loss, stool consistency, and rectal bleeding, providing a global assessment of colitis severity.
| Compound | Dosage | Animal Model | DAI Score (vs. DSS Control) | Source |
| This compound | Not specified | Sult2b1 -/- mice | Ameliorated exacerbated colitis | [1] |
| Sodium Butyrate | Low and High Dose | C57BL/6 mice | Significantly lower | [2] |
| L-Glutamine | 4% in drinking water | C57BL/6 mice | Significantly improved | [3] |
Table 2: Effect on Colon Length
Colon shortening is a macroscopic indicator of intestinal inflammation.
| Compound | Dosage | Animal Model | Colon Length (vs. DSS Control) | Source |
| This compound | Not specified | Sult2b1 -/- mice | Not specified | |
| Sodium Butyrate | Pretreatment | C57BL/6 mice | Significantly restored | [4] |
| L-Glutamine | 4% in drinking water | C57BL/6 mice | Significantly restored | [3] |
Table 3: Effect on Histological Score
Histological scoring provides a microscopic assessment of tissue damage, including inflammation, crypt loss, and ulceration.
| Compound | Dosage | Animal Model | Histological Score (vs. DSS Control) | Source |
| This compound | Not specified | Sult2b1 -/- mice | Not specified | |
| Sodium Butyrate | Pretreatment | C57BL/6 mice | Significantly reduced | [4] |
| L-Glutamine | 4% in drinking water | C57BL/6 mice | Significantly lower | [3][5] |
Table 4: Effect on Inflammatory Markers
This table highlights the impact of each compound on key pro-inflammatory cytokines.
| Compound | Inflammatory Marker | Model | Effect | Source |
| This compound | Neutrophil infiltration | Sult2b1 -/- mice | Suppressed | [1] |
| Sodium Butyrate | mRNA expression of inflammatory factors | C57BL/6 mice | Reduced | [2] |
| L-Glutamine | TNF-α, LTB4 | C57BL/6 mice | Significantly reduced | [3] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of these compounds are mediated through distinct signaling pathways that converge on the restoration of the intestinal barrier and modulation of the inflammatory response.
This compound
This compound employs a dual mechanism to protect the intestinal barrier. Firstly, it promotes cholesterol biosynthesis in colonic epithelial cells by activating the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway. This is crucial for the repair and maintenance of epithelial cell membranes. Secondly, it limits the recruitment of inflammatory neutrophils to the site of injury by inhibiting the Dedicator of cytokinesis 2 (DOCK2), a Rac activator essential for leukocyte migration.[1][6][7]
Sodium Butyrate
Sodium butyrate, a short-chain fatty acid, primarily acts as an energy source for colonocytes. Its mechanism of action in barrier repair involves the activation of G-protein-coupled receptor 109A (GPR109A).[8][9] This activation leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. Furthermore, sodium butyrate has been shown to promote the expression of tight junction proteins, such as claudins and occludins, which are essential for maintaining the paracellular barrier.[10]
L-Glutamine
L-glutamine, an amino acid, is a crucial nutrient for rapidly dividing cells like enterocytes. It promotes intestinal cell proliferation and differentiation through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[11][12][13] By stimulating cell growth, L-glutamine aids in the repair of the damaged epithelium. It also enhances the integrity of tight junctions, although the precise downstream effectors of this action are still under investigation.
Experimental Protocols
A standardized experimental model is crucial for the comparative evaluation of therapeutic agents. The DSS-induced colitis model is widely used due to its simplicity and reproducibility in mimicking human ulcerative colitis.[14][15][16]
DSS-Induced Colitis Model: A General Protocol
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.[14]
-
Induction of Colitis: Dextran sulfate sodium (DSS) with a molecular weight of 36-50 kDa is dissolved in drinking water at a concentration of 2.5-5% (w/v).[14][15][17] The DSS solution is provided ad libitum for 5-7 days.[15][17]
-
Treatment:
-
This compound: Administered to Sult2b1 -/- mice, which exhibit exacerbated colitis.[1]
-
Sodium Butyrate: Typically administered in drinking water or via oral gavage as a pretreatment before and/or during DSS administration.[2][4]
-
L-Glutamine: Administered as a supplement in the diet or drinking water.[3]
-
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency, and presence of blood in the stool.
-
Macroscopic Evaluation: At the end of the experiment, the colon is excised, and its length is measured.
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, crypt damage, and cellular infiltration.
-
Biochemical Analysis: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue are measured using ELISA or qPCR.
-
In Vitro Models
-
Caco-2 Cell Monolayers: These cells form a polarized monolayer with well-defined tight junctions and are used to assess the direct effects of compounds on barrier function by measuring transepithelial electrical resistance (TEER) and paracellular permeability.
-
Intestinal Porcine Epithelial Cells (IPEC-1): Used to study the effects of nutrients like L-glutamine on cell proliferation and signaling pathways such as mTOR.[11]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound in the DSS-induced colitis model.
Conclusion
This compound, sodium butyrate, and L-glutamine all demonstrate significant potential in repairing the intestinal mucosal barrier, albeit through different mechanisms. This compound offers a novel dual-action approach by promoting cholesterol synthesis for epithelial repair and directly inhibiting inflammatory cell recruitment. Sodium butyrate serves as a key energy source for colonocytes and modulates inflammation through GPR109A signaling. L-glutamine supports intestinal health by fueling enterocyte proliferation via the mTOR pathway.
The choice of therapeutic agent will likely depend on the specific underlying pathology of the intestinal barrier dysfunction. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these compounds and their potential for clinical application in the management of inflammatory bowel diseases and other conditions characterized by a compromised gut barrier.
References
- 1. Cholesterol sulfate limits neutrophil recruitment and gut inflammation during mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. l-Glutamine Attenuates DSS-Induced Colitis via Induction of MAPK Phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Butyrate Alleviates Mouse Colitis by Regulating Gut Microbiota Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholesterol sulfate is a DOCK2 inhibitor that mediates tissue-specific immune evasion in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. Sodium Butyrate Inhibits Inflammation and Maintains Epithelium Barrier Integrity in a TNBS-induced Inflammatory Bowel Disease Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Butyrate Attenuates Diarrhea in Weaned Piglets and Promotes Tight Junction Protein Expression in Colon in a GPR109A-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamine is a key regulator for amino acid-controlled cell growth through the mTOR signaling pathway in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. l-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - ProQuest [proquest.com]
- 14. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dextran Sodium Sulfate (DSS) Induces Colitis in Mice by Forming Nano-Lipocomplexes with Medium-Chain-Length Fatty Acids in the Colon | PLOS One [journals.plos.org]
- 16. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Cholesteryl Sulfate: A Comparative Analysis of its Diverse Effects on Cellular Function
Cholesteryl sulfate (B86663) (CS), a sulfated form of cholesterol, is an active signaling molecule that exerts a wide range of effects on various cell types. This guide provides a comparative analysis of the multifaceted roles of CS in different cell lines, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this ubiquitous yet complex lipid.
Comparative Effects of Cholesteryl Sulfate on Different Cell Lines
The following table summarizes the key effects of cholesteryl sulfate across various cell lines, highlighting its diverse and often cell-type-specific functions.
| Cell Line/Type | Key Effects | Quantitative Data/Observations | References |
| Keratinocytes (Normal Human Epidermal Keratinocytes - NHEK) | - Promotes differentiation. - Enhances skin barrier function. - Regulates desquamation. | - Increases involucrin (B1238512) and filaggrin expression by 2- to 3-fold. - Activates Protein Kinase C (PKC) η isoform. - Induces RORα expression. | [1][2][3][4][5] |
| Platelets | - Promotes adhesion. - May contribute to the prothrombotic potential of atherosclerotic lesions. | - Adhesion is concentration-dependent and saturable. - Does not adhere to cholesterol, cholesterol acetate, estrone (B1671321) sulfate, or dehydroepiandrosterone (B1670201) sulfate. | [6][7][8] |
| Trophoblast Cell Line | - Inhibits cell invasion. | - Inhibition of plasmin enzyme activity in a noncompetitive manner. | [9] |
| Colon Cancer Cells | - Produced by cancer cells to evade the immune system. | - Acts as a DOCK2 inhibitor, preventing effector T cell infiltration. | [10][11] |
| T Cells | - Inhibits T-cell receptor (TCR) signaling. | - Directly binds to the catalytic DHR-2 domain of DOCK2, inhibiting its Rac GEF activity. | [10][12] |
| Huh-7 (Human Liver Cell Line) | - Lowers intracellular cholesterol levels. | - Reduces cellular cholesterol levels by 20% to 30% after 24 to 48 hours of exposure to 25 µM CS. - Reduces HMGCR via ubiquitin-dependent proteasomal degradation. - Blocks LDL cholesterol uptake. | [13] |
| Endothelial Cells | - May influence endothelial barrier function. | - High levels of cholesterol can disrupt adherens junctions and increase vascular permeability. While not directly on CS, this suggests a role for cholesterol metabolites. | [14][15] |
Signaling Pathways and Mechanisms of Action
The diverse effects of cholesteryl sulfate are mediated by its interaction with various cellular signaling pathways and molecules.
Keratinocyte Differentiation Pathway
In keratinocytes, cholesteryl sulfate acts as a key signaling molecule that promotes terminal differentiation.[1][16] This is achieved through multiple mechanisms, including the activation of Protein Kinase C (PKC) and the induction of Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα).[1][3][17]
Tumor Immune Evasion Mechanism
In certain cancers, such as colon cancer, tumor cells produce cholesteryl sulfate, which acts as an inhibitor of DOCK2 (Dedicator of cytokinesis 2).[10][11] DOCK2 is a Rac activator crucial for the migration of lymphocytes. By inhibiting DOCK2, cholesteryl sulfate prevents the infiltration of effector T cells into the tumor microenvironment, thereby promoting immune evasion.[10][11][18]
Experimental Protocols
This section provides an overview of the methodologies used to investigate the effects of cholesteryl sulfate on different cell lines.
Cell Culture and Treatment
-
Keratinocytes (NHEK): Cells are cultured in keratinocyte growth medium. For differentiation studies, calcium concentration in the medium is often increased. Cholesteryl sulfate is typically dissolved in a suitable solvent (e.g., ethanol) and added to the culture medium at various concentrations.[2][4]
-
Platelets: Platelet-rich plasma is obtained from whole blood. Platelet adhesion assays are performed by coating surfaces with cholesteryl sulfate and incubating them with platelets.[6][7]
-
Cancer Cell Lines (e.g., Trophoblast, Colon Cancer): Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum. Cholesteryl sulfate is added to the medium to assess its effects on invasion, proliferation, or interaction with immune cells.[9][10]
Key Experimental Assays
The following table outlines the common experimental assays used to quantify the effects of cholesteryl sulfate.
| Assay | Purpose | General Procedure |
| Western Blotting | To detect and quantify the expression of specific proteins (e.g., involucrin, filaggrin, PKC, RORα). | Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.[4][19] |
| Quantitative PCR (qPCR) | To measure the mRNA levels of target genes. | RNA is extracted from cells, reverse-transcribed to cDNA, and then amplified using gene-specific primers.[3] |
| Cell Adhesion Assay | To measure the attachment of cells to a substrate. | Wells of a microplate are coated with cholesteryl sulfate, and the number of adherent cells is quantified after incubation and washing steps.[6][7] |
| Cell Invasion Assay (Transwell Assay) | To assess the ability of cells to migrate through a basement membrane matrix. | Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel. The number of cells that invade the lower chamber is counted.[9] |
| Apoptosis Assay (Annexin V/PI Staining) | To detect and quantify apoptotic and necrotic cells. | Cells are stained with fluorescently labeled Annexin V (binds to apoptotic cells) and propidium (B1200493) iodide (PI, stains necrotic cells) and analyzed by flow cytometry.[20][21][22][23] |
| Cholesterol Efflux Assay | To measure the rate at which cells release cholesterol. | Cells are loaded with labeled cholesterol (e.g., 3H-cholesterol or a fluorescent analog), and the amount of label released into the medium over time is quantified.[24] |
Experimental Workflow for Investigating Cholesteryl Sulfate Effects
The following diagram illustrates a typical experimental workflow for studying the impact of cholesteryl sulfate on a given cell line.
References
- 1. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased cholesterol sulfate and cholesterol sulfotransferase activity in relation to the multi-step process of differentiation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol sulfate induces expression of the skin barrier protein filaggrin in normal human epidermal keratinocytes through induction of RORα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol sulfate stimulates involucrin transcription in keratinocytes by increasing Fra-1, Fra-2, and Jun D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol sulfate: a new adhesive molecule for platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of cell invasion and protease activity by cholesterol sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer-derived cholesterol sulfate is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer-derived cholesterol sulfate is a key mediator to prevent tumor infiltration by effector T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How cholesterol regulates endothelial biomechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesterol crystals increase vascular permeability by inactivating SHP2 and disrupting adherens junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Cholesterol sulfate activates multiple protein kinase C isoenzymes and induces granular cell differentiation in cultured murine keratinocytes. | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Cholesterol sulfate limits neutrophil recruitment and gut inflammation during mucosal injury [frontiersin.org]
- 19. dovepress.com [dovepress.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Apoptosis Protocols | USF Health [health.usf.edu]
- 23. kumc.edu [kumc.edu]
- 24. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Interaction Between Cholesteryl Sulfate and NPC2 Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies for validating the interaction between cholesteryl sulfate (B86663) and the Niemann-Pick C2 (NPC2) protein. It includes a detailed analysis of quantitative binding data, comparing the interaction of NPC2 with cholesteryl sulfate to its interaction with cholesterol. This guide is intended to assist researchers in selecting the most appropriate techniques for their studies and to provide a clear understanding of the nuances of this critical biomolecular interaction, which plays a significant role in intracellular cholesterol trafficking and Niemann-Pick type C disease.
Ligand Interaction with NPC2: A Comparative Overview
The Niemann-Pick C2 (NPC2) protein is a soluble lysosomal protein that plays a crucial role in the transport of cholesterol out of lysosomes.[1][2] It functions by binding cholesterol and facilitating its transfer to the membrane-bound NPC1 protein.[2][3] While cholesterol is its primary physiological ligand, NPC2 also binds with high affinity to cholesteryl sulfate, a sulfated form of cholesterol.
Studies have shown that cholesteryl sulfate binds to NPC2 with a higher apparent affinity than cholesterol itself.[4] However, this increased affinity is not attributed to specific hydrogen bonds with the sulfate group. X-ray crystallography data reveals that the sulfate moiety of cholesteryl sulfate is exposed to the solvent and does not form direct bonds with the protein.[4] The prevailing hypothesis is that the higher apparent affinity is due to the greater aqueous solubility of cholesteryl sulfate compared to cholesterol, which increases its effective concentration available for binding.[1]
Quantitative Binding Affinity Data
Direct comparative studies providing dissociation constants (Kd) for both cholesterol and cholesteryl sulfate under identical experimental conditions are limited. However, robust quantitative data exists for the NPC2-cholesterol interaction, primarily from radioligand binding assays.
| Ligand | Protein | Method | Dissociation Constant (Kd) | pH | Reference |
| Cholesterol | Human NPC2 | Radioligand Binding Assay | ~30-50 nM | 7.4 | [5] |
| Cholesterol | Human NPC2 | Radioligand Binding Assay | 90 nM | 7.4 | [2] |
| Cholesterol | Human NPC2 | Radioligand Binding Assay | 130 nM | 5.5 | [2] |
| Dehydroergosterol (DHE) | Human NPC2 | Fluorescence Spectroscopy | Sub-micromolar | 5.0 & 7.0 | [6] |
| Cholesteryl Sulfate | Bovine NPC2 | Chromatographic Analysis | Higher apparent affinity than cholesterol | - | [4] |
Table 1: Summary of quantitative binding data for the interaction of various ligands with NPC2 protein.
Experimental Methodologies for Validation
A variety of biophysical techniques can be employed to validate and characterize the interaction between NPC2 and its lipid ligands. The choice of method depends on the specific information required, such as binding affinity, kinetics, or structural details.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-ligand complex, revealing the precise binding mode and the amino acid residues involved in the interaction.
-
Protein Expression and Purification: Recombinant NPC2 protein is expressed (e.g., in bovine or human cell lines) and purified to homogeneity.
-
Complex Formation: The purified NPC2 is incubated with an excess of cholesteryl sulfate to ensure saturation of the binding pocket.
-
Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., hanging drop vapor diffusion) to obtain well-ordered crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the complex.[3][4]
Radioligand Binding Assay
This technique is a robust method for quantifying the binding affinity (Kd) of a ligand for its receptor. It involves the use of a radiolabeled ligand (e.g., [³H]cholesterol) and measuring its binding to the protein.
-
Incubation: Purified NPC2 protein is incubated with a constant concentration of radiolabeled cholesterol ([³H]cholesterol) and varying concentrations of unlabeled ("cold") cholesteryl sulfate (as a competitor).
-
Separation of Bound and Free Ligand: The reaction mixture is passed through a gel filtration column to separate the protein-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity in the protein-containing fractions is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the amount of bound radioligand versus the concentration of the unlabeled competitor. The Kd is then calculated from this competition curve.[5]
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive methods for studying protein-ligand interactions. These can involve monitoring changes in the intrinsic tryptophan fluorescence of the protein upon ligand binding or using fluorescently labeled lipid analogs.
Stopped-flow fluorescence spectroscopy is particularly useful for measuring the kinetics of cholesterol transfer between NPC2 and lipid membranes.
-
Preparation of Reagents: Purified, delipidated apo-NPC2 is prepared. Small unilamellar vesicles (SUVs) are prepared with a specific lipid composition.
-
Loading NPC2 with Cholesterol: Apo-NPC2 is incubated with cholesterol. The binding of cholesterol quenches the intrinsic tryptophan fluorescence of NPC2.
-
Rapid Mixing: The cholesterol-loaded NPC2 is rapidly mixed with a solution of acceptor SUVs in a stopped-flow instrument.
-
Fluorescence Monitoring: The transfer of cholesterol from NPC2 to the SUVs is monitored in real-time by the dequenching (increase) of the tryptophan fluorescence.
-
Data Analysis: The rate of fluorescence change is fitted to a kinetic model to determine the rate constants for cholesterol transfer.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Sample Preparation: Purified NPC2 is placed in the sample cell of the calorimeter, and a solution of cholesteryl sulfate is loaded into the titration syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: Small aliquots of the cholesteryl sulfate solution are injected into the NPC2 solution at regular intervals.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection.
-
Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the binding interface and conformational changes in the protein upon ligand binding. Chemical shift perturbation (CSP) mapping is a common NMR technique used for this purpose.
-
Protein Labeling: NPC2 is isotopically labeled with ¹⁵N by expressing the protein in minimal media containing ¹⁵N-ammonium chloride as the sole nitrogen source.
-
NMR Spectra Acquisition: A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled apo-NPC2 is recorded. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.
-
Titration: A solution of unlabeled cholesteryl sulfate is titrated into the NPC2 sample, and a series of ¹H-¹⁵N HSQC spectra are recorded at different ligand concentrations.
-
Data Analysis: The chemical shifts of the protein's backbone amide signals are monitored. Residues in or near the binding site will experience significant changes in their chemical shifts upon ligand binding. These perturbations are mapped onto the protein's structure to identify the binding interface.
Comparison of Methodologies
| Method | Information Obtained | Advantages | Disadvantages |
| X-Ray Crystallography | High-resolution 3D structure of the complex, binding site details. | Provides detailed structural insights. | Requires protein crystallization, which can be challenging; provides a static picture. |
| Radioligand Binding Assay | Binding affinity (Kd). | Highly sensitive and quantitative. | Requires radiolabeled ligands; indirect measurement of binding. |
| Fluorescence Spectroscopy | Binding affinity (Kd), kinetics of ligand transfer. | High sensitivity, can be used for kinetic studies in real-time. | May require fluorescently labeled ligands, which can alter binding. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Provides a complete thermodynamic profile of the interaction; label-free. | Requires relatively large amounts of pure protein; sensitive to buffer composition. |
| NMR Spectroscopy | Binding site mapping, conformational changes, dynamics. | Provides detailed information about the binding interface in solution. | Requires isotopically labeled protein; limited to smaller proteins. |
Table 2: Comparison of experimental methodologies for validating protein-lipid interactions.
Conclusion
Validating the interaction between cholesteryl sulfate and the NPC2 protein requires a multi-faceted approach, leveraging a combination of structural, thermodynamic, and kinetic methodologies. While cholesteryl sulfate exhibits a higher apparent affinity for NPC2 than cholesterol, this is likely due to its physicochemical properties rather than specific molecular interactions. For a comprehensive understanding, researchers should consider employing a primary quantitative method, such as radioligand binding assays or ITC, to determine binding affinity, and supplement this with structural studies like X-ray crystallography or NMR to elucidate the binding mode. Furthermore, functional assays, such as stopped-flow fluorescence, are crucial for understanding the kinetic aspects of ligand transfer, which is central to the biological function of NPC2. The selection of the most appropriate techniques will ultimately depend on the specific research question and the available resources.
References
- 1. Niemann–Pick C2 (NPC2) and intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPC2 facilitates bidirectional transfer of cholesterol between NPC1 and lipid bilayers, a step in cholesterol egress from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. STRUCTURAL BASIS OF STEROL BINDING BY NPC2, A LYSOSOMAL PROTEIN DEFICIENT IN NIEMANN-PICK TYPE C2 DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The integrity of a cholesterol-binding pocket in Niemann–Pick C2 protein is necessary to control lysosome cholesterol levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of a cholesterol-binding protein deficient in Niemann–Pick type C2 disease - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl Sulfate vs. Cholesterol: A Comparative Analysis of Their Influence on Membrane Order
For researchers, scientists, and drug development professionals, understanding the nuanced effects of sterols on membrane biophysics is critical. While cholesterol is widely recognized for its role in modulating membrane fluidity and order, its sulfated counterpart, cholesteryl sulfate (B86663), exerts distinct and sometimes opposing effects. This guide provides an objective comparison of how these two molecules impact membrane order, supported by experimental data and detailed methodologies.
Cholesterol (CH) is a well-established ordering agent in phospholipid bilayers. Its rigid, planar steroid ring structure inserts between the acyl chains of phospholipids, restricting their motion and increasing the packing density, which leads to a more ordered, liquid-ordered (l_o) phase.[1][2] This condensing effect is crucial for maintaining membrane integrity and regulating the function of membrane-associated proteins.[3][4]
In contrast, cholesteryl sulfate (CS), with its bulky, negatively charged sulfate group, exhibits more complex and context-dependent effects on membrane organization. Its positioning within the bilayer is thought to be shallower than that of cholesterol, with the sulfate moiety extending further into the aqueous phase.[5] This altered orientation, coupled with electrostatic repulsion, leads to significant differences in its influence on membrane properties compared to cholesterol.
Quantitative Comparison of Biophysical Effects
The following table summarizes key quantitative data from studies comparing the effects of cholesteryl sulfate and cholesterol on model membrane systems.
| Parameter | Experimental System | Cholesterol (CH) Effect | Cholesteryl Sulfate (CS) Effect | Reference |
| Membrane Ordering (at high temp.) | DMPC Lamellae (2H-NMR) | 15 mol% CH provides a certain level of ordering. | 30 mol% CS provides a similar level of ordering to 15 mol% CH. | [6] |
| Membrane Ordering (at low temp.) | DMPC Lamellae (2H-NMR) | Induces ordering. | Disorders the membrane significantly more than CH. | [6] |
| Membrane Fluidity | Cholesterol-poor biomimetic models (Fluorescence Anisotropy) | N/A | Slight increase in anisotropy (decreased fluidity) with increasing CS content (up to 10 mol%). | [7][8] |
| Lamellar Repeat Distance (Maximal Hydration) | DMPC Lamellae (X-ray Diffraction) | 64 ± 2 Å | 147 ± 4 Å | [6] |
| Interfacial Water Binding | DMPC Lamellae (2H-NMR of D2O) | Binds a certain number of water molecules. | Binds approximately 12 more water molecules at the interface than CH. | [6] |
| Main Phase Transition Temperature (Tm) | DPPC, 18:0,18:1 PC, 18:0,22:6 PC Bilayers (DSC) | Broadens the transition. | Decreases and broadens the transition to a much larger extent than CH. | [5] |
| Sterol Fluidity in Stratum Corneum Model | SC lipid model (2H-NMR) | 93% of CH is crystalline in the absence of CS. | Increasing CS concentration decreases the proportion of crystalline CH (e.g., at 16.7% CS, only 43% of CH is crystalline). | [9] |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to allow for replication and further investigation.
Solid-State 2H Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique is used to probe the order and dynamics of lipid acyl chains and the orientation of sterols within a membrane.
-
Sample Preparation:
-
Dimyristoylphosphatidylcholine (B1235183) (DMPC) and either cholesterol (CH) or cholesteryl sulfate (CS) are co-dissolved in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
The solvent is evaporated under a stream of nitrogen gas, followed by high vacuum for at least 12 hours to form a thin lipid film.
-
The lipid film is hydrated with a specific weight percentage of heavy water (D₂O) to form a multilamellar vesicle suspension.
-
The sample is subjected to several freeze-thaw cycles to ensure homogeneity.
-
-
Data Acquisition:
-
The hydrated lipid sample is transferred to a 5 mm NMR tube.
-
2H-NMR spectra are acquired on a spectrometer operating at a suitable frequency for deuterium (B1214612) (e.g., 61.4 MHz).
-
A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is used to overcome the spectral broadening from anisotropic interactions in the solid state.
-
Spectra are collected at various temperatures, allowing the sample to equilibrate at each temperature for at least 30 minutes before measurement.
-
-
Data Analysis:
-
The quadrupolar splitting (Δνq) is measured from the separation between the two peaks in the Pake doublet spectrum.
-
The order parameter (S_CD) for a specific C-D bond is calculated using the formula: S_CD = (4/3) * (e²qQ/h)⁻¹ * Δνq, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).
-
Larger quadrupolar splittings correspond to a higher degree of order in the lipid acyl chains.
-
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the thermotropic phase behavior of lipid bilayers, specifically the main phase transition temperature (T_m) from the gel phase to the liquid-crystalline phase.
-
Sample Preparation:
-
Lipids (e.g., DPPC) and sterols (CH or CS) at desired molar ratios are dissolved in an organic solvent.
-
The solvent is evaporated to create a thin film, which is then hydrated with a buffer solution.
-
The resulting multilamellar vesicle suspension is vortexed and transferred into a DSC sample pan.
-
-
Data Acquisition:
-
The sample and a reference pan (containing only buffer) are placed in the calorimeter.
-
The system is scanned over a defined temperature range (e.g., 10°C to 60°C) at a constant rate (e.g., 1°C/min).
-
The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.
-
-
Data Analysis:
-
The T_m is identified as the peak temperature of the endothermic transition in the thermogram.
-
The width and enthalpy (area under the peak) of the transition provide information about the cooperativity of the phase transition. A broader peak indicates lower cooperativity.
-
Fluorescence Anisotropy
This method provides insights into the rotational mobility of a fluorescent probe within the lipid bilayer, which is related to membrane fluidity and order.
-
Sample Preparation:
-
Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid mixture (e.g., PLPC with varying amounts of CH or CS) and a fluorescent probe (e.g., TMA-DPH) are dissolved in chloroform.
-
A lipid film is formed by solvent evaporation and hydrated with a buffer.
-
The resulting vesicle suspension is extruded through polycarbonate filters (e.g., 100 nm pore size) to form LUVs.
-
-
Data Acquisition:
-
The LUV suspension is placed in a quartz cuvette in a spectrofluorometer equipped with polarizers.
-
The sample is excited with vertically polarized light at the probe's excitation wavelength (e.g., 360 nm for TMA-DPH).
-
The fluorescence emission is measured at the probe's emission wavelength (e.g., 430 nm) through polarizers oriented vertically (I_VV) and horizontally (I_VH).
-
-
Data Analysis:
-
The steady-state fluorescence anisotropy (r) is calculated using the equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor.
-
Higher anisotropy values indicate more restricted rotational motion of the probe, corresponding to a more ordered or less fluid membrane environment.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed experimental workflow and the distinct ways cholesterol and cholesteryl sulfate interact with and organize a lipid bilayer.
Caption: Experimental workflow for biophysical characterization.
Caption: Differential effects of CH and CS on membrane order.
Conclusion
The effect of cholesteryl sulfate on membrane order is markedly different from that of cholesterol, driven primarily by the presence of its bulky, charged sulfate headgroup. While cholesterol is a consistent ordering agent that decreases membrane fluidity, cholesteryl sulfate's impact is more nuanced. It can induce a slight ordering effect in cholesterol-poor membranes but tends to disorder membranes at low temperatures and fluidize specific lipid domains, such as the sterol-rich regions of the stratum corneum.[6][8][9] Furthermore, CS significantly increases membrane hydration and lowers the main phase transition temperature of phospholipids, in contrast to the stabilizing effect of cholesterol.[5][6] These distinct biophysical properties are critical for the biological functions of CS in processes like skin barrier formation and cell signaling, and they present important considerations for drug development and the study of membrane-related pathologies.
References
- 1. biophysics.org [biophysics.org]
- 2. Order vs. Disorder: Cholesterol and Omega-3 Phospholipids Determine Biomembrane Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Cholesterol versus cholesterol sulfate: effects on properties of phospholipid bilayers containing docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of cholesterol and cholesterol sulfate on hydration and ordering of dimyristoylphosphatidylcholine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models | Semantic Scholar [semanticscholar.org]
- 8. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl Sulfate Sodium: A Comparative Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-inflammatory properties of cholesteryl sulfate (B86663) sodium (CS), an endogenous cholesterol metabolite. It compares its mechanisms of action and efficacy with established anti-inflammatory agents, supported by experimental data. This document is intended to serve as a resource for researchers and professionals in the field of inflammation and drug development.
Executive Summary
Cholesteryl sulfate sodium exhibits significant anti-inflammatory effects through multiple pathways. Its primary mechanisms include the direct inhibition of DOCK2-mediated Rac activation, which is crucial for leukocyte migration, and the activation of SREBP2, promoting mucosal barrier repair through increased cholesterol biosynthesis. While direct quantitative comparisons with classical anti-inflammatory drugs are limited in publicly available literature, existing studies suggest a potent role for CS in mitigating inflammatory conditions, particularly in the context of inflammatory bowel disease (IBD). This guide synthesizes the current understanding of CS's anti-inflammatory profile, presents available data, details relevant experimental protocols, and visualizes key signaling pathways.
Comparison with Alternative Anti-Inflammatory Agents
This compound presents a unique mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. Corticosteroids exert broad anti-inflammatory effects by suppressing the expression of numerous pro-inflammatory genes. In contrast, CS targets specific signaling molecules involved in immune cell trafficking and tissue repair.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its comparators. It is important to note that direct head-to-head comparative studies with standardized assays are not extensively available in the current literature.
| Compound | Assay | Model | Parameter Measured | Result | Reference |
| This compound | DOCK2-mediated Rac activation | In vitro | Inhibition of Rac activation | Effective inhibition | [1][2] |
| This compound | Neutrophil Migration | In vitro | Inhibition of leukocyte migration | Effective inhibition | [1][2] |
| This compound | DSS-induced colitis | Mouse model | Amelioration of colitis symptoms | Significant improvement | [2][3] |
| This compound | Indomethacin-induced ulcers | Mouse model | Reduction in ulcer formation | Ameliorated ulceration | [2][3] |
| Ibuprofen | Neutrophil Migration | In vivo (human) | Reduction in neutrophil migration | ~25-31% reduction at Cmax >50 µg/ml | [4] |
| Dexamethasone (B1670325) | IL-6 Production | Human monocytes | Inhibition of LPS-induced IL-6 | IC50 ~10⁻⁹ - 10⁻⁷ M | [5][6] |
| Dexamethasone | Neutrophil Migration | In vitro | Inhibition of IL-1 induced migration | Potent inhibition | [3] |
| Prednisolone | IL-6 Production | Human myeloma cells | Inhibition of IL-6 secretion | Effective inhibition | [6] |
| Celecoxib | COX-2 Expression | Rat cerebral cortex | Paradoxical induction of COX-2 | Increased expression | [7] |
Key Signaling Pathways and Mechanisms of Action
DOCK2-Mediated Rac Activation Pathway
Cholesteryl sulfate has been identified as a direct inhibitor of DOCK2 (Dedicator of cytokinesis 2), a guanine (B1146940) nucleotide exchange factor (GEF) crucial for the activation of the Rho GTPase, Rac.[1][2] Rac activation is a critical step in the signaling cascade that leads to actin cytoskeleton reorganization, a process essential for leukocyte migration to sites of inflammation.[2] By binding to the catalytic DHR-2 domain of DOCK2, CS prevents the activation of Rac, thereby suppressing the migration and activation of immune cells such as neutrophils.[1][2]
SREBP2-Mediated Cholesterol Biosynthesis Pathway
Cholesteryl sulfate has been shown to activate Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master transcriptional regulator of cholesterol homeostasis.[2] In the context of intestinal inflammation, activation of SREBP2 in colonic epithelial cells leads to an upregulation of genes involved in cholesterol biosynthesis.[2] This increase in intracellular cholesterol is crucial for repairing the damaged intestinal mucosal barrier, thereby alleviating colitis.[2]
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This in vivo model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutics.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Standard laboratory animal diet and water
-
Animal balance
-
Scoring sheets for disease activity index (DAI)
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. The control group receives regular drinking water.
-
Treatment: Administer this compound or a comparator drug (e.g., prednisone) daily via oral gavage or as a dietary supplement, starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice. Collect the colon and measure its length. A portion of the distal colon is fixed in 10% formalin for histological analysis, and another portion is snap-frozen for MPO assay.
-
Analysis:
-
Histology: Embed the fixed colon tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation severity, crypt damage, and ulceration.
-
MPO Assay: Homogenize the frozen colon tissue and measure MPO activity according to the manufacturer's instructions as an indicator of neutrophil infiltration.
-
In Vitro Neutrophil Migration Assay (Boyden Chamber Assay)
This assay is used to assess the ability of a compound to inhibit the chemotaxis of neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human or murine neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)
-
Chemoattractant (e.g., fMLP, IL-8)
-
This compound and comparator drugs
-
Culture medium (e.g., RPMI 1640)
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Chamber Setup: Place the chemoattractant in the lower chamber of the Boyden apparatus.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or a comparator drug for 30-60 minutes.
-
Migration: Add the pre-treated neutrophils to the upper chamber. Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for migration.
-
Quantification:
-
Remove the membrane and fix and stain the cells that have migrated to the underside.
-
Count the number of migrated cells in several fields under a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value if possible.
Conclusion
This compound demonstrates promising anti-inflammatory properties through distinct mechanisms of action that differentiate it from conventional anti-inflammatory drugs. Its ability to inhibit leukocyte migration and promote mucosal barrier repair suggests its potential as a therapeutic agent for inflammatory conditions, particularly IBD. However, the lack of direct quantitative comparative studies with NSAIDs and corticosteroids highlights a critical area for future research. Further investigation is warranted to fully elucidate its therapeutic potential and to establish its relative efficacy and safety profile for clinical applications.
References
- 1. Cholesterol sulfate is a DOCK2 inhibitor that mediates tissue-specific immune evasion in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol sulfate limits neutrophil recruitment and gut inflammation during mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol sulfate limits neutrophil recruitment and gut inflammation during mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of myeloma cell growth by dexamethasone and all-trans retinoic acid: synergy through modulation of interleukin-6 autocrine loop at multiple sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib paradoxically induces COX-2 expression and astrocyte activation through the ERK/JNK/AP-1 signaling pathway in the cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Biophysical Analysis of Cholesteryl Sulfate and Cholesterol in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the biophysical effects of cholesteryl sulfate (B86663) (CS) and its precursor, cholesterol, on model lipid membranes. Understanding the distinct roles of these sterols is crucial for research in areas such as skin barrier function, cell signaling, and the development of liposomal drug delivery systems. This document summarizes key experimental findings on their impact on membrane fluidity, lipid packing, phase behavior, and permeability, supported by detailed experimental protocols and visualizations.
At a Glance: Key Biophysical Differences
| Biophysical Property | Cholesteryl Sulfate (CS) | Cholesterol | Key Findings |
| Membrane Fluidity | Generally increases fluidity, particularly in the sterol fraction of complex mixtures.[1][2] | Generally decreases fluidity by ordering acyl chains.[3][4] | In stratum corneum models, a higher CS/Cholesterol ratio leads to a more fluid sterol fraction.[1][2] In some systems, CS can decrease fluidity at higher concentrations.[5][6][7][8] |
| Lipid Packing & Ordering | Decreases lipid packing density.[9] Can have an overall ordering effect on membrane organization that is dependent on lipid composition.[5][6][7][8] | Increases membrane packing and ordering of phospholipid acyl chains.[3][4] | The bulky, charged sulfate group of CS introduces packing defects.[1] 30 mol% CS orders DMPC membranes at high temperatures similarly to 15 mol% cholesterol but is more disordering at low temperatures.[10] |
| Membrane Hydration | Significantly increases membrane hydration. | Lower impact on membrane hydration compared to CS. | In DMPC membranes, CS can induce the trapping of approximately 30 wt% additional water and binds about 12 more water molecules at the interface than cholesterol.[10] |
| Phase Behavior | Decreases the main phase transition temperature (Tm) of phospholipids (B1166683) more significantly than cholesterol.[8][9] Can induce lateral phase separation in mixed phospholipid bilayers.[9] | Broadens the main phase transition of phospholipids and can induce the formation of a liquid-ordered (lo) phase.[4][11] | In DPPC, 18:0,18:1 PC, and 18:0,22:6 PC bilayers, CS causes a greater decrease in Tm and broadens the transition more than cholesterol.[9] |
| Membrane Permeability | Increases the permeability of model membranes.[1][2][9] | Generally decreases membrane permeability to small molecules.[4] | The fluidizing effect of CS on the sterol fraction of stratum corneum lipid models leads to higher permeability.[1][2] |
| Membrane Structure | Extends the lamellar phase domain to higher water contents, leading to a larger lamellar repeat distance.[10] | Results in a smaller lamellar repeat distance at maximal hydration compared to CS-containing membranes.[10] | The lamellar repeat distance in DMPC membranes at maximal hydration is 147 ± 4 Å with CS versus 64 ± 2 Å with cholesterol.[10] |
Experimental Data Summary
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the thermotropic phase behavior of lipid membranes. The main phase transition temperature (Tm) from the gel to the liquid-crystalline phase is a key indicator of membrane fluidity and stability.
| Lipid System | Sterol (mol%) | Main Phase Transition Temperature (Tm) (°C) | Effect on Tm | Reference |
| DPPC | 0 | 41.5 | - | [9] |
| Cholesterol (10) | Broadened transition | Broadening | [9] | |
| CS (10) | Broadened transition | Broadening | [9] | |
| 18:0,18:1 PC | 0 | 6.5 | - | [9] |
| Cholesterol (10) | ~6.0 | Slight Decrease | [9] | |
| CS (10) | ~4.5 | Significant Decrease | [9] | |
| 18:0,22:6 PC | 0 | 2.5 | - | [9] |
| Cholesterol (10) | ~1.5 | Slight Decrease | [9] | |
| CS (10) | ~-1.0 | Significant Decrease | [9] |
Note: Specific Tm values are often presented graphically in the literature; the table reflects the reported trends and approximate values.
X-Ray Diffraction
X-ray diffraction provides information on the structural organization of lipid bilayers, including the lamellar repeat distance (d-spacing), which is the thickness of the lipid bilayer plus the water layer.
| Lipid System | Sterol (30 mol%) | Lamellar Repeat Distance (Å) at Maximal Hydration | Reference |
| DMPC | Cholesterol | 64 ± 2 | [10] |
| DMPC | Cholesteryl Sulfate | 147 ± 4 | [10] |
²H Solid-State NMR Spectroscopy
²H NMR spectroscopy on specifically deuterated lipids provides insights into the order and dynamics of the lipid acyl chains.
| Lipid System | Sterol Composition | Observation | Reference |
| Stratum Corneum Model | High Cholesterol | Rigid acyl chains, phase-separated cholesterol. | [1] |
| 50:50 CS/Cholesterol | Acyl chains remain rigid, but sterols are fluidized; cholesterol phase separation disappears. | [1] |
Visualizations
Molecular Structures
Caption: Molecular structures of Cholesterol and Cholesteryl Sulfate.
Comparative Effects on a Model Membrane
Caption: Opposing effects of Cholesterol and CS on membrane properties.
General Experimental Workflow for Vesicle Characterization
References
- 1. Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models | Semantic Scholar [semanticscholar.org]
- 7. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cholesterol versus cholesterol sulfate: effects on properties of phospholipid bilayers containing docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of cholesterol and cholesterol sulfate on hydration and ordering of dimyristoylphosphatidylcholine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Cholesteryl Sulfate Sodium: A Procedural Guide
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of cholesteryl sulfate (B86663) sodium, aligning with standard laboratory safety protocols and environmental regulations. While some safety data sheets (SDS) may not classify this substance as hazardous under the Globally Harmonized System (GHS), the best practice in a laboratory setting is to treat all chemical wastes with caution and manage them through a designated chemical waste program.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[4] In case of a spill, sweep up the solid material, place it into a suitable, closed container for disposal, and prevent it from entering drains.[4]
**Step-by-Step Disposal Protocol
The disposal of cholesteryl sulfate sodium, whether in solid form or in solution, should follow the established chemical waste procedures of your institution, which are governed by federal, state, and local regulations.[4]
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as chemical waste.
-
Do not mix this waste with incompatible materials. While this compound is generally stable, it is crucial to maintain separate waste streams for different chemical classes to prevent unintended reactions.
2. Containment and Labeling:
-
Solid Waste: Collect pure this compound powder or residues in a dedicated, sealed waste container that is chemically compatible (e.g., a high-density polyethylene (B3416737) - HDPE - bottle).
-
Liquid Waste: Collect any solutions containing this compound in a designated liquid waste container. Do not dispose of these solutions down the drain.[4]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EH&S) department.[2][5] The label must clearly identify the contents, including the full chemical name ("this compound"), concentration, and any solvents present.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]
-
Ensure the container is kept tightly closed except when you are adding waste.[6][7]
-
Adhere to the institutional and regulatory limits for waste accumulation in an SAA.
4. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's EH&S or equivalent safety office.[2][6]
-
Do not transport the chemical waste yourself; trained EH&S personnel will collect it from your laboratory.[2]
5. Decontamination of Empty Containers:
-
The original product container is not considered empty until it has been triple-rinsed with a suitable solvent (such as water or ethanol).[8][9]
-
Collect all rinsate from this process and dispose of it as chemical waste in your designated liquid waste container.[8][9]
-
After triple-rinsing, deface or remove the original label and dispose of the clean, empty container according to your facility's guidelines for regular laboratory glass or plastic.[2][8]
Quantitative Data on Laboratory Waste Storage
The following table summarizes typical regulatory limits for the accumulation of chemical waste in a laboratory's Satellite Accumulation Area. These are general guidelines, and specific limits may vary by jurisdiction.
| Parameter | Guideline/Limit | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2][5][6][10] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [2][6] |
| pH Range for Permitted Drain Disposal (Note: Not applicable to this compound) | Between 5.5 and 10.5 | [7][11] |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision points and procedural steps from waste generation to final removal from the laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. Sodium Cholesteryl Sulfate | CAS No: 2864-50-8 [aquigenbio.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Cholesteryl Sulfate Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Cholesteryl sulfate (B86663) sodium (CAS No: 2864-50-8), a key compound in various research applications. By adhering to these procedures, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE): A Data-Driven Approach
While Cholesteryl sulfate sodium is not classified as a hazardous substance according to the Globally Harmonized System (GHS), observing standard laboratory safety protocols is crucial.[1] Recommendations for personal protective equipment can vary, underscoring the importance of a risk-based assessment for your specific laboratory conditions.
| PPE Category | Recommendation Summary | Rationale & Key Considerations |
| Eye Protection | Safety glasses or eyeshields are recommended.[2] | Although some sources state eye protection is not required, it is best practice in a laboratory setting to protect against any potential splashes or aerosolized particles.[1] |
| Hand Protection | Use of protective gloves is advised, especially for prolonged or repeated contact.[3] | The glove material should be impermeable and resistant to the product.[1] Due to a lack of specific testing data, nitrile or neoprene gloves are a common choice for general chemical handling.[4] |
| Respiratory Protection | Generally not required under normal handling conditions.[1][3] | If dust formation is a concern, a NIOSH-approved N95 or P1 dust mask should be used.[2][3] Work in a well-ventilated area is always recommended.[3] |
| Protective Clothing | A standard laboratory coat should be worn. | This protects skin and personal clothing from potential contamination. |
Operational Plan: From Receipt to Disposal
Following a structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly closed, dry, and well-ventilated place.[3] The recommended storage temperature is -20°C.[2][5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information.
Handling and Use
-
Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and are familiar with the procedures outlined here.[6]
-
Work Area: Conduct all handling in a well-ventilated area.[3] For procedures that may generate dust, use a chemical fume hood.[3]
-
Personal Hygiene: Wash hands thoroughly after handling the substance and before leaving the laboratory.[6][7] Avoid eating, drinking, or applying cosmetics in the work area.[7]
-
Spill Prevention: Handle with care to prevent the formation of dust and to avoid spills.[3][6]
Accidental Release Measures
-
Minor Spills: For small spills, sweep up the solid material and place it into a suitable, closed container for disposal.[3] Avoid generating dust.
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[1][3]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step.
Chemical Disposal
-
Small Quantities: Smaller quantities of this compound can potentially be disposed of with household waste, but always in accordance with local regulations.[1]
-
Regulations: All disposal must be carried out in accordance with federal, state, and local environmental regulations.[3]
Contaminated PPE and Materials Disposal
-
Gloves and Gowns: Dispose of used gloves and other contaminated disposable items as unused product in a sealed container.[3]
-
Packaging: Uncleaned packaging should be disposed of according to official regulations.[1]
Visualizing the Workflow: Safe Handling and Disposal
To further clarify the procedural steps, the following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 硫酸コレステリルナトリウム | Sigma-Aldrich [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Sodium Cholesteryl Sulfate | CAS No: 2864-50-8 [aquigenbio.com]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
